Thieno[3,2-d]isothiazole-5-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-d][1,2]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S2/c8-5(9)4-1-3-2-7-11-6(3)10-4/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQRVGJQBPBUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=NS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thieno[3,2-d]isothiazole-5-carboxylic Acid: Technical Guide to Structure, Synthesis, and Medicinal Utility
Topic: Thieno[3,2-d]isothiazole-5-carboxylic acid chemical structure and properties Content Type: An in-depth technical guide.
Executive Summary
Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS 74598-12-2) represents a specialized fused bicyclic heteroaromatic scaffold. Structurally, it consists of a thiophene ring fused to an isothiazole ring across the [3,2-d] bond. In medicinal chemistry, this scaffold serves as a critical bioisostere for 1,2-benzisothiazoles (e.g., the plant activator Acibenzolar-S-methyl) and thienopyridines. Its utility is defined by its unique electronic distribution, which allows for specific pi-stacking interactions while maintaining a compact steric profile. This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary for integrating this moiety into drug discovery campaigns.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis and Numbering
The thieno[3,2-d]isothiazole system is an aromatic heterocycle obeying Hückel’s rule (10
-
IUPAC Name: Thieno[3,2-d]isothiazole-5-carboxylic acid[1]
-
SMILES: OC(=O)c1cc2c(sn2)s1
-
Fusion Geometry: The "d" face of the isothiazole (C4–C5 bond) is fused to the C3–C2 bond of the thiophene.
-
5-Position: The carboxylic acid is located at the
-position of the thiophene ring (adjacent to the thiophene sulfur), which is the most electronically active site for deprotonation and electrophilic attack.
Physicochemical Data Table
The following data represents a consensus of experimental and high-confidence predicted values suitable for lead optimization.
| Property | Value | Notes |
| Molecular Formula | C₆H₃NO₂S₂ | |
| Molecular Weight | 185.22 g/mol | |
| CAS Number | 74598-12-2 | |
| LogP (Predicted) | ~2.06 | Moderate lipophilicity; suitable for CNS penetration if derivatized. |
| TPSA | 50.19 Ų | Favorable for membrane permeability. |
| pKa (Acid) | 3.8 – 4.2 | Comparable to thiophene-2-carboxylic acid; stronger than benzoic acid. |
| H-Bond Donors | 1 | (Carboxylic OH) |
| H-Bond Acceptors | 3 | (N, Carbonyl O, Thiophene S) |
| Solubility | Low in water; High in DMSO, DMF | Soluble in aqueous base (forming carboxylate salts). |
Synthetic Methodologies
Synthesis of the thieno[3,2-d]isothiazole core is non-trivial due to the sensitivity of the isothiazole ring to nucleophilic attack (ring-opening). Two primary strategies are employed: De Novo Cyclization (preferred) and Direct Functionalization (risky).
Method A: The "Amino-Ester" Cyclization Route (Preferred)
This method, adapted from Australian Journal of Chemistry protocols (e.g., 1982, 35, 393), builds the isothiazole ring onto a thiophene precursor. It is the most robust route to the 5-carboxylate derivative.
Step-by-Step Protocol:
-
Precursor Preparation: Start with ethyl 2-cyano-2-(3-methyl-4-cyanoisothiazol-5-ylthio)acetate or a similar 3-aminothiophene-2-carboxylate derivative.
-
Cyclization: Treat the precursor with a base (e.g., sodium ethoxide in ethanol). The amino group attacks the nitrile or carbonyl electrophile to close the ring.
-
Deamination (If Amino-substituted): If the product is the 4-amino-5-carboxylate, deamination is required.
-
Hydrolysis: Convert the ester to the free acid.
-
Reagent: LiOH (2.0 eq) in THF/H₂O (1:1).
-
Condition: Stir at RT for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the product.
-
Method B: Oxidative Cyclization of Oximes
This route constructs the isothiazole ring from a 3-mercaptothiophene-2-carbaldehyde.
-
Starting Material: 3-mercaptothiophene-2-carbaldehyde.
-
Oxime Formation: React with hydroxylamine hydrochloride in pyridine/ethanol.
-
Cyclization: Treat the oxime with acetic anhydride/pyridine or polyphosphoric acid . This effects an oxidative ring closure between the oxime nitrogen and the thiol sulfur.
-
Functionalization: The resulting thieno[3,2-d]isothiazole is then lithiated (carefully) at the 5-position and quenched with CO₂.
Critical Warning: Ring Opening
Expert Insight: The thieno[3,2-d]isothiazole ring system is prone to ring opening under strong nucleophilic conditions or during lithiation if not strictly controlled.
-
Observation: Lithiation of 3-methylthieno[3,2-d]isothiazole at -78°C can lead to ring scission, yielding 3-acetyl-2-butylthiothiophene derivatives rather than the desired 5-lithio species.
-
Mitigation: Use Method A (building the ring with the carboxylate already in place) to avoid the harsh conditions of direct lithiation.
Synthetic Pathway Visualization
Caption: Synthetic pathways to Thieno[3,2-d]isothiazole-5-carboxylic acid, highlighting the risk of ring opening during direct lithiation versus the preferred de novo cyclization.
Reactivity & Derivatization[9]
Carboxylic Acid Modifications
The C5-carboxylic acid is a standard handle for diversity-oriented synthesis:
-
Amide Coupling: Reacts cleanly with primary/secondary amines using HATU/DIPEA in DMF. This is the primary vector for increasing molecular weight and exploring SAR (Structure-Activity Relationships).
-
Esterification: Fischer esterification (MeOH/H₂SO₄) or alkylation (MeI/K₂CO₃) yields esters suitable for prodrug strategies.
Electrophilic Aromatic Substitution (EAS)
-
Site Selectivity: The thiophene ring is generally more electron-rich than the isothiazole ring. However, the electron-withdrawing carboxylic acid at C5 deactivates the thiophene ring.
-
Halogenation: Bromination is difficult on the 5-COOH derivative. It is better to introduce halogens (e.g., Br, I) at the C2 position (isothiazole ring) before installing the C5-acid if 2,5-disubstitution is required.
Medicinal Chemistry Applications
Bioisosterism
The thieno[3,2-d]isothiazole scaffold is a classic scaffold hop for:
-
1,2-Benzisothiazoles: Used in plant activators (e.g., Acibenzolar). The thieno-analog often retains biological activity while altering metabolic stability and solubility.
-
Indoles & Azaindoles: The fused system mimics the geometric footprint of indole but introduces different H-bond acceptor vectors (N2, S1).
Case Study: Plant Activators
Research has demonstrated that thieno[3,2-d]isothiazole-5-carboxylic acid derivatives function as functional analogs to Acibenzolar-S-methyl (Bion®).
-
Mechanism: Induction of Systemic Acquired Resistance (SAR) in crops.[4]
-
Key Insight: The 5-carboxylic acid moiety mimics the salicylic acid signaling pathway, triggering defense mechanisms against viral and fungal pathogens without direct antimicrobial activity.
Emerging Areas: Kinase Inhibition
Derivatives of this scaffold (often amino-substituted) are explored as ATP-competitive inhibitors. The planar tricyclic-like shape (when amidated with aromatics) fits narrow hydrophobic pockets in kinases such as EGFR or VEGFR, where the isothiazole nitrogen can serve as a hinge binder.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Stability: Stable under standard laboratory conditions. Avoid strong reducing agents (e.g., LiAlH₄) which may cleave the N-S bond of the isothiazole ring.
-
Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation or decarboxylation over long periods.
References
-
Synthesis & Reactivity: Australian Journal of Chemistry, 1982, 35 , 393–403. "Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives".
-
Plant Activator Applications: ARKIVOC, 2013, (iii) , 245-265.[4] "Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators". (Note: Discusses the isomeric [2,3-d] system and compares to [3,2-d]).
-
Chemical Structure Data: ChemScene Product Data for CAS 74598-12-2.
-
Isothiazole Chemistry Review: Medwin Publishers, 2019. "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance".
Sources
Therapeutic Potential of Thieno[3,2-d]isothiazole-5-carboxylic Acid Derivatives: A Technical Guide
Abstract
The thieno[3,2-d]isothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of thieno[3,2-d]isothiazole-5-carboxylic acid and its derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the synthetic strategies for accessing this core structure, analyze the structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their evaluation. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds for the discovery of novel therapeutic agents.
Introduction: The Thieno[3,2-d]isothiazole Core - A Scaffold of Therapeutic Promise
The fusion of a thiophene ring with an isothiazole ring to form the thieno[3,2-d]isothiazole system creates a unique electronic and structural architecture, making it an attractive scaffold for interacting with various biological targets. The isothiazole ring, an isomer of thiazole, contains a nitrogen-sulfur bond that contributes to its distinct chemical properties and biological activities.[1][2] The addition of a carboxylic acid group at the 5-position introduces a key functional handle for modulating physicochemical properties such as solubility and for establishing critical interactions with biological targets through hydrogen bonding and salt bridge formation.
While much of the published research has focused on the closely related thieno[3,2-d]thiazole derivatives, the foundational principles of their synthesis and biological activity provide a strong rationale for the exploration of their isothiazole counterparts. This guide will leverage the extensive data on thieno[3,2-d]thiazole derivatives to illuminate the potential of the thieno[3,2-d]isothiazole-5-carboxylic acid series.
Synthetic Strategies: Accessing the Thieno[3,2-d]isothiazole Scaffold
The construction of the thieno[3,2-d]isothiazole ring system can be achieved through several synthetic routes, often involving the cyclization of appropriately substituted thiophene precursors. A prominent and versatile method for the synthesis of related thieno-fused systems is the Gewald reaction.
The Gewald Reaction: A Powerful Tool for Thieno[3,2-d]thiazole Synthesis
The Gewald reaction is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[3] This 2-aminothiophene intermediate is a versatile precursor for the synthesis of various fused heterocyclic systems, including thieno[3,2-d]thiazoles.[4][5]
A general synthetic scheme for thieno[3,2-d]thiazole derivatives, which can be adapted for thieno[3,2-d]isothiazoles, is outlined below:
Caption: General workflow for the Gewald synthesis of thieno[3,2-d]thiazole derivatives.
Experimental Protocol: General Procedure for the Synthesis of Thieno[3,2-d]thiazole Derivatives (adapted from Othman et al.) [6]
-
To a mixture of a thiazolidin-4-one derivative (10 mmol) in absolute ethanol (25 mL) and dimethylformamide (2 mL) containing triethylamine (1 mL), add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (10 mmol).
-
Add elemental sulfur (10 mmol, 0.32 g) to the mixture.
-
Reflux the reaction mixture for an appropriate time (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and then water.
-
Dry the product and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol mixture).
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.
Therapeutic Potential: Anticancer Activity as Kinase Inhibitors
A significant body of evidence points to the potential of thieno[3,2-d]thiazole derivatives as potent anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[4][7]
Targeting Key Oncogenic Kinases: EGFR, VEGFR-2, and BRAFV600E
Several studies have demonstrated that thieno[3,2-d]thiazole derivatives can act as multi-targeting kinase inhibitors, simultaneously blocking the activity of multiple kinases implicated in cancer progression.[4][7] This multi-targeted approach is a promising strategy to overcome the development of drug resistance. The primary kinase targets identified for this class of compounds include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overexpression or mutation is common in various cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
BRAFV600E: A mutated form of the BRAF kinase that is a driver of cell proliferation in several cancers, including melanoma.
Caption: Signaling pathways inhibited by thieno[3,2-d]thiazole derivatives.
Quantitative Analysis of Anticancer and Kinase Inhibitory Activity
The anticancer activity of these compounds is typically evaluated in vitro against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify their potency.
| Compound/Derivative | Cancer Cell Line | Anticancer IC₅₀ (µM) | Target Kinase | Kinase Inhibition IC₅₀ (µM) | Reference |
| Derivative 1 | MCF-7 (Breast) | 4.02 ± 0.02 | EGFR | - | [4] |
| HepG-2 (Liver) | 4.52 ± 0.04 | VEGFR-2 | 2.470 | [4] | |
| BRAFV600E | 2.026 | [4] | |||
| Derivative 3c | MCF-7 (Breast) | 8.35 ± 0.03 | EGFR | - | [4] |
| HepG-2 (Liver) | 7.88 ± 0.01 | VEGFR-2 | 2.259 | [4] | |
| BRAFV600E | 0.088 | [4] | |||
| Sorafenib (Control) | - | - | VEGFR-2 | 1.022 | [4] |
| BRAFV600E | 0.040 | [4] | |||
| Doxorubicin (Control) | MCF-7 (Breast) | 4.62 ± 0.0 | - | - | [4] |
| HepG-2 (Liver) | 5.66 ± 0.01 | - | - | [4] |
Note: Derivative 1 is a pyrazolinyl-aminothiazol-4-one, and Derivative 3c is a thieno[3,2-d]thiazole-carbohydrazide derivative.[4]
Experimental Protocols for Biological Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Thieno[3,2-d]isothiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[8]
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase (e.g., EGFR, VEGFR-2, BRAFV600E)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure (General):
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a specified time at room temperature.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is inversely proportional to kinase activity).
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.[9]
Therapeutic Potential: Antimicrobial Activity
In addition to their anticancer properties, thieno[3,2-d]isothiazole and related thieno-fused heterocyclic derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[4][10]
Spectrum of Antimicrobial Activity
Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Derivative 1 | S. aureus | - | C. albicans | - | [4] |
| Derivative 3c | S. aureus | - | C. albicans | - | [4] |
| Streptomycin (Control) | - | - | - | - | [4] |
| Amphotericin-B (Control) | - | - | - | - | [4] |
Note: Specific quantitative data on the zone of inhibition for these particular derivatives was not provided in the primary source, but they were reported to have promising microbial inhibitory effects.[4]
Experimental Protocol: Agar Disc Diffusion Assay
This method is widely used to assess the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial and fungal strains
-
Nutrient agar plates
-
Sterile paper discs
-
Test compound solution
-
Positive control (e.g., Streptomycin for bacteria, Amphotericin-B for fungi)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare a lawn culture of the microbial strain on the surface of an agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the agar plate.
-
Place control discs (positive and negative) on the same plate.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
Conclusion and Future Directions
The thieno[3,2-d]isothiazole-5-carboxylic acid scaffold represents a highly promising area for the discovery of novel therapeutic agents. The extensive research on the closely related thieno[3,2-d]thiazole derivatives provides a strong foundation for exploring the anticancer and antimicrobial potential of this class of compounds. The ability of these molecules to act as multi-targeting kinase inhibitors highlights their potential to address the challenges of drug resistance in cancer therapy.
Future research in this area should focus on:
-
Synthesis and evaluation of a focused library of thieno[3,2-d]isothiazole-5-carboxylic acid derivatives to establish clear structure-activity relationships.
-
In-depth mechanistic studies to elucidate the precise molecular interactions responsible for their kinase inhibitory and antimicrobial activities.
-
Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
In vivo studies to validate the therapeutic efficacy of promising candidates in preclinical models of cancer and infectious diseases.
By systematically exploring the chemical space around the thieno[3,2-d]isothiazole-5-carboxylic acid core, the scientific community can unlock the full therapeutic potential of this versatile and potent scaffold.
References
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Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link][6]
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Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link][4]
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Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PubMed. [Link][7]
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Moghadam-Manesh, G., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link][11]
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Al-Warhi, T., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][6][7]triazolo[1,5-a]pyrimidine Derivatives. PMC. [Link][12]
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De la Torre, A., et al. (2015). Thiazole formation through a modified Gewald reaction. PMC. [Link][5]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link][1]
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Ghoneim, A. A., & Bdelaziz, S. (2014). Synthesis and antimicrobial activities of some thieno[3,2-d][6][8]thiazine nucleosides derivatives. ResearchGate. [Link][10]
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Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link][13]
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Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link][14]
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El-Sayed, E. Z. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link][15]
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Perspicace, E., et al. (Year not specified). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link][16]
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Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link][2]
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El-Metwaly, A. M., et al. (2025). A new thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC. [Link][17]
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Stanetty, P., et al. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ResearchGate. [Link][18]
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Ghoneim, A. A., & Abdelaziz, S. (2014). Synthesis and antimicrobial activities of some thieno[3,2-d][6][8]thiazine nucleosides derivatives. European Journal of Chemistry. [Link][19]
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Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link][20]
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Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Arkat USA. [Link][21]
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Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). ResearchGate. [Link][22]
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Gomaa, H. A. M., et al. (Year not specified). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Semantic Scholar. [Link][23]
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Al-Warhi, T., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link][24]
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Wang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link][25]
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Organic Chemistry Portal. (Year not specified). Isothiazole synthesis. [Link][26]
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ResearchGate. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?. [Link][27]
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- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08055E [pubs.rsc.org]
- 7. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antimicrobial activities of some thieno[3,2-d][1,3]thiazine nucleosides derivatives | European Journal of Chemistry [eurjchem.com]
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- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isothiazole synthesis [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
- 28. chemrxiv.org [chemrxiv.org]
Thieno[3,2-d]isothiazole: A Strategic Bioisostere in Medicinal Chemistry
[1]
Executive Summary
The thieno[3,2-d]isothiazole scaffold represents a specific 5,5-fused bicyclic heteroaromatic system where a thiophene ring is fused to an isothiazole ring across the d-bond (C4–C5) of the thiophene. While less ubiquitous than its nitrogen-rich cousin, the thieno[3,2-d]pyrimidine, this scaffold offers unique physicochemical properties as a bioisostere of 1,2-benzisothiazole .
Its primary utility lies in scaffold hopping —replacing the benzene ring of benzisothiazole drugs (e.g., lurasidone, ziprasidone, saccharin) with a thiophene moiety.[1] This modification alters lipophilicity (LogP), metabolic stability, and electron density distributions without disrupting the core pharmacophore geometry.[1]
Key Applications:
-
Saccharin Bioisosteres: 1,1-dioxide derivatives (thienosaccharins) are potent high-intensity sweeteners and enzyme inhibitors.
-
Plant Activators: Analogs of acibenzolar-S-methyl involved in systemic acquired resistance (SAR).
-
Kinase & DCN1 Inhibition: Emerging utility in covalent inhibition strategies.[1]
Scaffold Architecture & Isomerism
Precise nomenclature is critical due to the existence of multiple fusion isomers.[1] The [3,2-d] designation indicates the fusion occurs at the C4–C5 bond of the thiophene ring.[1]
-
Thieno[2,3-d]isothiazole: Fused at Thiophene C2–C3.[2]
-
Thieno[3,2-d]isothiazole: Fused at Thiophene C4–C5.
Structural Comparison (Graphviz)
The following diagram illustrates the structural relationship between the parent benzisothiazole and the thieno[3,2-d]isothiazole bioisostere.[1]
Figure 1: Bioisosteric relationship between 1,2-benzisothiazole and thieno[3,2-d]isothiazole.
Synthetic Strategies
Constructing the thieno[3,2-d]isothiazole core typically requires pre-functionalization of the thiophene ring at positions 4 and 5.[1] The most robust route involves the oxidative cyclization of 4-acyl-5-mercaptothiophenes .
Route A: The Oxime-Mercaptan Cyclization (Primary Route)
This method is preferred for generating 3-substituted derivatives.[1] It proceeds via the formation of an oxime from a 4-formyl or 4-acyl thiophene, followed by ring closure onto a neighboring thiol/thioether.
Mechanism:
-
Precursor: Ethyl 4-formyl-5-sulfanylthiophene-2-carboxylate.
-
Oximation: Reaction with hydroxylamine.[1]
-
Cyclization: Heating in a dipolar aprotic solvent (DMSO/DMF) or using acetic anhydride.[1]
Route B: The Chloramine Synthesis
A classical approach involving the amination of a sulfide followed by cyclization.[1]
-
Starting Material: Methyl (2-mercapto-3-thienyl) ketone (Note: Isomer dependent).
-
Outcome: Direct formation of the isothiazole N-S bond.[1][3]
Synthesis of Thienosaccharin (1,1-Dioxide)
For the 1,1-dioxide analogs (sweeteners/inhibitors), the sulfur must be oxidized.[1]
-
Cyclization: Form the thieno[3,2-d]isothiazolin-3-one core.
-
Oxidation: Treatment with KMnO₄ or H₂O₂ to yield the 1,1-dioxide.
Synthetic Workflow Diagram
Figure 2: Synthetic pathway for the generation of the thieno[3,2-d]isothiazole core from substituted thiophenes.
Experimental Protocol: Core Synthesis
Objective: Synthesis of Ethyl thieno[3,2-d]isothiazole-5-carboxylate (Reference: Thieme E-Books, Product Class 16).
Materials
-
Ethyl 4-(hydroxyiminomethyl)-5-sulfanylthiophene-2-carboxylate (Precursor)[4][5]
-
Dimethyl sulfoxide (DMSO)[1]
-
Ice water
Methodology
-
Preparation: Charge a reaction vessel with DMSO and heat to 170 °C .
-
Addition: Add Ethyl 4-(hydroxyiminomethyl)-5-sulfanylthiophene-2-carboxylate (10 g, 43 mmol) portion-wise over 5 minutes to the hot DMSO.
-
Note: Rapid addition at high temperature promotes the thermal cyclization and dehydration.[1]
-
-
Quenching: Pour the hot reaction mixture immediately onto crushed ice (500 g).
-
Extraction: Extract the aqueous mixture with Diethyl ether (3 x 100 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Crystallization: Recrystallize the residue from methanol to yield pale yellow plates.
Medicinal Chemistry & SAR
The thieno[3,2-d]isothiazole scaffold offers distinct vectors for substitution to optimize biological activity.
Structure-Activity Relationship (SAR) Table[1]
| Position | Chemical Modification | Biological Impact |
| C-3 | Alkyl, Aryl, Heteroaryl | Potency Driver. Analogous to the 3-position of benzisothiazole. Critical for receptor binding (e.g., D2/5-HT affinity in antipsychotics).[1] |
| N-2 | Alkylation (if reduced) | Solubility/Selectivity. In 3-oxo derivatives (saccharin analogs), N-alkylation abolishes sweetness but introduces enzyme inhibition (e.g., tryptase).[1] |
| C-5 | Carboxylate, Amide | Pharmacokinetic Handle. Ideal position for solubilizing groups or linkers to other pharmacophores (e.g., in DCN1 covalent inhibitors). |
| S-1 | Oxidation (1,1-Dioxide) | Functionality Switch. Converts the aromatic system into a cyclic sulfonamide, creating a "Thienosaccharin" core with acidic protons (pKa ~2). |
Case Study: Thienosaccharin (Sweetener)
The 1,1-dioxide derivative of thieno[3,2-d]isothiazole is structurally homologous to saccharin.[1]
References
-
Synthesis of Thieno[3,2-d]isothiazoles
-
Saccharin Analogs & Bioisosteres
-
Antimicrobial Potential
-
Plant Activator Activity
Sources
- 1. Antimicrobial potentials of Pandanus amaryllifolius Roxb.: Phytochemical profiling, antioxidant, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Isothiazole synthesis [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. connectsci.au [connectsci.au]
- 10. isothiazole.com [isothiazole.com]
- 11. researchgate.net [researchgate.net]
Bioisosteric Applications of Thienoisothiazole Carboxylic Acids in Drug Discovery and Agrochemical Development
Executive Summary
Thienoisothiazole carboxylic acids—specifically the thieno[2,3-d]isothiazole and thieno[3,2-d]isothiazole isomers—are emerging as privileged bicyclic heteroaromatic scaffolds in modern medicinal chemistry. By acting as highly tunable bioisosteres for benzisothiazoles, indoles, and thienothiadiazoles, these moieties allow researchers to finely modulate lipophilicity, metabolic stability, and target engagement. This whitepaper provides an in-depth technical analysis of the mechanistic rationale behind their use, self-validating synthetic protocols, and their applications in targeted protein inhibition and agrochemical development.
Mechanistic Causality in Bioisosteric Design
The decision to utilize a thienoisothiazole core over traditional bicyclic systems is driven by specific pharmacokinetic (PK) and pharmacodynamic (PD) causalities. Scaffold hopping to a thienoisothiazole generally follows two distinct logical pathways:
A. Thiophene-for-Benzene Substitution
Replacing the benzene ring of a benzisothiazole with a thiophene ring alters the electronic landscape of the molecule. Thiophene is a
B. Nitrogen Deletion Strategy
In the development of systemic plant activators, researchers initially utilized thieno[1,2,3]thiadiazoles. However, the high Topological Polar Surface Area (TPSA) of the thiadiazole ring often limited membrane permeability. By deleting a nitrogen atom to form the corresponding thienoisothiazole, chemists successfully reduced the desolvation penalty and TPSA, directly causing an increase in cellular uptake while preserving the critical hydrogen-bond acceptor geometry required for receptor binding .
Quantitative Physicochemical Comparison
To illustrate the impact of these bioisosteric replacements, the table below summarizes the computational physicochemical shifts across related unsubstituted core carboxylic acids.
| Scaffold Core | CLogP | TPSA (Ų) | Est. | Primary Liability / Advantage |
| Benzisothiazole-3-carboxylic acid | ~1.8 | 65.5 | ~3.5 | Prone to oxidative metabolism on the benzene ring. |
| Thieno[2,3-d]isothiazole-5-carboxylic acid | ~1.6 | 80.3 | ~3.2 | Optimal balance of permeability and metabolic stability. |
| Thienothiadiazole carboxylic acid | ~1.2 | 93.2 | ~2.9 | High TPSA limits passive membrane diffusion. |
Bioisosteric Logic and Target Pathways
The following diagram illustrates the logical progression of scaffold hopping and its downstream pharmacodynamic effects, particularly in the context of DCN1 (Defective in Cullin Neddylation 1) inhibition, a key target in oncology .
Bioisosteric logic and downstream pharmacodynamic effects of thienoisothiazoles.
Self-Validating Experimental Protocol
To utilize thienoisothiazole carboxylic acids in drug discovery, robust and scalable synthesis is required. The following step-by-step methodology details the synthesis of thieno[2,3-d]isothiazole-5-carboxylic acid from readily available 3,4-dibromothiophene.
This protocol is designed as a self-validating system : each step contains specific thermodynamic controls and analytical checkpoints to ensure causality between the chemical input and the desired structural output.
Step-by-Step Methodology
Step 1: Oxime Formation
-
Procedure: React 1-[4-bromo-3-(methylthio)thiophen-2-yl]ethanone with hydroxylamine hydrochloride (
) and pyridine in ethanol at reflux for 4 hours. -
Causality: Pyridine acts as an acid scavenger, driving the equilibrium toward the oxime.
-
Validation Checkpoint: TLC (Hexane/EtOAc 3:1) must show complete consumption of the ketone. LC-MS should confirm the
mass of the oxime intermediate.
Step 2: Cyclization via Mesylation
-
Procedure: Dissolve the oxime in anhydrous dichloromethane (DCM). Add triethylamine (
) (2.0 eq) and cool to 0°C. Dropwise add methanesulfonyl chloride (MsCl) (1.2 eq). Stir at room temperature for 12 hours. -
Causality: MsCl converts the hydroxyl group of the oxime into a superior leaving group (mesylate). The adjacent methylthio group undergoes intramolecular nucleophilic attack, displacing the mesylate and closing the isothiazole ring. The reaction is thermodynamically driven by the formation of a fully aromatic bicyclic system.
-
Validation Checkpoint:
NMR must show the disappearance of the oxime -OH proton (~11 ppm) and the methylthio protons (~2.4 ppm).
Step 3: Regioselective Carboxylation
-
Procedure: Dissolve the thieno[2,3-d]isothiazole intermediate in anhydrous THF and cool strictly to -78°C using a dry ice/acetone bath. Slowly add n-Butyllithium (n-BuLi) (1.1 eq). Stir for 30 minutes, then bubble dry
gas through the solution for 1 hour. Quench with 1M HCl. -
Causality: The strict -78°C temperature is critical; it prevents ring-opening of the isothiazole and ensures selective lithium-halogen exchange at the 5-position (replacing the bromine).
acts as the electrophile to generate the carboxylic acid. -
Validation Checkpoint:
NMR (DMSO- ) must reveal a broad singlet at >12.5 ppm corresponding to the carboxylic acid proton.
Synthetic workflow for thieno[2,3-d]isothiazole-5-carboxylic acid.
Advanced Applications in Discovery Workflows
A. Covalent Small Molecule DCN1 Inhibitors
Defective cullin-RING ligase (CRL) activity is heavily implicated in squamous cell carcinomas. DCN1 is a co-E3 ligase that promotes the neddylation of cullins. Thienoisothiazole carboxylic acids have been successfully deployed as core scaffolds for DCN1 inhibitors . The carboxylic acid moiety acts as a critical anchor, forming a salt bridge with a conserved basic residue in the DCN1 binding pocket, while the thienoisothiazole core perfectly mimics the spatial arrangement of endogenous substrates and resists the oxidative metabolism that typically limits indole-based inhibitors.
B. DNA-Encoded Libraries (DELs)
Because of their bifunctional nature (a reactive carboxylic acid handle paired with a highly tunable heterocyclic core), thienoisothiazole carboxylic acids are highly valuable building blocks in split-and-mix combinatorial synthesis for DNA-Encoded Libraries (DELs) . The carboxylic acid is easily coupled to amine-functionalized oligonucleotide tags using standard amide coupling reagents (e.g., HATU, EDC), allowing for the rapid generation of massive, target-agnostic screening libraries.
Conclusion
Thienoisothiazole carboxylic acids represent a masterclass in bioisosteric design. By rationally applying thiophene-for-benzene substitutions and nitrogen-deletion strategies, chemists can overcome the PK/PD limitations of traditional benzisothiazoles and thiadiazoles. As demonstrated by their integration into DCN1 inhibitors and DEL platforms, mastering the synthesis and application of these moieties is a critical capability for modern drug discovery and agrochemical development.
References
-
Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ARKIVOC, 2013 (iii) 245-265. URL:[Link]
- Covalent small molecule dcn1 inhibitors and therapeutic methods using the same.European Patent Office, EP3609876B1.
- Bi-functional complexes and methods for making and using such complexes.United States Patent and Trademark Office, US11225655B2.
Thieno[3,2-d]isothiazole-5-carboxylic acid CAS number and identifiers
Topic: Thieno[3,2-d]isothiazole-5-carboxylic acid: Structural Architectonics, Synthesis, and Medicinal Utility Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Executive Summary: The Scaffold Advantage
Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS 74598-12-2) represents a specialized fused heterocyclic scaffold that serves as a critical bioisostere in modern drug design.[1][2] Unlike its ubiquitous benzisothiazole counterparts, the thieno-fused system offers unique electronic properties due to the electron-rich thiophene ring fused to the electron-deficient isothiazole moiety.[1][2] This "push-pull" electronic character makes it a valuable template for modulating lipophilicity (LogP) and metabolic stability in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2]
This guide dissects the chemical identity, synthetic methodologies, and structural logic required to utilize this building block effectively in lead optimization.
Chemical Passport: Identifiers & Properties
Precise identification is paramount for database integration and procurement.[2] The following table consolidates the essential chemical metadata for the 5-carboxylic acid derivative.
| Identifier | Value |
| CAS Number | 74598-12-2 |
| IUPAC Name | Thieno[3,2-d]isothiazole-5-carboxylic acid |
| Molecular Formula | C₆H₃NO₂S₂ |
| Molecular Weight | 185.22 g/mol |
| SMILES | OC(=O)C1=CC2=C(SN=C2)S1 |
| InChI Key | (Computed) URIDZSMHANAERU-UHFFFAOYSA-N (Base core) |
| LogP (Predicted) | ~2.06 |
| TPSA | 50.19 Ų |
| H-Bond Donors/Acceptors | 1 / 4 |
Note on Isomerism: The [3,2-d] fusion indicates the isothiazole ring is fused to the 3,2-bond of the thiophene.[2] This is distinct from the [2,3-d] isomer; structural verification via NMR (coupling constants of the thiophene protons) is critical during synthesis.
Structural Architectonics & Electronic Profile
To rationally design drugs using this scaffold, one must understand its electronic distribution.
-
The Thiophene Ring (Positions 4, 5, 6): Electron-rich. The 5-position (bearing the carboxylic acid) is susceptible to electrophilic aromatic substitution if not deactivated, but the carboxylic acid group stabilizes it.
-
The Isothiazole Ring (Positions 1, 2, 3): Electron-deficient due to the electronegative nitrogen (Pos 2) and sulfur (Pos 1). This ring mimics the pyridine/pyrimidine moiety in bioisosteric replacements, offering hydrogen bond acceptor capability at the nitrogen.
Visualization: Scaffold Numbering & Electronic Map
Figure 1: Structural decomposition of the Thieno[3,2-d]isothiazole scaffold highlighting the electronic contrast between the fused rings.[1][2]
Synthetic Pathways
Synthesis of the [3,2-d] system is less trivial than the [2,3-d] isomer due to the specific orientation required on the thiophene precursor.[1][2] Two primary routes are established in the literature.
Method A: The Oxime Cyclization Strategy (Preferred)
This method builds the isothiazole ring onto a pre-functionalized thiophene. It is favored for its regioselectivity.[2]
-
Precursor: Start with 2-mercaptothiophene-3-carboxaldehyde .[1][2]
-
Oxime Formation: React with hydroxylamine hydrochloride to form the oxime.[2]
-
Cyclization: Treat the oxime with acid anhydrides or activating agents (e.g., methanesulfonyl chloride) to induce cyclization via the sulfur atom attacking the oxime nitrogen.
-
Functionalization: If the starting thiophene has a substituent at C5 (e.g., a methyl or ester group), it is retained. For the 5-carboxylic acid, a 5-substituted thiophene precursor (like ethyl 2-mercapto-3-formylthiophene-5-carboxylate ) is ideal.[1][2]
Method B: The Isothiazole Annulation (Inverse Route)
Constructing the thiophene ring onto an existing isothiazole.
-
Cyclization: Base-catalyzed condensation with ethyl mercaptoacetate.[2]
-
Result: This typically yields the amino-ester derivative, which requires deamination and hydrolysis to reach the target acid.
Detailed Protocol: Synthesis via Oxime (Route A Adaptation)
-
Step 1: Oximation
-
Step 2: Oxidative Cyclization / Demethylation
-
Step 3: Hydrolysis
Visualization: Synthetic Retrosynthesis
Figure 2: Retrosynthetic analysis showing the conversion of substituted thiophene precursors to the target acid.
Medicinal Chemistry Applications
The 5-carboxylic acid moiety acts as a versatile handle for amide coupling, allowing the attachment of pharmacophores.[2]
Bioisosterism
-
Replacement for Benzisothiazole: The thieno-fusion reduces the ring size slightly and alters the vector of substituents, potentially improving fit in tight binding pockets (e.g., ATP binding sites of kinases).
-
Replacement for Indole/Azaindole: The S-N bond provides a distinct hydrogen bond acceptor profile compared to the C-N or C-C bonds in indoles.[2]
Kinase Inhibition
Derivatives of thieno[3,2-d]isothiazole have been explored as inhibitors of:
-
EGFR / VEGFR: The aromatic core can pi-stack with the hinge region residues.[2]
-
Aurora Kinases: The 5-position amides can extend into the solvent-exposed region to tune solubility.[1][2]
Plant Activators
Research indicates that thieno[2,3-d]isothiazole (the isomer) and likely the [3,2-d] analogs possess activity in inducing plant defense mechanisms, acting as salicylic acid mimics.[1][2]
Safety & Handling
While specific toxicological data for CAS 74598-12-2 is limited, standard precautions for heterocyclic carboxylic acids apply.[1][2]
-
Hazard Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use in a chemical fume hood.[2] Avoid dust formation.[2]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C if long-term stability is unverified, though most are stable at room temperature.[1][2]
References
-
ChemScene. (n.d.). Thieno[3,2-d]isothiazole-5-carboxylic acid Product Information. Retrieved from [1][3]
-
PubChem. (n.d.).[4][5] Thieno[3,2-d]isothiazole Derivatives and Related Structures. National Library of Medicine.[2] Retrieved from [1][6]
-
CSIRO Publishing. (1982). Thienoisothiazoles. II.[2][5][7] The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives.[1][2][7][8][9] Australian Journal of Chemistry.[2][7][8] Retrieved from [1]
-
Royal Society of Chemistry. (n.d.). Condensed isothiazoles.[2] Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles.[1][2][10][7][9] Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [1]
-
ResearchGate. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. (Contextual reference for isomeric synthesis). Retrieved from
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- 5. Methyl thieno[3,2-d][1,2,3]thiadiazole-6-carboxylate | C6H4N2O2S2 | CID 851123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-b]furan-5-carboxylic acid | Benchchem [benchchem.com]
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- 10. researchgate.net [researchgate.net]
Engineering the Thieno[3,2-d]isothiazole Scaffold: A Comprehensive Guide to Synthesis, Reactivity, and Covalent Drug Discovery
Executive Summary
The Thieno[3,2-d]isothiazole fused ring system represents a highly specialized, electron-rich heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry. Unlike its more common benzisothiazole counterparts, the fusion of a thiophene ring with an isothiazole ring fundamentally alters the electronic distribution and reactivity profile of the molecule. This whitepaper provides an in-depth technical analysis of the synthetic methodologies required to construct this scaffold, the mechanistic causality behind its unique reactivity (specifically thiophilic ring-opening), and its emerging role as a covalent warhead in targeted protein degradation and inhibition pathways, such as the DCN1-UBC12 axis.
Chemical Architecture & Reactivity Profiling
Structural Nuances and Vulnerability
The thieno[3,2-d]isothiazole core is characterized by a delicate balance of aromaticity and heteroatom-induced polarization. The presence of the sulfur-nitrogen (S-N) bond within the isothiazole ring introduces a specific vulnerability to nucleophilic attack and reduction. Understanding this vulnerability is critical for both late-stage functionalization and the avoidance of unintended degradation during synthesis.
Mechanistic Causality of Ring-Opening
The isothiazole ring within the thieno[3,2-d]isothiazole system is highly susceptible to cleavage under specific conditions:
-
Lithiation-Induced Cleavage: When treated with organolithium reagents (e.g., n-BuLi), the principal reaction is not simple deprotonation, but rather a thiophilic attack. The organolithium reagent attacks the sulfur atom of the isothiazole ring, driven by the thermodynamic basicity of the organolithium and the coordination of the lithium ion by neighboring heteroatoms. This results in the cleavage of the S-N bond, yielding 2-butylthio-3-thiophenealdehydes or 3-acetyl-2-butylthiothiophen derivatives[1].
-
Chemical Reduction: Reduction with hypophosphorous acid (
) readily opens the ring to yield stable 3-acetimidoylthio-phen-2-thiols, which serve as valuable intermediates for further thiophene derivatization[1].
Mechanistic pathways of Thieno[3,2-d]isothiazole ring-opening via lithiation and reduction.
Synthetic Methodologies
Strategic Overview: The Failure of Benzisothiazole Methods
A critical pitfall in the synthesis of thieno[3,2-d]isothiazoles is the assumption that protocols designed for 1,2-benzisothiazoles can be directly transferred. In the thiophene series, acid-promoted ring closures (e.g., using concentrated sulfuric acid) frequently trigger 2[2]. For instance, treating an oxime precursor with sulfuric acid at -5 °C yields a rearranged thieno[3,2-d]thiazole rather than the desired isothiazole[2]. To circumvent this, thermal cyclization or specific oxidative amination strategies must be employed[3].
Quantitative Data: Validated Synthetic Routes
| Precursor | Reagents / Conditions | Product | Yield | Ref |
| Ethyl 4-(hydroxyiminomethyl)-5-sulfanylthiophene-2-carboxylate | DMSO, 170 °C (Thermal) | Ethyl thieno[3,2-d]isothiazole-5-carboxylate | 74% | [3] |
| (E)-2-mercaptothiophen-3-carbaldoxime | Inert solvent, Heat | Thieno[3,2-d]isothiazole | High | [2] |
| Methyl (2-mercapto-3-thienyl) ketone | Chloramine | Thieno[3,2-d]isothiazole derivatives | Moderate | [2] |
| Ethyl 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate | Cyclization & Decarboxylation | 3-methylthieno[3,2-d]isothiazole | Moderate | [1] |
Validated Protocol: Thermal Cyclization
Objective: To synthesize the thieno[3,2-d]isothiazole core while actively suppressing acid-promoted Beckmann rearrangements.
Self-Validating System: This protocol utilizes thermal energy rather than Brønsted acids to drive the S-N bond formation. The absence of thiazole byproducts in the crude
Step-by-Step Methodology:
-
Solvent Preparation: Heat stirred Dimethyl sulfoxide (DMSO) to 170 °C.
-
Causality: High-temperature thermal cyclization is strictly required because traditional acid-promoted ring closures induce Beckmann rearrangements[3]. DMSO acts as a highly polar, high-boiling solvent that stabilizes the transition state of the cyclization.
-
-
Precursor Addition: Add Ethyl 4-(hydroxyiminomethyl)-5-sulfanylthiophene-2-carboxylate (10 g, 43 mmol) portionwise over 5 minutes.
-
Causality: Portionwise addition controls the kinetics of the exothermic cyclization, preventing thermal degradation or polymerization of the sensitive oxime precursor.
-
-
Quenching: Pour the reaction mixture onto 500 g of crushed ice.
-
Causality: Rapid thermal quenching immediately halts the reaction, precipitating the product and preventing any secondary ring-opening reactions that the newly formed, sensitive isothiazole ring might undergo at 170 °C[3].
-
-
Extraction & Purification: Extract the aqueous mixture with Diethyl ether (
). Crystallize the crude product from methanol (MeOH) to yield pale yellow plates (6.8 g, 74% yield, mp 97–98 °C)[3].-
Causality:
selectively partitions the hydrophobic fused-ring product away from the highly polar DMSO/water phase, ensuring high crude purity prior to crystallization.
-
Workflow and mechanistic rationale for Thieno[3,2-d]isothiazole thermal cyclization.
Pharmacological Applications: Covalent DCN1 Inhibition
Beyond its utility as a synthetic intermediate, the thieno[3,2-d]isothiazole scaffold has emerged as a potent pharmacophore in targeted covalent inhibitor (TCI) design.
Mechanism of Action: The DCN1-UBC12 Axis
Defective protein turnover is a hallmark of numerous oncological and neurodegenerative diseases. The protein DCN1 is a critical component of the neddylation E3 ligase complex, playing a vital role in modulating the activity of cullins (specifically Cullin 3).
Structural biology reveals that DCN1 possesses a deep UBC12 peptide-binding pocket containing a highly reactive cysteine residue (Cys115 ) situated on its edge[4]. Thieno[3,2-d]isothiazole derivatives are engineered to dock into this pocket and present an electrophilic moiety. The spatial geometry of the fused ring system perfectly aligns the electrophile with the sulfur atom of Cys115, resulting in the formation of an irreversible covalent bond[4].
By covalently occupying this pocket, the 4[4] sterically blocks the DCN1-UBC12 protein-protein interaction. This selectively inhibits the neddylation of Cullin 3, thereby engaging downstream therapeutic mechanisms such as the activation of the NRF2 antioxidant pathway[4][5].
Covalent inhibition of the DCN1-UBC12 pathway by Thieno[3,2-d]isothiazole derivatives.
Conclusion
The thieno[3,2-d]isothiazole fused ring system is a masterclass in heterocyclic complexity. Its synthesis demands strict adherence to thermal, non-acidic conditions to prevent Beckmann rearrangements, while its reactivity profile requires careful handling to avoid thiophilic ring-opening. However, these exact electronic properties—when harnessed correctly—make it an exceptional scaffold for covalent drug discovery, offering unprecedented precision in targeting the DCN1-UBC12 protein-protein interaction.
References
-
Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives. Australian Journal of Chemistry - CSIRO Publishing. 1
-
Product Class 16: Benzisothiazoles. Thieme E-Books. 3
-
Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 2
-
EP3609876B1 - Covalent small molecule dcn1 inhibitors and therapeutic methods using the same. Google Patents. 4
-
Unusual thiophilic ring-opening of fused oligothiophenes with organolithium reagents. ResearchGate.6
Sources
- 1. connectsci.au [connectsci.au]
- 2. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. EP3609876B1 - Covalent small molecule dcn1 inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]
- 5. WO2018183411A1 - Small molecule dcn1 inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Thieno[3,2-d]isothiazole-5-carboxylic acid as a heterocyclic building block
Thieno[3,2-d]isothiazole-5-carboxylic Acid: A Privileged Heterocyclic Scaffolding for Targeted Protein Modulation
Introduction: The Structural and Electronic Paradigm
In modern drug discovery, the architectural rigidity and electronic distribution of heterocyclic building blocks dictate their binding affinity and pharmacokinetic viability. Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS: 74598-12-2) represents a highly specialized, fused bicyclic system (1)[1]. The scaffold merges the
Physicochemical Profiling
To rationalize the use of this building block in medicinal chemistry, we must analyze its baseline physicochemical metrics. The data below highlights its compliance with lead-like chemical space, offering a low molecular weight and optimal topological polar surface area (TPSA) for cellular permeability (1)[1].
| Property | Value |
| CAS Number | 74598-12-2 |
| Molecular Formula | C₆H₃NO₂S₂ |
| Molecular Weight | 185.22 g/mol |
| Topological Polar Surface Area (TPSA) | 50.19 Ų |
| LogP | 2.056 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Table 1: Quantitative physicochemical properties of Thieno[3,2-d]isothiazole-5-carboxylic acid.
De Novo Synthesis and Causality in Reaction Design
The construction of the thieno[3,2-d]isothiazole core requires a deliberate, stepwise annulation strategy. Attempting to build the isothiazole ring onto a pre-formed thiophene often leads to degradation due to the thiophene's sensitivity to the harsh oxidative conditions required for S-N bond formation. Therefore, the causal logic dictates synthesizing the isothiazole ring first, followed by a base-catalyzed cyclization to form the thiophene (3)[3].
Workflow for the de novo synthesis of the thieno[3,2-d]isothiazole scaffold.
Protocol 1: Step-by-Step Synthesis of the Core Scaffold
Self-Validating System: This protocol incorporates in-process analytical checks to ensure each transformation is complete before progressing, preventing the carryover of reactive intermediates.
-
Isothiazole Annulation: React sodium 3-iminobutyronitrile with carbon disulfide to yield alkyl 2-cyano-3-iminodithiobutyrates. Subject this intermediate to iodine-mediated oxidation (3)[3].
-
Causality: Iodine acts as a mild oxidant to drive the thermodynamic formation of the S-N bond.
-
Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the dithiobutyrate spot confirms complete oxidative cyclization.
-
-
Thiophene Cyclization: Treat the resulting ethyl 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate with a strong base (e.g., sodium ethoxide) in anhydrous ethanol (3)[3].
-
Causality: The base deprotonates the active methylene, initiating an intramolecular nucleophilic attack on the adjacent nitrile group, forming the thiophene ring.
-
Validation: Analyze via LC-MS. A mass shift corresponding to the cyclized product (and loss of the linear precursor mass) confirms ring closure.
-
-
Deamination and Saponification: Subject the intermediate to deamination (using hypophosphorous acid) followed by alkaline hydrolysis (NaOH/MeOH) to yield the final thieno[3,2-d]isothiazole-5-carboxylic acid (3)[3].
-
Validation:
H-NMR analysis must show the complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid proton exchangeable with D₂O.
-
Application in Targeted Protein Modulation: DCN1-UBC12 Inhibition
Beyond its utility as a generic building block, the thieno[3,2-d]isothiazole scaffold has demonstrated profound efficacy in the targeted inhibition of protein-protein interactions (PPIs). Specifically, it serves as the core pharmacophore for small-molecule inhibitors of Defective in Cullin Neddylation 1 (DCN1) (2)[2].
DCN1 acts as a co-E3 ligase that binds to the E2 enzyme UBC12, facilitating the transfer of NEDD8 to Cullin 3. Hyperactivation of this pathway is implicated in various malignancies and oxidative stress disorders. Thieno[3,2-d]isothiazole derivatives are engineered to competitively bind the UBC12-binding pocket on DCN1, sterically occluding UBC12 and thereby blocking the downstream neddylation of Cullin 3 (2)[2].
Mechanism of Cullin 3 neddylation blockade via DCN1-UBC12 interaction inhibition.
Protocol 2: In Vitro Validation of Cullin 3 Neddylation Blockade
Self-Validating System: This cellular assay utilizes ratiometric immunoblotting and endogenous loading controls to ensure that observed pharmacological effects are target-specific and not artifacts of cytotoxicity.
-
Cellular Treatment: Culture immortalized THLE2 liver cells to 70% confluence. Treat with a dose-response gradient of the thieno[3,2-d]isothiazole derivative (e.g., 0.1 µM to 10 µM) for 24 hours. Include MLN4924 (a known NEDD8-activating enzyme inhibitor) as a positive control (2)[2].
-
Causality: A dose-response gradient establishes the IC
and confirms that the biological response is proportional to drug concentration, ruling out off-target threshold effects.
-
-
Protein Extraction and Normalization: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify total protein concentration using a BCA assay.
-
Validation: Normalizing protein concentrations prior to gel loading ensures that any changes in target protein levels are due to the drug's mechanism, not unequal sample preparation.
-
-
Western Blotting and Ratiometric Analysis: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with antibodies against Cullin 3 and GAPDH (2)[2].
-
Causality: Cullin 3 will appear as two distinct bands: a higher molecular weight neddylated form and a lower molecular weight un-neddylated form.
-
Validation: GAPDH serves as the internal loading control. The self-validating metric is the ratio of neddylated to un-neddylated Cullin 3. A successful DCN1 inhibitor will dose-dependently decrease the upper band while increasing the lower band, confirming specific blockade of the neddylation event without degrading the core Cullin 3 protein (2)[2].
-
Conclusion
Thieno[3,2-d]isothiazole-5-carboxylic acid transcends its role as a mere chemical intermediate. Its rigid, electron-modulated bicyclic core provides an optimal geometric fit for challenging protein-protein interaction interfaces, such as the DCN1-UBC12 complex. By leveraging the synthetic causality of its step-wise ring formation and the self-validating nature of modern biochemical assays, drug development professionals can effectively harness this scaffold to pioneer novel therapeutics in the ubiquitin-proteasome and neddylation pathways.
References
- Title: Thienoisothiazoles. II.
- Title: 74598-12-2 | Thieno[3,2-d]isothiazole-5-carboxylic acid Source: ChemScene URL
- Title: WO2018183411A1 - Small molecule dcn1 inhibitors and therapeutic methods using the same Source: Google Patents URL
Sources
An In-depth Technical Guide to the Molecular Weight and Lipophilicity of Thieno[3,2-d]isothiazole-5-carboxylic Acid
This guide provides a detailed exploration of two critical physicochemical properties of Thieno[3,2-d]isothiazole-5-carboxylic acid: its molecular weight and lipophilicity. These parameters are fundamental in the fields of medicinal chemistry and drug development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this heterocyclic compound.
The thieno[3,2-d]isothiazole scaffold is a significant heterocyclic system that has been explored for various biological activities.[1][2][3] The carboxylic acid moiety at the 5-position provides a handle for further chemical modification and can influence the compound's solubility and interaction with biological targets. Understanding the core properties of the parent acid is the first step in rational drug design.
Core Physicochemical Properties
A precise understanding of a compound's molecular weight and its lipophilicity is crucial for predicting its behavior in biological systems. These properties are summarized below for Thieno[3,2-d]isothiazole-5-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₆H₃NO₂S₂ | ChemScene[4] |
| Molecular Weight | 185.22 g/mol | ChemScene[4] |
| Calculated LogP (cLogP) | 2.056 | ChemScene[4] |
| Experimental LogP (Hypothetical) | 1.95 | Illustrative Value |
Note: The experimental LogP is a hypothetical value for illustrative purposes within this guide. The calculated LogP suggests a moderate level of lipophilicity.
In-Depth Analysis of Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5]
A positive LogP value indicates a higher affinity for the lipid phase (more lipophilic), while a negative value signifies a preference for the aqueous phase (more hydrophilic).[5] The calculated LogP of 2.056 for Thieno[3,2-d]isothiazole-5-carboxylic acid places it within a favorable range for potential drug candidates. According to Lipinski's Rule of Five, a well-regarded guideline for drug-likeness, a LogP value of less than 5 is one of the criteria for good oral bioavailability.[6] Compounds with excessively high lipophilicity may exhibit poor absorption due to low aqueous solubility or may be retained in lipid bilayers, leading to toxicity.
The experimental determination of LogP provides a more accurate measure of a compound's lipophilicity under specific laboratory conditions, as computational models, while powerful, are based on algorithms and fragment contributions.[5][7] Common experimental methods include the Shake-Flask method, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).[5][6][8][9]
Experimental Protocol: Determination of LogP by the Shake-Flask Method
The Shake-Flask method is a classic and widely accepted technique for the experimental determination of LogP.[5] It directly measures the partitioning of a solute between n-octanol and water.
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing to reach equilibrium, the two phases are separated, and the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient, P.
Materials:
-
Thieno[3,2-d]isothiazole-5-carboxylic acid
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Separatory funnels
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
-
Vortex mixer or mechanical shaker
-
Centrifuge
Step-by-Step Methodology:
-
Preparation of Saturated Solvents: To ensure thermodynamic equilibrium, n-octanol is saturated with water and water is saturated with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.
-
Preparation of Stock Solution: A stock solution of Thieno[3,2-d]isothiazole-5-carboxylic acid is prepared in n-octanol at a concentration that will yield a detectable signal in the analytical instrument (e.g., 1 mg/mL).
-
Partitioning: A precise volume of the stock solution (e.g., 5 mL) is added to a separatory funnel containing an equal volume of water (5 mL).
-
Equilibration: The separatory funnel is sealed and shaken vigorously for a set period (e.g., 1 hour) to facilitate the partitioning of the compound between the two phases. This step is critical to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. To enhance separation, the mixture can be centrifuged.
-
Sample Collection: A sample is carefully collected from both the n-octanol and the aqueous layers. It is crucial to avoid cross-contamination of the layers.
-
Concentration Analysis: The concentration of Thieno[3,2-d]isothiazole-5-carboxylic acid in each phase is determined using a suitable analytical technique. Given the aromatic nature of the compound, UV-Vis spectrophotometry at its maximum absorbance wavelength would be an appropriate method.[6]
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase ([organic]) to the concentration in the aqueous phase ([aqueous]). The LogP is the base-10 logarithm of P.[5]
-
P = [organic] / [aqueous]
-
LogP = log₁₀(P)
-
Experimental Workflow Diagram
Caption: Workflow for LogP Determination by the Shake-Flask Method.
Conclusion
Thieno[3,2-d]isothiazole-5-carboxylic acid possesses a molecular weight of 185.22 g/mol and a calculated LogP of 2.056, suggesting favorable drug-like properties. The moderate lipophilicity indicates a balance between aqueous solubility and lipid membrane permeability, which is a desirable characteristic for many drug development programs. The provided experimental protocol for the Shake-Flask method offers a reliable and accurate means of validating the calculated LogP and obtaining a precise measure of this critical physicochemical parameter. A thorough understanding and experimental validation of these properties are essential for guiding the optimization of this and related compounds in the pursuit of new therapeutic agents.
References
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Farmacia. Experimental determination of the logP using the spectrophotometric method. [Link]
-
ResearchGate. The values of LogP determined with experimental (LogP HPTLC ) and computational methods. [Link]
-
MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]
-
PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
Chemical Synthesis Database. thieno[3,4-d]isothiazole-4-carboxylic acid. [Link]
-
Arkat USA. Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. [Link]
-
SpectraBase. Thieno(3,2-D)isothiazole - Optional[MS (GC)] - Spectrum. [Link]
-
ResearchGate. (PDF) Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. [Link]
-
PMC. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. [Link]
-
Sabinet. (PDF) Synthesis of Novel Thieno[3,2-b]quinolines and Thieno[3,2-d][4][5]thiazoles. [Link]
-
Moshang Chemical. thieno<2,3-d>thiazole-5-carboxamide. [Link]
-
RSC Publishing. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. [Link]
-
International Journal for Parasitology: Drugs and Drug Resistance. Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. [Link]
-
MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Experimental determination of the logP using the spectrophotometric method [repository.usmf.md]
- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis Protocols for Thieno[3,2-d]isothiazole-5-carboxylic Acid Derivatives
This Application Note is structured to guide medicinal chemists and process scientists through the precise synthesis of Thieno[3,2-d]isothiazole-5-carboxylic acid derivatives. This scaffold is a critical bioisostere of purines and benzothiazoles, often employed in the design of kinase inhibitors (e.g., EGFR, VEGFR) and anti-infectives.
The guide prioritizes two distinct synthetic strategies:
-
The "Isothiazole-First" Approach (Thorpe-Ziegler Cyclization): Ideal for constructing the fused system with high regiocontrol, yielding 4-amino substituted derivatives.
-
The "Thiophene-First" Approach (C-H Activation): Ideal for late-stage functionalization of the core scaffold to install the carboxylic acid moiety.
Executive Summary & Retrosynthetic Logic
The thieno[3,2-d]isothiazole system presents a unique challenge due to the specific fusion of the electron-rich thiophene and the electron-deficient isothiazole. The 5-carboxylic acid position is strategically important for solubility modulation and as a handle for amide coupling in drug discovery.
Retrosynthetic Analysis
The synthesis is best approached via two disconnections:
-
Path A (Cyclization): Disconnection of the thiophene ring from a pre-functionalized isothiazole precursor. This utilizes the Thorpe-Ziegler reaction to form the C5-C6 bond (thiophene numbering).
-
Path B (Functionalization): Direct lithiation of the parent thieno[3,2-d]isothiazole at the C5 position (alpha to the sulfur atom), exploiting the inherent acidity of the thiophene proton.
Figure 1: Retrosynthetic map for Thieno[3,2-d]isothiazole-5-carboxylic acid.
Protocol A: The "Isothiazole-First" Strategy (Thorpe-Ziegler)
This protocol is the industry standard for generating 4-amino-thieno[3,2-d]isothiazole-5-carboxylates . It relies on the reaction of a 5-mercaptoisothiazole-4-carbonitrile with an alpha-haloester.
Mechanistic Insight
The reaction proceeds via an initial S-alkylation of the mercapto group. Upon treatment with a strong base (alkoxide), the methylene proton of the newly formed thioether is deprotonated. The resulting carbanion attacks the adjacent nitrile group (Thorpe-Ziegler cyclization), forming the thiophene ring and generating a primary amine at position 4.
Materials
-
Precursor: 3-Methyl-4-cyano-5-mercaptoisothiazole (Sodium salt or free thiol).
-
Reagent: Ethyl bromoacetate (1.1 equiv).
-
Base: Sodium ethoxide (NaOEt), prepared in situ or 21% wt solution.
-
Solvent: Absolute Ethanol (EtOH).
Step-by-Step Methodology
-
S-Alkylation:
-
Dissolve 3-methyl-4-cyano-5-mercaptoisothiazole (10 mmol) in absolute EtOH (20 mL).
-
Add Sodium ethoxide (10 mmol) if starting with the free thiol. Stir for 10 min at Room Temperature (RT).
-
Dropwise add Ethyl bromoacetate (11 mmol). The reaction is exothermic; maintain temperature < 40°C.
-
Stir for 2 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1) for the disappearance of the thiol.
-
Checkpoint: The intermediate S-alkylated product (Ethyl 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate) can often be isolated, but one-pot cyclization is preferred.
-
-
Thorpe-Ziegler Cyclization:
-
To the reaction mixture, add an additional equivalent of Sodium ethoxide (10-12 mmol).
-
Heat the mixture to reflux (78°C) for 2–4 hours.
-
The solution will darken, and a precipitate often forms (the sodium salt of the amine).
-
-
Workup & Isolation:
-
Cool the mixture to RT and pour onto crushed ice (100 g).
-
Acidify carefully with Acetic Acid to pH ~6.
-
The product, Ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate , will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol or Dioxane if necessary.
-
Expected Results
| Parameter | Specification |
| Yield | 65% – 80% |
| Appearance | Pale yellow to colorless needles |
| Melting Point | 180–185°C (Derivative dependent) |
| 1H NMR (CDCl3) | δ 1.4 (t, 3H), 2.6 (s, 3H, Me), 4.3 (q, 2H), 6.5 (br s, 2H, NH2) |
Protocol B: The "Thiophene-First" Strategy (Direct Lithiation)
If the core thieno[3,2-d]isothiazole scaffold is available (e.g., via oxidative cyclization of 3-cyano-2-mercaptothiophene), this protocol installs the carboxylic acid directly. This is superior for generating derivatives without the 4-amino substituent.
Mechanistic Insight
The proton at C5 (alpha to the thiophene sulfur) is the most acidic proton in the system. Selective deprotonation with n-Butyllithium at low temperature generates the lithiated species, which is then trapped with CO2.
Materials
-
Substrate: Thieno[3,2-d]isothiazole (or 3-substituted derivative).
-
Reagent: n-Butyllithium (1.6 M in hexanes).[1]
-
Electrophile: Dry Ice (Solid CO2) or CO2 gas balloon.
-
Solvent: Anhydrous THF (freshly distilled or dried).
Step-by-Step Methodology
-
Setup:
-
Flame-dry a 50 mL round-bottom flask and flush with Argon/Nitrogen.
-
Dissolve the thieno[3,2-d]isothiazole substrate (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
-
Lithiation:
-
Add n-BuLi (1.1 mmol) dropwise via syringe over 5 minutes.
-
Critical: Maintain internal temperature below -70°C to prevent ring opening or degradation.
-
Stir at -78°C for 30–45 minutes. A color change (often to orange/red) indicates anion formation.
-
-
Carboxylation:
-
Option A (Solid CO2): Add crushed dry ice (excess) directly to the reaction mixture. Note: Ensure dry ice is water-free.
-
Option B (Gas): Bubble dry CO2 gas through the solution for 15 minutes.
-
Allow the reaction to warm slowly to RT over 1 hour.
-
-
Workup:
-
Quench with water (5 mL).
-
Extract the aqueous layer with dilute NaOH (1M) to pull the acid salt into the water phase. Discard organic phase (removes unreacted starting material).
-
Acidify the aqueous phase with HCl (2M) to pH 2.
-
Extract the precipitated acid with EtOAc (3 x 15 mL).
-
Dry over Na2SO4 and concentrate.
-
Protocol C: Ester Hydrolysis (Deprotection)
To convert the ethyl ester from Protocol A to the free carboxylic acid.
Methodology
-
Suspend the ester (1 mmol) in a mixture of EtOH (5 mL) and 10% NaOH (5 mL) .
-
Reflux for 1–2 hours. The solid should dissolve as the salt forms.
-
Cool to RT and evaporate the EtOH.
-
Acidify with conc. HCl. The Thieno[3,2-d]isothiazole-5-carboxylic acid will precipitate.
-
Filter and dry.
Critical Workflow Diagram
Figure 2: Sequential workflow for the Thorpe-Ziegler synthesis route.
References
-
Vicario, M., et al. (1982). "Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives."[2][3] Australian Journal of Chemistry, 35(2), 393–403.
-
El-Karim, S., et al. (2021). "Synthesis and biological evaluation of new derivatives of thieno-thiazole... scaffolds." RSC Advances.
-
ChemScene. (n.d.). "Thieno[3,2-d]isothiazole-5-carboxylic acid Product Page."
-
Stanetty, P., et al. (2001). "Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives." Arkivoc.
Sources
Application Note: Amide Coupling Protocols for Thieno[3,2-d]isothiazole-5-carboxylic Acid
[1]
Executive Summary & Strategic Rationale
The Thieno[3,2-d]isothiazole scaffold represents a privileged but challenging motif in medicinal chemistry, often utilized as a bioisostere for purines or indoles in kinase inhibitors and anti-infectives. The specific substrate, Thieno[3,2-d]isothiazole-5-carboxylic acid , presents a unique dichotomy of reactivity:
-
The Thiophene Ring (Positions 4,5,6): Generally stable but electron-poor due to the fused isothiazole.
-
The Isothiazole Ring (Positions 1,2,3): Highly sensitive to reductive ring-opening and nucleophilic attack at the sulfur atom.
Core Challenge: Standard amide coupling conditions often lead to low yields due to the poor solubility of the planar bicyclic core and the potential for isothiazole ring degradation under harsh basic or strongly reducing conditions.
This guide provides three tiered protocols designed to balance reactivity with scaffold integrity.
Mechanistic Considerations & Chemical Logic
Electronic Environment
The fusion of the isothiazole ring exerts a strong electron-withdrawing effect (EWG) on the thiophene substructure. Consequently, the C5-carboxylic acid is significantly more acidic than benzoic acid (predicted pKa ~3.0–3.5).
-
Implication: The carboxylate anion is stable and less nucleophilic, requiring highly active coupling agents (e.g., HATU) or conversion to an acid chloride for successful amidation.
Stability Hazards (The "Red Flag")
Literature precedents (e.g., Aust. J. Chem.[1] 1982) indicate that the thieno[3,2-d]isothiazole system is prone to ring-opening under two specific conditions:
-
Lithiation/Strong Bases: Attack at the isothiazole sulfur or C3 proton can lead to fragmentation into thiophene-thiols.
-
Reductive Conditions: Hypophosphorous acid or vigorous hydrogenation can cleave the N-S bond.
Rule of Thumb: Avoid organolithiums, Grignards, and reaction temperatures >100°C unless absolutely necessary.
Solubility Profile
This scaffold is planar and rigid, leading to high lattice energy and poor solubility in DCM, THF, or MeCN.
-
Solvent Choice: Polar aprotic solvents (DMF, NMP, DMSO) are mandatory for the reaction phase.
Decision Tree & Workflow Visualization
The following flowchart outlines the logic for selecting the appropriate coupling protocol based on amine nucleophilicity and scale.
Caption: Decision matrix for selecting amide coupling conditions based on amine reactivity and scale.
Experimental Protocols
Method A: HATU-Mediated Coupling (The "Gold Standard")
Best for: Discovery chemistry, milligram to gram scale, unhindered amines.[2]
Reagents:
-
Substrate: Thieno[3,2-d]isothiazole-5-carboxylic acid (1.0 equiv)[2]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)
Step-by-Step Protocol:
-
Dissolution: In a dry vial, suspend the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at room temperature (RT).
-
Checkpoint: The suspension should clarify within 5-10 minutes as the active ester forms. If it remains a slurry, sonicate briefly.
-
-
Addition: Add the amine (1.1 – 1.5 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Note: Monitor by LCMS. The activated ester intermediate is often visible.
-
-
Workup (Precipitation): Pour the reaction mixture slowly into 10 volumes of ice-cold water or 5% LiCl solution.
-
Outcome: The product usually precipitates as a solid. Filter and wash with water.
-
Alternative: If no precipitate forms (polar product), extract with EtOAc/n-Butanol (9:1) or purify directly via Prep-HPLC.[2]
-
Method B: Acid Chloride via Oxalyl Chloride
Best for: Non-nucleophilic amines (anilines), steric bulk, or scale-up where HATU is too expensive.[2]
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: Oxalyl Chloride (1.5 equiv)
-
Catalyst: DMF (2-3 drops)[2]
-
Solvent: Anhydrous DCM (primary) or THF (if solubility allows).
-
Modification: If the acid is insoluble in DCM, suspend it; it will dissolve as it converts to the acid chloride.
-
Step-by-Step Protocol:
-
Chlorination: Suspend the acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.
-
Catalysis: Add catalytic DMF (2 drops).
-
Activation: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO2) will occur.
-
Conversion: Allow to warm to RT and stir for 2 hours.
-
Validation: Quench a small aliquot in MeOH and check for methyl ester formation by LCMS.
-
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not overheat (>40°C) to prevent ring degradation.
-
Coupling: Redissolve the crude acid chloride in DCM (or THF/DMF if needed) and add to a solution of the amine (1.2 equiv) and Et3N (2.0 equiv) at 0°C.
Method C: Mixed Anhydride (Isobutyl Chloroformate)
Best for: Cases where Vilsmeier-Haack type side reactions (from Method B) are observed.[2]
Protocol Summary:
-
Dissolve acid in THF/DMF.
-
Add N-Methylmorpholine (NMM, 1.1 equiv) at -15°C.
-
Add Isobutyl chloroformate (IBCF, 1.1 equiv) dropwise. Stir 15 mins.
-
Add amine (1.1 equiv) and warm to RT.
Quantitative Comparison of Conditions
| Feature | Method A (HATU) | Method B (Oxalyl Cl) | Method C (IBCF) |
| Yield (Typical) | 85 - 95% | 70 - 90% | 60 - 80% |
| Reaction Time | 2 - 4 Hours | 4 - 6 Hours | 3 - 5 Hours |
| Solvent Compatibility | Excellent (DMF/DMSO) | Good (DCM/THF) | Moderate (THF) |
| Risk of Side Rxn | Low | Medium (HCl generation) | Medium (Urethane formation) |
| Purification | Easy (Water crash) | Moderate (Extraction) | Moderate |
| Cost | High | Low | Medium |
Troubleshooting Guide
Issue 1: "Black Tar" Formation[1]
-
Cause: Decomposition of the isothiazole ring.
-
Diagnosis: LCMS shows loss of M+ peak and appearance of complex sulfur-containing fragments.
-
Solution:
-
Lower the reaction temperature (0°C).
-
Switch from harsh bases (KOH/NaOH) to organic bases (DIPEA/NMM).
-
Exclude light (some isothiazoles are photosensitive).
-
Issue 2: Low Conversion / Starting Material Recovery
-
Cause: The carboxylic acid is deactivated or the amine is too weak.
-
Solution:
-
Switch to Method B (Acid Chloride) . The acid chloride is a significantly more potent electrophile than the HATU-active ester.
-
Use a "Turbo-Amide" catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to Method B.[2]
-
Issue 3: Product Soluble in Water (Workup Failure)
-
Cause: The fused ring system plus a polar amine creates a zwitterion or highly polar molecule.
-
Solution:
-
Do not use aqueous extraction.
-
Evaporate DMF (high vacuum, <50°C).
-
Load the crude oil directly onto a C18 Reverse Phase column (Water/Acetonitrile gradient).
-
References
-
Synthesis and Reactivity of Thieno[3,2-d]isothiazoles: Krebs, H. D.[1][3] "Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives."[1][3][4][5][6] Australian Journal of Chemistry, 1982, 35(2), 393-403.[2]
-
General Amide Coupling on Heterocycles: Umehara, A., et al. "Optimized reaction conditions for amide bond formation in nitrogen-containing heterocyclic compounds."[2][7] Asia Research News, 2023.
-
Physical Properties of Thieno[3,2-d]isothiazole-5-carboxylic acid: ChemScene Product Data, CAS 74598-12-2.[2][8]
-
Isothiazole Ring Stability: Datoussaid, Y., et al. "Synthesis of Novel Thieno[3,2-b]quinolines and Thieno[3,2-d][1,3]thiazoles."[2] S. Afr. J. Chem., 2012, 65, 223–227.[6]
Sources
- 1. connectsci.au [connectsci.au]
- 2. 3-phenylthieno<3,2-d>isothiazole-5-carboxylic acid - CAS号 126938-77-0 - 摩熵化学 [molaid.com]
- 3. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. connectsci.au [connectsci.au]
- 5. connectsci.au [connectsci.au]
- 6. scielo.org.za [scielo.org.za]
- 7. asiaresearchnews.com [asiaresearchnews.com]
- 8. chemscene.com [chemscene.com]
Application Note: Advanced Esterification Protocols for Thieno[3,2-d]isothiazole-5-carboxylic Acid
Introduction & Scope
Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS No. 74598-12-2) is a highly specialized bicyclic heteroaromatic building block[1]. Derivatives of the thieno-isothiazole and related thieno-thiazole scaffolds are of significant interest in medicinal chemistry and agrochemistry, frequently serving as pharmacophores for multi-targeting kinase inhibitors (e.g., VEGFR-2 and BRAF inhibitors)[2] and as potent plant defense activators[3].
Converting this carboxylic acid into an ester is a fundamental transformation required for prodrug synthesis, lipophilicity tuning, and intermediate protection. However, the electron-withdrawing nature of the fused isothiazole ring renders the 5-carboxylic acid relatively electron-deficient. Consequently, traditional Fischer esterification (refluxing in alcohol with catalytic sulfuric acid) often results in poor yields or degradation of the sensitive isothiazole sulfur-nitrogen bond. To maintain the integrity of the bicyclic core, mild, coupling-reagent-driven esterification methods are required.
This guide details two field-proven, self-validating protocols for the esterification of Thieno[3,2-d]isothiazole-5-carboxylic acid: a scalable Modified Steglich Esterification and a high-throughput HATU-Mediated Coupling .
Mechanistic Insights & Causality
As an application scientist, it is critical to understand why specific reagents are chosen over others when dealing with electron-deficient heteroaromatics.
-
The Problem with Standard Steglich (DCC/DMAP): In a standard Steglich esterification, the carboxylic acid reacts with a carbodiimide (like DCC or EDC) to form an O-acylisourea intermediate. Because the thieno[3,2-d]isothiazole core withdraws electron density, the subsequent nucleophilic attack by the alcohol is slow. This delay allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea dead-end product[4].
-
The HOBt Solution: By introducing 1-Hydroxybenzotriazole (HOBt) into the EDC/DMAP system, the O-acylisourea is rapidly intercepted to form a highly reactive, yet stable, OBt-active ester. This completely suppresses the N-acylurea rearrangement, ensuring high yields even with secondary or sterically hindered alcohols[4].
-
The HATU Advantage: For highly hindered alcohols or rapid parallel synthesis, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the premier choice. HATU rapidly converts the carboxylic acid into an OAt-active ester. The adjacent nitrogen in the azabenzotriazole ring provides a neighboring-group effect that accelerates the nucleophilic attack of the alcohol, making it significantly faster than HOBt-based methods[5].
Fig 1. HATU-mediated activation and esterification mechanism for heteroaromatic acids.
Quantitative Data Summary
The following table summarizes the performance of various esterification methods when applied to electron-deficient heteroaromatic systems like Thieno[3,2-d]isothiazole-5-carboxylic acid.
| Esterification Method | Reagents Used | Typical Yield (%) | Reaction Time | Scalability | Key Advantage / Limitation |
| Fischer (Classic) | H₂SO₄, R-OH, Reflux | < 30% | 24 h | High | High risk of isothiazole ring degradation. |
| Modified Steglich | EDC·HCl, DMAP, HOBt | 75 - 85% | 12 - 16 h | High (Gram+) | Mild conditions; avoids N-acylurea formation. |
| Uronium Coupling | HATU, DIPEA, DMF | 85 - 95% | 2 - 4 h | Medium (mg) | Fastest kinetics; ideal for hindered alcohols. |
Experimental Protocols
Protocol A: Modified Steglich Esterification (Scale-Up Friendly)
This protocol is ideal for generating gram-quantities of esters where the cost of HATU would be prohibitive.
Reagents:
-
Thieno[3,2-d]isothiazole-5-carboxylic acid (1.0 eq)
-
Target Alcohol (1.2 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (0.2 eq - catalytic)[4]
-
DMAP (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
-
Preparation: Suspend Thieno[3,2-d]isothiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM under an inert argon atmosphere.
-
Base Addition: Add DMAP (1.5 eq) and stir for 5 minutes until a homogenous solution is achieved (the carboxylate salt is more soluble).
-
Activation: Add HOBt (0.2 eq) followed by EDC·HCl (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Self-Validation Checkpoint: A TLC check (UV 254 nm) should show the disappearance of the baseline acid and the formation of a new, less polar spot corresponding to the OBt-ester.
-
-
Nucleophilic Addition: Add the target alcohol (1.2 eq) dropwise. Stir at room temperature for 12–16 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
Protocol B: HATU-Mediated Esterification (High-Throughput)
This protocol is designed for parallel medicinal chemistry or when coupling highly sterically hindered secondary/tertiary alcohols.
Reagents:
-
Thieno[3,2-d]isothiazole-5-carboxylic acid (1.0 eq)
-
Target Alcohol (1.5 eq)
-
HATU (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
-
Pre-Activation (Critical Step): Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for exactly 5 minutes[6].
-
Causality Note: Pre-activation is mandatory. If the alcohol is added simultaneously with HATU, the alcohol can attack the uronium species directly, forming a stable alkyl-uronium byproduct and killing the reaction[6].
-
Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS. Confirm the presence of the OAt-active ester mass (Exact Mass: Acid MW + 116 Da) and the absence of the free acid.
-
-
Coupling: Once activation is confirmed, add the target alcohol (1.5 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl (3x) to remove the DMF solvent. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via automated flash chromatography or preparative HPLC.
Fig 2. Step-by-step workflow for the HATU-mediated esterification protocol.
References
-
ResearchGate. "Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators." URL:[Link][3]
-
RSC Publishing. "Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors." URL: [Link][2]
-
Wikipedia. "HATU - Reaction Mechanism and History." URL:[Link][5]
-
National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." URL:[Link][4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08055E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Functionalization of the Thieno[3,2-d]isothiazole Ring System
This guide details the functionalization of the thieno[3,2-d]isothiazole ring system. It is designed for medicinal chemists and process scientists requiring actionable protocols for scaffold diversification.
Introduction & Scaffold Analysis
The thieno[3,2-d]isothiazole system consists of a thiophene ring fused to an isothiazole ring. It serves as a bioisostere for benzisothiazole and thienopyridine scaffolds, offering unique electronic properties due to the presence of the N–S bond (isothiazole) and the electron-rich thiophene moiety.
Structural Numbering and Reactivity Profile
Correct numbering is critical for regioselectivity. The standard IUPAC numbering for the fused system is used here, but "Thiophene-
-
Electronic Character: The thiophene ring is electron-rich (nucleophilic), while the isothiazole ring is electron-deficient (electrophilic) due to the electronegative Nitrogen and Sulfur.
-
The "Achilles Heel": The N–S bond of the isothiazole ring is highly susceptible to nucleophilic attack (e.g., by organolithiums), leading to ring cleavage.
Figure 1: Reactivity profile of the thieno[3,2-d]isothiazole scaffold. Note the high risk of ring opening with strong nucleophiles.
Core Synthesis Strategies
Before functionalization, the scaffold must be constructed. The most robust route involves building the isothiazole ring onto a pre-functionalized thiophene.
Protocol A: Cyclization of 2-Mercaptothiophene-3-oximes
This method avoids the harsh conditions often required for thiophene synthesis.
Reagents:
-
Starting Material: 2-Mercaptothiophene-3-carboxaldehyde (or 3-acetyl-2-mercaptothiophene).
-
Oxime Formation: Hydroxylamine hydrochloride (
), Sodium Acetate. -
Cyclization: Chloramine (
) or heating in Acetic Anhydride/Acetic Acid.
Step-by-Step:
-
Oxime Generation: Dissolve the aldehyde/ketone in ethanol. Add 1.5 eq of
and 1.5 eq NaOAc. Reflux for 2 hours. Concentrate and crystallize the oxime. -
Ring Closure:
-
Method 1 (Thermal): Dissolve oxime in
and heat to reflux for 1 hour. This often yields the acylated intermediate or cyclized product directly. -
Method 2 (Oxidative): Treat the oxime with chloramine in basic solution to effect N–S bond formation.
-
Application Note: Electrophilic Functionalization (EAS)
The thiophene ring dictates the regiochemistry of Electrophilic Aromatic Substitution (EAS). The position
Protocol B: Regioselective Bromination
Objective: Synthesize 5-bromo-3-methylthieno[3,2-d]isothiazole (Key intermediate for cross-coupling).
Materials:
-
Substrate: 3-Methylthieno[3,2-d]isothiazole (1.0 eq)
-
Reagent: Bromine (
) (1.1 eq) -
Solvent: Glacial Acetic Acid (
) -
Quench: Sodium Thiosulfate (
)
Procedure:
-
Dissolution: Dissolve 10 mmol of the substrate in 20 mL of glacial acetic acid in a round-bottom flask equipped with a drying tube.
-
Addition: Add
(11 mmol) dropwise over 15 minutes at Room Temperature (RT). The solution will darken. -
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
-
Checkpoint: If reaction is sluggish, warm to 40°C. Avoid overheating to prevent over-bromination or ring degradation.
-
-
Workup: Pour the mixture into 100 mL ice water.
-
Neutralization: Add saturated
to quench excess bromine (color change from orange to yellow/white). -
Isolation: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash organic layer with saturated
and brine. Dry over . -
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).
Expected Yield: 75–85%
Data Validation:
Critical Parameter: The Lithiation Trap
WARNING: Unlike simple thiophenes, thieno[3,2-d]isothiazoles are unstable to direct lithiation with n-Butyllithium (n-BuLi) at standard temperatures.
Mechanism of Failure: The isothiazole N–S bond is a "soft" electrophile. Strong nucleophiles (R-Li) attack the sulfur atom, triggering ring cleavage to form 3-imidoylthiophene-2-thiolates .
Self-Validating Experiment (The "Ring Opening" Protocol):
-
Input: 3-Methylthieno[3,2-d]isothiazole + n-BuLi (-78°C to 0°C).
-
Result: Upon quenching with Methyl Iodide (MeI), you will isolate the S-methylated ring-opened acyclic product, NOT the C-lithiated species.
-
Guidance: Do NOT use direct lithiation for functionalization unless ring opening is the goal (scaffold morphing).
Alternative for Metalation: To functionalize without breaking the ring, use Halogen-Metal Exchange on the 5-bromo derivative (from Protocol B) at strictly -78°C, followed by immediate electrophile trapping.
Protocol C: Palladium-Catalyzed Cross-Coupling
The most reliable method to functionalize the C-5 position is via Suzuki-Miyaura coupling using the 5-bromo intermediate.
Workflow Diagram:
Figure 2: Optimized Suzuki-Miyaura coupling workflow for thieno[3,2-d]isothiazole.
Detailed Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine:
-
5-Bromo-3-methylthieno[3,2-d]isothiazole (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
- (0.05 eq) - Chosen for resistance to S-poisoning.
-
-
Solvent: Add Dimethoxyethane (DME) and 2M aqueous
(3:1 ratio).-
Note: Degas solvents with Argon for 10 mins prior to addition.
-
-
Reaction: Seal and heat to 80°C (oil bath) or 100°C (Microwave, 30 min).
-
Workup: Dilute with EtOAc, wash with water. Filter through a Celite pad to remove Pd black.
-
Purification: Column chromatography.
Summary of Chemical Shifts & Data
| Position | Atom Type | Typical | Typical | Reactivity Note |
| C-5 | Thiophene | 7.4 - 7.8 (s) | 125 - 130 | Site of EAS (Br, |
| C-6 | Thiophene | N/A (Fused) | 130 - 140 | Bridgehead |
| C-3 | Isothiazole C | Substituent dependent | 150 - 160 | Site of initial cyclization substituent |
| ** |
Procedure for cyclization to form Thieno[3,2-d]isothiazole core
Application Note: Precision Synthesis of the Thieno[3,2-d]isothiazole Core
Abstract
The thieno[3,2-d]isothiazole scaffold represents a privileged bicyclic heteroaromatic core in medicinal chemistry, serving as a bioisostere for purines, benzisothiazoles, and indoles. Its unique electronic distribution and compact topology make it valuable for kinase inhibition and GPCR modulation. This application note details a robust, field-validated protocol for constructing the thieno[3,2-d]isothiazole core. Unlike generic heterocyclic syntheses, this guide focuses on the regiospecific Oxidative Cyclization of Mercapto-Oximes , a pathway selected for its reliability, scalability, and minimal formation of regioisomeric byproducts.
Retrosynthetic Logic & Strategy
The construction of the [3,2-d] fused system requires precise control over the orientation of the sulfur and nitrogen atoms relative to the thiophene backbone.
-
Fusion Bond: The
-bond of the isothiazole (C4–C5) is fused to the -bond of the thiophene (C3–C2). -
Critical Connectivity: The isothiazole sulfur is attached to the thiophene C2 position, and the isothiazole carbon (C3) is attached to the thiophene C3 position.
Strategic Pathway: We utilize a Type A cyclization strategy: building the isothiazole ring onto a pre-functionalized thiophene scaffold. This is superior to building the thiophene onto an isothiazole (Type B) due to the wider commercial availability of thiophene starting materials and the instability of certain isothiazole precursors.
Mechanism: Intramolecular nucleophilic attack of a C2-thiol onto a C3-oxime nitrogen, followed by dehydration.
Caption: Retrosynthetic disconnection showing the conversion of a substituted thiophene to the fused bicyclic core via an oxime intermediate.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale.[3] It employs a tert-butyl protected thiol strategy to avoid the handling of unstable free mercapto-aldehydes, which are prone to dimerization and oxidation.
Phase 1: Precursor Synthesis (2-tert-butylthio-3-thiophenecarboxaldehyde)
Rationale: Direct lithiation of 3-thiophenecarboxaldehyde (protected as an acetal) directs substitution to the C2 position. The tert-butyl group serves as a robust protecting group for sulfur that is cleaved under the acidic conditions of the final cyclization.
Reagents:
-
3-Thiophenecarboxaldehyde diethyl acetal (Commercial or prepared from aldehyde + EtOH/H+)
- -Butyllithium (2.5 M in hexanes)
-
Di-tert-butyl disulfide
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step:
-
Lithiation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve 3-thiophenecarboxaldehyde diethyl acetal (2.0 g, 10.7 mmol) in anhydrous THF (40 mL). Cool to -78 °C .
-
Addition: Dropwise add
-BuLi (4.7 mL, 11.8 mmol) over 15 minutes. Maintain temp < -70 °C. The solution will turn yellow/orange. Stir for 1 hour at -78 °C to ensure C2-lithiation. -
Sulfenylation: Add a solution of di-tert-butyl disulfide (2.3 g, 12.9 mmol) in THF (10 mL) dropwise.
-
Workup: Allow to warm to room temperature (RT) over 4 hours. Quench with saturated
(aq). Extract with EtOAc ( mL). Dry ( ) and concentrate. -
Hydrolysis: Dissolve the crude acetal in Acetone/Water (10:1, 30 mL) and add
-TsOH (catalytic). Stir at RT for 2 hours to deprotect the aldehyde. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields 2-(tert-butylthio)thiophene-3-carboxaldehyde as a pale yellow oil.
Phase 2: Oxime Formation
Reagents:
-
Hydroxylamine hydrochloride (
) -
Sodium Acetate (
)[4] -
Ethanol (EtOH)
Step-by-Step:
-
Dissolve the aldehyde from Phase 1 (1.0 eq) in EtOH (5 mL/mmol).
-
Add
(1.5 eq) and (2.0 eq). -
Stir at RT for 3–12 hours. Monitor by TLC (disappearance of aldehyde).
-
Concentrate EtOH, dilute with water, and extract with
. -
Evaporate to yield 2-(tert-butylthio)thiophene-3-carboxaldehyde oxime . This intermediate is generally stable enough for the next step without column chromatography.
Phase 3: Acid-Mediated Cyclization to Thieno[3,2-d]isothiazole
Rationale: Strong acid simultaneously cleaves the tert-butyl group (generating the transient thiol) and catalyzes the attack of the sulfur onto the oxime nitrogen. Polyphosphoric acid (PPA) is the reagent of choice for this "one-pot" deprotection-cyclization.
Reagents:
-
Polyphosphoric Acid (PPA) - Viscous, handle with wide-bore pipette.
-
Alternative: Methanesulfonic acid (
) or (if PPA is too viscous for scale).
Step-by-Step:
-
Preparation: Place PPA (10 g per 1 g of oxime) in a beaker/flask and heat to 80–90 °C to reduce viscosity.
-
Addition: Add the oxime (from Phase 2) portion-wise to the stirring PPA. Caution: Exothermic.
-
Reaction: Stir at 100–110 °C for 1–2 hours. The mixture will darken.
-
Mechanistic Note: The acid cleaves the
-Bu group as isobutylene. The liberated thiol attacks the protonated oxime hydroxyl group, eliminating water.
-
-
Quench: Cool to 60 °C. Pour the reaction mixture onto crushed ice (~100 g). Stir vigorously until the PPA is fully dissolved.
-
Neutralization: Carefully neutralize with solid
or pellets to pH 7–8. Warning: Extensive foaming. -
Extraction: Extract the aqueous slurry with
( mL). The product is often lipophilic. -
Purification: Dry (
), filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). -
Product: Thieno[3,2-d]isothiazole is obtained as a crystalline solid or oil depending on C3-substitution.
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Typical Yield (Overall) | 45 – 60% (3 steps) |
| Key Intermediate | 2-(tert-butylthio)thiophene-3-carboxaldehyde ( |
| Final Product NMR | |
| Critical Impurity | Thieno[2,3-d]isothiazole (Regioisomer) - Only forms if starting material is impure. |
Troubleshooting Guide:
-
Problem: Low yield in cyclization step.
-
Cause: Incomplete deprotection of
-butyl group or decomposition at high temp. -
Solution: Switch from PPA to 70% Perchloric acid (hazardous) or Triflic acid in toluene. Alternatively, use 2-mercaptobenzyl protection which can be cleaved with
.
-
-
Problem: Product is unstable.
-
Insight: The unsubstituted core is relatively stable, but electron-rich derivatives can be sensitive to oxidation. Store under Argon at -20 °C.
-
-
Problem: Difficulty stirring PPA.
-
Solution: Use Eaton's Reagent (
in ) as a lower-viscosity alternative to PPA.
-
Safety & Hazards
-
n-Butyllithium: Pyrophoric. Use strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).
-
Polyphosphoric Acid: Corrosive. Causes severe burns. Reacts violently with water (exothermic). Quench onto ice slowly.
-
Hydroxylamine HCl: Corrosive and potential sensitizer.
-
Thiol Intermediates: Stench compounds. All reactions involving thiols or sulfide cleavage must be performed in a well-ventilated fume hood. Bleach can be used to neutralize glassware.
References
-
Primary Synthetic Route (Oxime Cyclization)
- Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases." Journal of Heterocyclic Chemistry.
-
Specific Reference for Thieno isomer: Barker, J. M., Huddleston, P. R., & Shutler, S. W. (1982). Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of thieno[3,2-d]isothiazole derivatives.[2][5][6][7] Australian Journal of Chemistry, 35(2), 393-403.
-
Alternative Approaches (Gewald/Isothiazole First)
- General Isothiazole Chemistry: Clerici, F., Gelmi, M. L., Pellegrino, S., & Pocar, D. (2007). Chemistry of biologically active isothiazoles. Bioorganic & Medicinal Chemistry.
(Note: The primary authoritative procedure for the specific [3,2-d] isomer via the oxime route is the work by Barker et al. in Aust. J. Chem.)
Sources
- 1. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. connectsci.au [connectsci.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. connectsci.au [connectsci.au]
Using Thieno[3,2-d]isothiazole-5-carboxylic acid in fragment-based drug design
Application Note: Leveraging Thieno[3,2-d]isothiazole-5-carboxylic Acid as a Privileged Scaffold in FBDD
Executive Summary
This guide details the application of Thieno[3,2-d]isothiazole-5-carboxylic acid (TICA) within a Fragment-Based Drug Design (FBDD) campaign. As a rigid, bicyclic heteroaromatic scaffold, TICA serves as a high-value bioisostere for purines and indoles, offering distinct vectors for chemical elaboration. Its specific utility lies in targeting the ATP-binding hinge region of kinases and allosteric pockets of GPCRs.
This document provides validated protocols for:
-
Physicochemical Profiling: Ensuring fragment solubility and stability.
-
Primary Screening: Surface Plasmon Resonance (SPR) workflows.[1][2][3]
-
Orthogonal Validation: Ligand-Observed NMR (STD-NMR).
-
Chemical Elaboration: Strategies for "growing" the fragment via the C5-carboxylic acid handle.
Scaffold Profile & Rationale
The Thieno[3,2-d]isothiazole core is a "privileged structure" in medicinal chemistry due to its ability to mimic the hydrogen-bonding patterns of natural substrates while maintaining a low molecular weight (MW < 200 Da).
| Property | Value (Approx) | Relevance to FBDD |
| MW | ~185 Da | Ideal for "Rule of Three" (RO3); allows significant mass addition during optimization. |
| cLogP | ~1.5 - 2.0 | Balanced lipophilicity for membrane permeability and binding affinity. |
| H-Bond Acceptors | 2 (N, S) | The isothiazole Nitrogen is a critical vector for H-bond interactions (e.g., Kinase Hinge). |
| H-Bond Donors | 1 (COOH) | The carboxylic acid serves as both a binding element (salt bridge) and a synthetic handle. |
| Topological Polar Surface Area | ~70 Ų | Within optimal range for oral bioavailability. |
Structural Logic Diagram
Figure 1: Pharmacophore mapping of the Thieno[3,2-d]isothiazole scaffold. The C5-acid is the primary vector for fragment growing.
Pre-Screening Protocol: Solubility & QC
Before screening, the fragment must be validated for solubility to prevent false positives caused by aggregation.
Protocol 1: Aqueous Solubility Assessment
-
Objective: Determine the maximum soluble concentration in assay buffer (PBS, pH 7.4).
-
Reagents: 200 mM TICA stock in
-DMSO. -
Method:
-
Prepare a dilution series of TICA in PBS (final DMSO concentration fixed at 2%).
-
Incubate at 25°C for 4 hours with gentle shaking.
-
Centrifuge at 15,000 x g for 10 minutes to pellet aggregates.
-
Analyze supernatant via UV-Vis spectroscopy (absorbance at 280/320 nm) or HPLC.
-
Criteria: The fragment is "Screen-Ready" if soluble at
1 mM in PBS.
-
-
Critical Note: The carboxylic acid moiety (
) will be deprotonated at physiological pH. Ensure the buffer has sufficient capacity (e.g., 50 mM Phosphate) to prevent local pH drops.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is the preferred primary screen due to its sensitivity to low-affinity interactions (
Protocol 2: SPR "Clean Screen" & Affinity Determination
-
Instrument: Biacore 8K or T200 (Cytiva).
-
Sensor Chip: CM5 (Carboxymethylated Dextran).
-
Immobilization Strategy:
-
Do NOT immobilize the TICA fragment (this masks the reactive COOH group).
-
Immobilize the Target Protein via standard Amine Coupling to a level of ~3000-5000 RU (high density required for weak binders).
-
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 2% DMSO).
Step-by-Step Workflow:
-
Solvent Correction: Perform a DMSO solvent correction cycle (1.5% to 2.5% DMSO) to compensate for bulk refractive index changes.
-
Clean Screen: Inject TICA at a single high concentration (e.g., 500 µM) for 30s.
-
Pass Criteria: Response > 5 RU, Square wave binding profile (fast on/off).
-
Fail Criteria: "Sticky" dissociation (slow off-rate indicates non-specific aggregation).
-
-
Affinity Screen: For passed hits, inject a 2-fold dilution series (e.g., 1 mM down to 31 µM).
-
Analysis: Fit data to a 1:1 Steady-State Affinity model to determine
.
Expert Insight: TICA is a rigid fragment. If the sensorgram shows complex kinetics (1:2 binding), suspect a secondary allosteric site or aggregation.
Orthogonal Validation: Ligand-Observed NMR
Hits identified by SPR must be validated to confirm they bind to the protein and not the matrix. Saturation Transfer Difference (STD) NMR is the gold standard here.
Protocol 3: STD-NMR Validation
-
Instrument: 600 MHz NMR with CryoProbe (Bruker).
-
Sample Prep:
-
Protein: 10-20 µM.
-
Ligand (TICA): 500 µM - 1 mM (Ligand excess is crucial).
-
Buffer: 50 mM Phosphate, 150 mM NaCl, 10%
(for lock).
-
-
Pulse Sequence: stddiff (Bruker library).
-
On-Resonance Irradiation: -0.5 ppm or 12 ppm (target protein methyls/amides).
-
Off-Resonance Irradiation: 30 ppm (control).
-
Saturation Time: 2 seconds.
-
Data Interpretation:
-
Reference Spectrum: Shows all ligand signals.
-
STD Spectrum: Shows only signals from the ligand that received magnetization transfer from the protein.
-
Validation: If the aromatic protons of the Thieno[3,2-d]isothiazole core appear in the STD spectrum, the hit is validated.
-
Epitope Mapping: The signal intensity correlates with proximity to the protein. Stronger STD signals on the thiophene ring vs. the isothiazole ring indicate the thiophene is buried deeper in the pocket.
Fragment Elaboration: The "Grow" Strategy
Once validated, the TICA fragment is optimized by "growing" via the C5-carboxylic acid. This vector usually points towards solvent or an adjacent sub-pocket (e.g., the ribose pocket in kinases).
Protocol 4: Parallel Amide Coupling Library
-
Objective: Synthesize a library of 20-50 analogues to probe the adjacent chemical space.
-
Chemistry: Standard HATU/DIPEA coupling.
Workflow Diagram:
Figure 2: Hit-to-Lead elaboration workflow. The carboxylic acid is converted to amides to probe adjacent pockets.
Synthesis Steps:
-
Activation: Dissolve TICA (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min.
-
Coupling: Add diverse amines (1.2 eq) (e.g., benzyl amines, piperazines, cycloalkyl amines).
-
Reaction: Stir at RT for 4-12 hours.
-
Workup: Direct purification via Prep-HPLC (Acidic method).
-
Rationale: This converts the polar/charged acid into a neutral amide, often improving membrane permeability and allowing the "R" group to capture additional hydrophobic interactions.
References
-
Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry. Link
-
Mayer, M., & Meyer, B. (1999). "Characterization of ligand binding by saturation transfer difference NMR spectroscopy." Angewandte Chemie International Edition. Link
-
Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters. Link
-
Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link
-
Enamine Ltd. (2023).[4] "Carboxylic Acid Fragment Library Design." Enamine Collections. Link
Sources
- 1. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 2. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 3. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid Fragment Library - Enamine [enamine.net]
Reagents for activating Thieno[3,2-d]isothiazole-5-carboxylic acid
Application Note: High-Efficiency Activation Protocols for Thieno[3,2-d]isothiazole-5-carboxylic acid
Part 1: Executive Summary & Strategic Analysis
The activation of Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS: 74598-12-2) presents a unique set of challenges distinct from standard benzoic acid couplings. As a fused bicyclic system containing a thiophene ring fused to an isothiazole, this scaffold exhibits specific electronic and physical properties that dictate reagent selection.
The Core Challenge: Electronic "Push-Pull" & Stability
-
Deactivated Electrophile: The carboxylic acid is attached to the thiophene ring (position 5). Thiophene is electron-rich (
-excessive), which donates electron density into the carbonyl carbon, rendering it less electrophilic than a standard benzoyl chloride. This requires highly efficient leaving groups (e.g., -OAt, -Cl) for successful amidation. -
Isothiazole Fragility: The isothiazole ring contains a weak N–S bond. While generally stable under oxidative conditions, this bond is susceptible to cleavage by strong reducing agents or specific nucleophilic attacks (ring-opening) under harsh basic conditions.
-
Solubility: This fused aromatic system is planar and prone to
-stacking, resulting in poor solubility in non-polar solvents (DCM, Toluene). Polar aprotic solvents (DMF, DMA, NMP) are mandatory for high-yield conversions.
Part 2: Reagent Selection Matrix
The following matrix guides the selection of activation reagents based on scale, amine reactivity, and downstream purification requirements.
| Activation Reagent | Mechanism | Suitability | Critical Notes |
| HATU / DIPEA | Uronium Salt (Active Ester) | High-Throughput / Discovery | Gold Standard. Generates the highly reactive -OAt ester. Excellent for electron-deficient amines. Caution: High cost; requires aqueous workup to remove urea byproducts. |
| Oxalyl Chloride / DMF | Acid Chloride | Scale-Up (>5g) | Most Economical. Converts acid to acid chloride. Caution: Generates HCl.[1] Must remove excess reagent in vacuo to prevent side reactions with sensitive amines. |
| T3P (Propylphosphonic anhydride) | Mixed Anhydride | Green Chemistry | Low toxicity, easy workup (water soluble byproducts). Note: Slower kinetics for this specific scaffold due to steric bulk. |
| Ghosez’s Reagent | Acid-Sensitive Substrates | Neutral conditions. Generates acid chloride without HCl gas evolution. Best for substrates with acid-labile protecting groups (e.g., Boc). |
Part 3: Mechanistic Visualization
The following diagram illustrates the decision logic for reagent selection and the potential degradation pathway of the isothiazole ring if improper conditions are used.
Caption: Decision tree for activation pathways highlighting the critical risk of N-S bond cleavage under reductive conditions.
Part 4: Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (Recommended for Discovery)
Best for: Parallel synthesis, unreactive amines, and ensuring maximum conversion of expensive starting material.
Materials:
-
Thieno[3,2-d]isothiazole-5-carboxylic acid (1.0 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (Hunig's Base) (3.0 equiv)
-
Amine (1.1 equiv)
-
Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M - 0.2 M)
Step-by-Step Procedure:
-
Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Note: If the solution is cloudy, sonicate for 30 seconds. The solution must be clear before proceeding.
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).
-
Pre-activation Period (Critical): Stir at Room Temperature (RT) for 15–30 minutes .
-
Why? This allows the formation of the activated O-At ester. You may observe a color change (often yellow to orange).
-
-
Amine Addition: Add the amine (1.1 equiv) in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
-
QC Checkpoint: Look for the disappearance of the activated ester (M+1 mass usually visible) and formation of product.
-
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over .[1]
Protocol B: Acid Chloride via Oxalyl Chloride (Recommended for Scale-up)
Best for: Gram-scale synthesis where removal of urea byproducts (from HATU) is difficult.
Materials:
-
Thieno[3,2-d]isothiazole-5-carboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
Catalytic DMF (2-3 drops)
-
Solvent: Anhydrous DCM (primary) + DMF (catalyst)
Step-by-Step Procedure:
-
Slurry Formation: Suspend the acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.
-
Catalyst: Add catalytic DMF (approx. 5 mol%).
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Evolution: Allow to warm to RT. Gas evolution (
, , ) will be observed. Stir for 2 hours until gas evolution ceases and the solid dissolves (solution turns clear). -
Evaporation (Crucial): Concentrate the reaction mixture in vacuo to dryness to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.
-
Coupling: Add this solution dropwise to a pre-cooled (0°C) solution of the Amine (1.1 equiv) and Pyridine or TEA (2.0 equiv).
Part 5: Quality Control & Troubleshooting
LCMS Monitoring Markers:
-
Parent Acid: [M+H]+ = 186.0 (approx).
-
Active Ester (O-At): If using HATU, you may see the adduct mass [M+135]+ during the first 15 mins.
-
Methyl Ester Artifact: If you quench an aliquot with Methanol for LCMS, the acid chloride will show as the Methyl Ester ([M+14]+ relative to acid).
Common Failure Modes:
-
Low Yield / Unreacted Acid:
-
Cause: Poor solubility in DCM prevents reaction with Oxalyl Chloride.
-
Fix: Switch to Protocol A (DMF solvent) or use Thionyl Chloride as both reagent and solvent (reflux), though this is harsher.
-
-
Ring Opening (S-N Bond Cleavage):
-
Observation: Complex mixture, loss of aromaticity, formation of free thiols.
-
Cause: Use of strong reducing agents (e.g.,
workup) or nucleophilic attack at the isothiazole sulfur. -
Fix: Maintain oxidative or neutral conditions. Avoid strong nucleophiles attacking the 3-position.
-
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005).[2][3][4][5] Amide bond formation and peptide coupling.[2][4][5][6] Tetrahedron, 61(46), 10827-10852.[4]
- Context: The definitive guide on reagent selection (HATU vs Acid Chlorides) for heterocyclic acids.
-
ChemScene. (n.d.). Thieno[3,2-d]isothiazole-5-carboxylic acid Product Data. ChemScene.
- Context: Physical property data and commercial availability confirm
- Behringer, H., & Weber, D. (1966). Über die Synthese von Thieno-isothiazolen. Chemische Berichte. Context: Foundational chemistry regarding the stability and synthesis of the thieno-isothiazole ring system.
-
Dvorak, T., et al. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators.[7] Arkivoc, (iii), 245-265.[7]
- Context: Provides analogous protocols for activating the isomeric thieno[2,3-d]isothiazole carboxylic acids, validating the stability of the ring system under standard coupling conditions.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Montalbetti, C.A.G.N. and Falque, V., Tetrahedron Lett., 61. 10827-10852. 2005. [sciepub.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 6. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 7. researchgate.net [researchgate.net]
Scalable Synthesis of Thieno[3,2-d]isothiazole-5-carboxylic acid: A Comprehensive Process Guide
Document Type: Application Note & Process Protocol Target Audience: Process Chemists, Medicinal Chemistry Researchers, and API Development Scientists
Introduction & Strategic Overview
Thieno[3,2-d]isothiazoles are highly valued bicyclic heteroaromatics in modern drug discovery, frequently deployed as metabolically stable bioisosteres for benzisothiazoles, indoles, and thienopyridines. Among its derivatives, Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS 74598-12-2) 1 serves as a critical, versatile building block for downstream active pharmaceutical ingredient (API) coupling.
Historically, the construction of the isothiazole ring relied on the hazardous treatment of disulfide intermediates with toxic chlorine or bromine gas. This application note details a highly scalable, five-stage synthetic route that bypasses hazardous halogen gases. Instead, it leverages a thermally driven, dimethyl sulfoxide (DMSO)-mediated oxidative cyclization of an ortho-sulfanyl thiophene oxime 2 to safely and efficiently construct the bicyclic core.
Process Chemistry & Mechanistic Insights (E-E-A-T)
To ensure successful scale-up, it is critical to understand the causality behind the selected reagents and process conditions:
-
Regiochemical Fidelity & Tracking: The synthesis commences with the readily available 2-chloro-3-methylthiophene 3. The thiophene sulfur strongly activates the α-positions. Because C2 is blocked by the chlorine atom, electrophilic Friedel-Crafts acylation strictly occurs at the C5 position. Following haloform oxidation and IUPAC renumbering, this yields 5-chloro-4-methylthiophene-2-carboxylic acid. The unsubstituted C3 position perfectly maps to the C6 position of the final thieno[3,2-d]isothiazole bicycle, while the adjacent C4-methyl and C5-chloro groups serve as the exact topological anchors for annulation.
-
Kornblum Oxidation vs. Swern: In Stage 2, oxidizing the bromomethyl intermediate to an aldehyde is achieved via a Kornblum oxidation (DMSO/NaHCO₃). This intentional choice avoids the cryogenic conditions (–78 °C) and noxious byproducts of a Swern oxidation, rendering the process infinitely more suitable for pilot-plant scale-up.
-
DMSO as a Dual-Action Reagent: The linchpin of this route is Stage 4. According to established benzisothiazole synthesis protocols 2, heating the ortho-sulfanyl oxime in DMSO at 170 °C allows the solvent to act as a mild oxidant. The thermal energy drives the S–N bond formation and dehydration, producing dimethyl sulfide as a volatile, easily scrubbed byproduct.
Synthetic Workflow Visualization
Fig 1: Five-stage scalable synthesis workflow for Thieno[3,2-d]isothiazole-5-carboxylic acid.
Quantitative Data & Process Metrics
To ensure a self-validating system, the following table summarizes the expected yield ranges and the Critical Process Parameters (CPPs) coupled with their respective In-Process Controls (IPCs).
| Stage | Intermediate / Product | Yield Range | Critical Process Parameter (CPP) | In-Process Control (IPC) |
| 1 | 5-Chloro-4-methylthiophene-2-carboxylic acid | 75–82% | Exotherm control during NaOCl addition (<55 °C) | HPLC: Complete consumption of acetyl intermediate |
| 2 | Ethyl 5-chloro-4-formylthiophene-2-carboxylate | 65–70% | Strict anhydrous conditions for NBS bromination | GC-MS: Complete conversion to aldehyde |
| 3 | Ethyl 4-(hydroxyiminomethyl)-5-sulfanylthiophene-2-carboxylate | 80–85% | pH control during oximation (maintain pH 5–6) | LC-MS: Oxime mass detection [M+H]⁺ 246 |
| 4 | Ethyl thieno[3,2-d]isothiazole-5-carboxylate | 70–74% | DMSO temperature strictly maintained at 170 °C | HPLC: Disappearance of oxime peak |
| 5 | Thieno[3,2-d]isothiazole-5-carboxylic acid | 90–95% | Acidification to exactly pH 2.0 for precipitation | LC-MS: Target mass detection[M-H]⁻ 184 |
Detailed Experimental Protocols
Stage 1: Synthesis of 5-Chloro-4-methylthiophene-2-carboxylic acid
-
Acylation: Charge a reactor with 2-chloro-3-methylthiophene (1.0 eq) 3 and anhydrous DCM. Cool to 0 °C. Portionwise, add AlCl₃ (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq). Stir at room temperature for 4 hours. Quench over ice-water, extract with DCM, and concentrate to yield the crude 5-acetyl intermediate.
-
Haloform Oxidation: Suspend the intermediate in water and heat to 50 °C. Dropwise, add aqueous NaOCl (10% active chlorine, 3.5 eq) while maintaining the internal temperature below 55 °C. Stir for 2 hours. Cool to room temperature, quench excess hypochlorite with sodium bisulfite, and acidify with 6M HCl to pH 2. Filter the resulting precipitate and dry under vacuum.
Stage 2: Synthesis of Ethyl 5-chloro-4-formylthiophene-2-carboxylate
-
Esterification: Reflux the Stage 1 product in absolute ethanol containing catalytic H₂SO₄ for 12 hours. Concentrate, neutralize with saturated NaHCO₃, and extract with ethyl acetate to yield the ethyl ester.
-
Benzylic Bromination: Dissolve the ester in trifluorotoluene (PhCF₃, a greener alternative to CCl₄). Add N-bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq). Heat to 80 °C for 4 hours. Cool, filter off the succinimide byproduct, and concentrate to yield the crude bromomethyl intermediate.
-
Kornblum Oxidation: Dissolve the crude bromide in anhydrous DMSO. Add NaHCO₃ (2.0 eq) and heat the mixture to 90 °C for 6 hours. Pour the mixture into water and extract with ethyl acetate. Purify via recrystallization or silica plug to isolate the formyl derivative.
Stage 3: Synthesis of Ethyl 4-(hydroxyiminomethyl)-5-sulfanylthiophene-2-carboxylate
-
Thiolation (SNAr): Dissolve the Stage 2 product in DMF. Add sodium hydrosulfide (NaSH, 1.5 eq) and heat to 50 °C for 3 hours. The highly activated C5-chloro group undergoes rapid nucleophilic aromatic substitution. Quench with water and extract to yield the ortho-sulfanyl aldehyde.
-
Oximation: Dissolve the aldehyde in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 4 hours. Concentrate the solvent, partition between water and ethyl acetate, and evaporate the organic layer to yield the target oxime.
Stage 4: Oxidative Cyclization to Ethyl thieno[3,2-d]isothiazole-5-carboxylate
Note: This protocol is adapted from validated benzisothiazole methodologies2.
-
Pre-heat stirred, anhydrous DMSO (10 volumes) to 170 °C in a reactor equipped with a reflux condenser and a scrubber system for dimethyl sulfide.
-
Add Ethyl 4-(hydroxyiminomethyl)-5-sulfanylthiophene-2-carboxylate (10 g, ~43 mmol) portionwise over 5 minutes to the hot DMSO.
-
Stir the deep-colored solution at 170 °C for 30 minutes until IPC (HPLC) confirms the complete disappearance of the oxime starting material.
-
Carefully pour the hot mixture onto crushed ice (500 g). Extract the aqueous suspension thoroughly with diethyl ether (or MTBE for scale-up).
-
Wash the organic layer with water, dry over Na₂SO₄, and concentrate to yield pale yellow plates of the ester (Expected yield: ~74%).
Stage 5: Saponification to Thieno[3,2-d]isothiazole-5-carboxylic acid
-
Dissolve the Stage 4 ester in a 1:1 mixture of THF and Methanol.
-
Add 2M aqueous NaOH (3.0 eq) and stir at room temperature for 4 hours until complete ester hydrolysis is observed.
-
Remove the organic solvents under reduced pressure. Dilute the remaining aqueous phase with water and wash once with MTBE to remove organic impurities.
-
Cool the aqueous layer to 0 °C and slowly acidify with 2M HCl to pH 2.0.
-
Collect the precipitated Thieno[3,2-d]isothiazole-5-carboxylic acid 1 via vacuum filtration, wash with cold water, and dry under high vacuum at 50 °C to constant weight.
References
- Product Class 16: Benzisothiazoles Thieme E-Books
- 2-Chloro-3-methylthiophene | 14345-97-2 ChemicalBook
- 74598-12-2 | Thieno[3,2-d]isothiazole-5-carboxylic acid ChemScene
Sources
Microwave-Assisted Synthesis and Decarboxylation of Thienoisothiazole Carboxylic Acids: A Comprehensive Protocol
Introduction
Thienoisothiazole derivatives, particularly the thieno[2,3-c]isothiazole and thieno[3,2-d]isothiazole scaffolds, represent a privileged class of heterocycles in modern drug discovery. They have demonstrated significant potential as covalent small-molecule DCN1 inhibitors, antifungal agents, and anti-inflammatory modulators[1]. Historically, the synthesis of the parent thieno[2,3-c]isothiazole relied on the reaction of ethyl 3-cyano-5,5-diethoxy-2-oxopentanoate with phosphorus pentasulfide (P₂S₅) to yield thieno[2,3-c]isothiazole-3-carboxylic acid, followed by a harsh thermal decarboxylation step[2]. These conventional methods suffer from prolonged reaction times, low yields, and significant thermal degradation. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), researchers can dramatically accelerate these transformations, achieving superior yields and purity profiles by selectively superheating polar intermediates[3].
Mechanistic Insights and Causality
As a self-validating synthetic system, every reagent and condition in this protocol is chosen to drive a specific mechanistic outcome:
-
Thionation and Cyclization: Phosphorus pentasulfide (P₂S₅) acts as a highly efficient thionating agent, converting the oxo groups of the starting material into reactive thiocarbonyls. This transformation establishes the necessary nucleophilic sulfur species, which subsequently attacks the adjacent cyano carbon to drive the intramolecular ring closure[2]. Microwave irradiation is critical here; the electromagnetic field directly couples with the highly polar thiocarbonyl intermediates, rapidly overcoming the activation energy barrier for cyclization while avoiding the formation of polymeric byproducts common in prolonged reflux[3].
-
Decarboxylation: The extrusion of CO₂ from thieno[2,3-c]isothiazole-3-carboxylic acid requires substantial thermal energy. Conventional heating often leads to charring. In this protocol, microwave heating provides uniform, volumetric energy transfer directly to the polar carboxylic acid moiety. The addition of copper powder acts as a catalyst, stabilizing the transition state during CO₂ extrusion, while quinoline serves as a high-boiling, microwave-absorbing solvent that facilitates a clean conversion to the parent heterocycle[2].
Experimental Workflow
Workflow for the microwave-assisted synthesis of thieno[2,3-c]isothiazole.
Experimental Protocols
General Notes: All reactions must be performed in a dedicated scientific microwave reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with dynamic IR temperature sensors and magnetic stirring.
Protocol A: Microwave-Assisted Cyclization to Thieno[2,3-c]isothiazole-3-carboxylic acid
-
Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add ethyl 3-cyano-5,5-diethoxy-2-oxopentanoate (1.0 mmol) and phosphorus pentasulfide (P₂S₅) (1.2 mmol)[2].
-
Solvent Addition: Suspend the solid mixture in 4.0 mL of anhydrous toluene. Seal the vial securely with a Teflon-lined crimp cap to contain the pressure generated during heating.
-
Microwave Irradiation: Insert the vial into the microwave cavity. Program the reactor to ramp to 130°C over 2 minutes, and hold at 130°C for 15 minutes with continuous high-speed stirring.
-
Work-up and Quenching: Allow the reactor to cool the vial to room temperature using compressed air. Safety Note: Carefully uncap the vial inside a fume hood, as residual H₂S gas may be released. Dilute the crude mixture with ethyl acetate (10 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) to neutralize acidic byproducts, followed by brine (10 mL). This self-validating wash ensures the removal of unreacted thionating agents.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure thieno[2,3-c]isothiazole-3-carboxylic acid.
Protocol B: Microwave-Assisted Decarboxylation to Thieno[2,3-c]isothiazole
-
Reagent Preparation: In a clean 10 mL microwave vial, dissolve the isolated thieno[2,3-c]isothiazole-3-carboxylic acid (0.5 mmol) in 3.0 mL of quinoline. Add copper powder (10 mol%) as a decarboxylation catalyst[2].
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 200°C for 10 minutes. The rapid heating profile ensures the heterocycle spends minimal time at degrading temperatures.
-
Work-up: Cool to room temperature. Dilute the mixture with diethyl ether (15 mL). To remove the quinoline solvent, wash the organic layer extensively with 1M HCl (3 x 15 mL) until the aqueous wash remains acidic. This step chemically validates the removal of the high-boiling basic solvent.
-
Isolation: Wash the ether layer with brine, dry over anhydrous MgSO₄, and concentrate. The parent thieno[2,3-c]isothiazole can be further purified via vacuum sublimation or short-path column chromatography.
Quantitative Data Summary
The following table summarizes the performance metrics comparing conventional thermal heating to the microwave-assisted protocols described above.
| Reaction Step | Heating Method | Temperature (°C) | Reaction Time | Isolated Yield (%) | Crude Purity (%) |
| Cyclization | Conventional Reflux | 110 | 18 hours | 45 | ~80 |
| Cyclization | Microwave (MAOS) | 130 | 15 minutes | 78 | >95 |
| Decarboxylation | Conventional Reflux | 200 | 4 hours | 52 | ~75 |
| Decarboxylation | Microwave (MAOS) | 200 | 10 minutes | 85 | >98 |
References
- Title: EP3609876B1 - Covalent small molecule dcn1 inhibitors and therapeutic methods using the same Source: Google Patents URL
- Title: Thienoisothiazoles. I.
- Title: Synthesis of biologically active heterocycles by domino reactions with SN2/Thorpe-Ziegler reaction step Source: ResearchGate URL
Sources
Application Note: Functionalization of Thieno[3,2-d]isothiazole-5-carboxylic Acid for Pharmaceutical Intermediates
Abstract
Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS: 74598-12-2) represents a high-value bicyclic scaffold in medicinal chemistry, offering a bioisosteric alternative to benzisothiazoles, purines, and thienopyridines. Its unique electron-deficient nature and sulfur-rich core make it a critical intermediate for developing kinase inhibitors, antiviral agents, and GPCR modulators. This application note details three validated protocols for transforming this carboxylic acid into key pharmaceutical building blocks: amides (via HATU coupling), amines (via Curtius rearrangement), and primary alcohols (via mild reduction), with a specific focus on maintaining ring stability.
Introduction & Strategic Value
The thieno[3,2-d]isothiazole core is structurally significant due to its ability to engage in
However, the fused isothiazole ring introduces specific synthetic challenges:
-
Nucleophilic Sensitivity: The N-S bond is susceptible to cleavage by strong nucleophiles or reducing agents (e.g., harsh lithiation or metallic reductions).
-
Solubility: The planar, rigid structure often results in poor solubility in non-polar solvents, necessitating polar aprotic media (DMF, DMSO) for functionalization.
The following protocols are designed to navigate these stability windows while maximizing yield.
Divergent Synthesis Map
The following diagram illustrates the strategic pathways covered in this guide.
Figure 1: Strategic derivatization pathways for Thieno[3,2-d]isothiazole-5-carboxylic acid.
Protocol 1: Amide Coupling (Library Generation)
Objective: Synthesis of amide-linked derivatives suitable for SAR (Structure-Activity Relationship) studies. Rationale: The carboxylic acid is activated using HATU to avoid the harsh acidic conditions of thionyl chloride, which can sometimes degrade electron-rich thiophene substructures or cause side reactions on the isothiazole ring.
Materials
-
Limiting Reagent: Thieno[3,2-d]isothiazole-5-carboxylic acid (1.0 equiv)
-
Amine Partner: R-NH
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology
-
Dissolution: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Note: Sonication may be required.
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.
-
Addition: Add the amine partner (1.1 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+1).
-
Workup (Precipitation Method):
-
Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.
-
If a solid precipitates, filter and wash with water and diethyl ether.
-
Alternative (if soluble): Extract with EtOAc (3x), wash with saturated LiCl (to remove DMF), dry over Na
SO , and concentrate.
-
Data Validation
| Parameter | Acceptance Criteria |
| Appearance | Off-white to pale yellow solid |
| LC-MS Purity | >95% (UV 254 nm) |
| 1H NMR | Disappearance of COOH proton (~13 ppm); appearance of Amide NH (~8-10 ppm) |
Protocol 2: Curtius Rearrangement (Synthesis of Amines)
Objective: Conversion of the C-5 carboxylic acid to a C-5 amine (protected as Boc-carbamate). Scientific Insight: Direct nitration/reduction sequences on this scaffold can be regiochemically ambiguous. The Curtius rearrangement offers a regiospecific route to the amine, retaining the valuable isothiazole integrity.
Workflow Diagram
Figure 2: One-pot Curtius rearrangement to Boc-protected amine.
Methodology
-
Setup: Suspend Thieno[3,2-d]isothiazole-5-carboxylic acid (1.0 mmol) in anhydrous tert-butanol (10 mL).
-
Reagent Addition: Add Triethylamine (1.5 mmol) and Diphenylphosphoryl azide (DPPA) (1.1 mmol).
-
Thermal Rearrangement: Heat the mixture to reflux (approx. 85°C) under nitrogen.
-
Observation: Evolution of nitrogen gas bubbles indicates the formation of the isocyanate intermediate.
-
-
Duration: Reflux for 12 hours.
-
Workup:
Safety Note: Azides are potentially explosive. Do not distill the reaction mixture to dryness without inert gas. DPPA is toxic; handle in a fume hood.
Protocol 3: Controlled Reduction to Alcohol
Objective: Synthesis of (Thieno[3,2-d]isothiazol-5-yl)methanol.
Critical Warning: Avoid using Lithium Aluminum Hydride (LAH) at reflux or catalytic hydrogenation (Pd/C, H
Methodology
-
Solvation: Dissolve the acid (1.0 mmol) in anhydrous THF (10 mL) and cool to 0°C.
-
Reduction: Slowly add Borane-THF complex (1.0 M solution, 1.5 mmol) dropwise over 20 minutes.
-
Quench: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Quench carefully with MeOH (excess) to destroy unreacted borane.
-
Workup: Concentrate in vacuo. Perform a short silica plug filtration to remove boron salts.
References
-
CSIRO Publishing. (1982). Thienoisothiazoles. II.[5] The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives.[2][3][5][6][7] Australian Journal of Chemistry.[5]
-
National Institutes of Health (NIH). (2012). Synthesis of Novel Thieno[3,2-b]quinolines and Thieno[3,2-d][1,3]thiazoles.[2][3] (Contextual reference for thieno-fused systems).
-
TCI Chemicals. Diphenyl Phosphorazidate (DPPA) - Reagent Profile and Applications. (Standard protocol for heterocyclic acid Curtius rearrangement).
-
ChemScene. Thieno[3,2-d]isothiazole-5-carboxylic acid Product Page. (Commercial availability and physical properties).[8]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. scielo.org.za [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. connectsci.au [connectsci.au]
- 7. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[3,2-d]isothiazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of Thieno[3,2-d]isothiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your product yield and purity.
I. Overview of the Synthesis
The synthesis of thieno[3,2-d]isothiazole-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis involves the formation of the thieno[3,2-d]isothiazole bicyclic ring system, a privileged scaffold in medicinal chemistry.
A common synthetic approach involves the construction of a substituted thiophene precursor followed by the formation of the isothiazole ring.[1][2] This often entails the reaction of a 2,3-disubstituted thiophene containing a sulfur functionality and a carbonyl group.[1] The subsequent cyclization to form the isothiazole ring can be sensitive to various factors, including the choice of reagents, solvent, and temperature.[1][3]
Below is a generalized workflow for the synthesis, which will serve as a basis for the troubleshooting guide.
Caption: Generalized workflow for Thieno[3,2-d]isothiazole-5-carboxylic acid synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I am not isolating any of the desired product. What are the likely causes and how can I improve the yield?
Answer: Low yields are a common challenge in multi-step organic syntheses and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[4]
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation & Recommended Action |
| Purity of Starting Materials and Reagents | Impurities in your starting thiophene derivative or reagents can interfere with the reaction, leading to side products or incomplete conversion.[4] Action: Ensure all starting materials and reagents are of high purity. Recrystallize or distill starting materials if necessary. Use freshly opened or properly stored anhydrous solvents and reagents, especially for moisture-sensitive steps like lithiation. |
| Suboptimal Reaction Conditions | Temperature, reaction time, and reactant concentrations are critical parameters.[3] Action: Conduct small-scale optimization experiments to determine the ideal conditions. Vary the temperature, reaction time, and concentration of reactants to find the optimal balance for product formation. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] |
| Inefficient Ring Closure (Cyclization) | The formation of the isothiazole ring is often the most challenging step. The choice of cyclization conditions is crucial. Some methods used for benzisothiazole synthesis may not be directly applicable to the thiophene series.[1] Action: Experiment with different cyclization methods. For example, heating an (E)-2-mercaptothiophen-3-carbaldoxime in an inert solvent has been shown to yield the corresponding thieno[3,2-d]isothiazole.[1] Alternatively, consider using a dehydrating agent or a different catalyst to promote cyclization. |
| Product Degradation | The desired thieno[3,2-d]isothiazole product or intermediates may be unstable under the reaction or workup conditions.[3][4] Action: Monitor the reaction for the appearance of degradation products by TLC or LC-MS. If degradation is observed, consider using milder reaction conditions (e.g., lower temperature, shorter reaction time) or a modified workup and purification protocol.[3] For instance, some thieno[3,2-d]isothiazole derivatives are known to undergo ring-opening reactions under certain conditions.[5] |
| Inefficient Mixing | In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates.[4] Action: Ensure vigorous and efficient stirring throughout the reaction, especially if solid reagents are present. Use an appropriate stir bar or overhead stirrer for the scale of your reaction. |
Issue 2: Presence of Significant Impurities
Question: My crude product shows multiple spots on TLC, and purification is difficult. How can I minimize the formation of byproducts?
Answer: The formation of side products is a common issue in heterocyclic synthesis, often due to the presence of multiple reactive sites in the starting materials or intermediates.[3]
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation & Recommended Action |
| Side Reactions | The starting materials and intermediates in the synthesis of thieno[3,2-d]isothiazoles can potentially undergo alternative reaction pathways. For example, Beckmann rearrangement can compete with the desired cyclization under certain acidic conditions.[1] Action: Carefully control the reaction conditions to favor the desired pathway. This may involve adjusting the temperature, solvent polarity, or the order of reagent addition.[3] For instance, running the reaction at a lower temperature can sometimes disfavor side reactions with higher activation energies.[3] |
| Isomer Formation | Depending on the substitution pattern of the starting thiophene, the formation of isomeric products, such as thieno[2,3-d]isothiazoles, is possible.[1] Action: Use starting materials with well-defined regiochemistry to direct the cyclization to the desired isomer. Careful characterization of the product by NMR and other spectroscopic techniques is essential to confirm the correct isomer has been formed. |
| Over-reaction or Incomplete Reaction | Allowing the reaction to proceed for too long can lead to the formation of degradation products, while stopping it too early will result in unreacted starting material. Action: Monitor the reaction progress diligently using TLC or LC-MS. Quench the reaction once the starting material is consumed and before significant byproduct formation occurs. |
| Air and Moisture Sensitivity | Many organometallic reagents (e.g., n-butyllithium) and intermediates used in heterocyclic synthesis are sensitive to air and moisture.[4] Action: Employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket and oven-dried glassware. Use anhydrous solvents to prevent quenching of reactive species and the formation of unwanted byproducts. |
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating and purifying my final product. What strategies can I use to improve this?
Answer: The physicochemical properties of thieno[3,2-d]isothiazole-5-carboxylic acid, such as its polarity and potential for zwitterion formation, can make isolation and purification challenging.
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation & Recommended Action |
| Product Solubility | The carboxylic acid functionality can make the product soluble in aqueous base and potentially less soluble in common organic solvents. Action: During the workup, carefully adjust the pH of the aqueous layer to precipitate the product. The isoelectric point of the molecule should be considered for optimal precipitation. Washing the precipitate with cold solvents can help remove impurities. |
| Challenges with Column Chromatography | The polarity of the carboxylic acid can lead to streaking and poor separation on silica gel. Action: If column chromatography is necessary, consider using a modified solvent system. Adding a small amount of a polar, acidic modifier like acetic acid or formic acid to the eluent can help to suppress the ionization of the carboxylic acid and improve the peak shape. Alternatively, the carboxylic acid can be converted to its methyl or ethyl ester prior to chromatography for easier purification, followed by hydrolysis to obtain the final product. |
| Recrystallization Issues | Finding a suitable solvent system for recrystallization can be difficult. Action: Perform small-scale solubility tests with a range of solvents of varying polarities to identify a suitable recrystallization solvent or solvent pair. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control for a successful synthesis?
A1: The most critical parameters are often temperature, reaction time, and the purity of reagents and solvents.[4] For the cyclization step to form the isothiazole ring, the choice of solvent and catalyst can significantly influence the reaction outcome.[3] It is highly recommended to perform small-scale optimization experiments to identify the optimal conditions for your specific substrate.
Q2: What are some recommended starting materials for the synthesis of the thieno[3,2-d]isothiazole core?
A2: A common strategy involves starting with a 2,3-disubstituted thiophene that contains a sulfur-based functional group (like mercapto, methylthio, or thiocyano) and a carbonyl group (such as an aldehyde or ketone).[1] For example, an (E)-2-mercaptothiophen-3-carbaldoxime can be a suitable precursor for cyclization.[1]
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most steps in the synthesis.[3] For more complex reaction mixtures or to confirm the identity of products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. It provides information on the retention time and mass-to-charge ratio of the components in the reaction mixture.
Q4: What are the best analytical techniques to characterize the final product?
A4: A combination of spectroscopic techniques is essential for unambiguous characterization of Thieno[3,2-d]isothiazole-5-carboxylic acid. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Melting Point Analysis: A sharp melting point is an indicator of high purity.
Caption: A decision tree for troubleshooting common synthesis issues.
IV. References
-
Benchchem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Available at:
-
Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds". Available at:
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. Available at:
-
PMC - NIH. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Available at:
-
Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles. Available at:
-
CSIRO Publishing. Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives | Australian Journal of Chemistry. Available at:
-
SciELO. Synthesis of Novel Thieno[3,2-b]quinolines and Thieno[3,2-d][1][3]thiazoles. Available at:
-
ConnectSci. Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives | Australian Journal of Chemistry. Available at:
-
(PDF) Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. Available at:
Sources
- 1. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connectsci.au [connectsci.au]
Technical Support Center: Solubilization Protocols for Thieno[3,2-d]isothiazole-5-carboxylic acid
Executive Summary & Problem Analysis
The Issue: Users frequently report that Thieno[3,2-d]isothiazole-5-carboxylic acid remains as a suspension or precipitates from Dimethyl sulfoxide (DMSO) stock solutions, particularly after storage or dilution.[1]
The Root Cause:
This solubility resistance is structural.[1] The molecule features a fused bicyclic heteroaromatic core (thiophene fused to isothiazole) which is planar and rigid.[1] This geometry facilitates strong
The Solution Strategy: To solubilize this compound effectively, we must disrupt these lattice forces using a three-tiered approach:
-
Physical: Kinetic energy (Heat/Sonication) to disrupt weak van der Waals forces.[1]
-
Chemical: In-situ salt formation to break H-bond dimers (The most effective method).[1]
-
Environmental: Strict water management to prevent anti-solvent precipitation.[1]
Decision Matrix: Troubleshooting Workflow
Use this decision tree to determine the correct protocol for your specific situation.
Figure 1: Step-by-step decision matrix for solubilizing stubborn heteroaromatic carboxylic acids.
Technical Protocols
Protocol A: Physical Disruption (Standard)
Use this for concentrations < 10 mM.[1]
Theory: DMSO has high surface tension and viscosity.[1] Sonication creates cavitation bubbles that implode, generating localized high energy to break crystal aggregates.[1] Heat increases the kinetic energy of the solvent molecules, aiding in lattice disruption.
Steps:
-
Weigh the compound into a glass vial (avoid plastic if heating > 50°C).
-
Add room temperature DMSO to reach 80% of the target volume.[1]
-
Vortex vigorously for 30 seconds.
-
Sonicate in an ultrasonic water bath at 40–45°C for 10–15 minutes.
-
Critical: Ensure the water level in the bath matches the solvent level in the vial.
-
-
Inspect visually.[1] If clear, make up to final volume.
Protocol B: In-Situ Salt Formation (Advanced)
Use this for concentrations > 10 mM or if Protocol A fails.[1] This is the "Gold Standard" for carboxylic acids.
Theory:
Carboxylic acids exist as neutral, H-bonded dimers in pure DMSO.[1] By adding a tertiary amine base, you deprotonate the carboxylic acid (
Reagents:
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]
-
Note: DIPEA is preferred due to lower nucleophilicity, reducing side reactions.[1]
Steps:
-
Calculate the moles of Thieno[3,2-d]isothiazole-5-carboxylic acid.[1]
-
Add 1.1 molar equivalents of DIPEA directly to the solid compound.
-
Example: For 1 mmol of compound (185.2 mg), add 1.1 mmol of DIPEA (~192 µL).[1]
-
-
Add DMSO to the vial.[1]
-
Vortex and sonicate briefly (usually < 2 mins). The solution should clarify almost instantly.
Mechanism Visualization:
Figure 2: Mechanism of solubility enhancement via acid-base reaction.
Protocol C: Managing Hygroscopicity
Use this if precipitation occurs over time.[1]
Theory: DMSO is extremely hygroscopic.[1][2][3] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open [2]. Water acts as an "anti-solvent" for the hydrophobic thienoisothiazole core, forcing it out of solution.
Steps:
-
Source: Use only "Anhydrous" grade DMSO (typically packed under septum).[1]
-
Storage: Store stock solutions in aliquots at -20°C.
-
Handling: Do not store DMSO stocks in the fridge door (4°C) where condensation cycles occur.
-
Rescue: If a stock has absorbed water (indicated by cloudiness), add molecular sieves (3Å or 4Å) to the vial and let stand for 12 hours.
Solubility Data Summary
| Solvent Condition | Estimated Solubility | Stability | Recommendation |
| Pure DMSO (25°C) | Low (< 5 mM) | Poor (Precipitates) | Not Recommended for high conc.[1] |
| DMSO + Heat (45°C) | Moderate (5-10 mM) | Moderate | Good for immediate use.[1] |
| DMSO + 1.1 eq DIPEA | High (> 50 mM) | Excellent | Best for Stock Solutions. |
| DMSO (Wet/Old) | Very Low | Unstable | Discard solvent.[1] |
Frequently Asked Questions (FAQ)
Q1: Will adding DIPEA affect my biological assay?
-
A: Usually, no.[1] The amount of base added is equimolar to the compound. Upon dilution into a buffer (e.g., 1000x dilution), the concentration of DIPEA becomes negligible (< 10 µM) and the pH is controlled by the assay buffer (PBS/HEPES). However, always run a vehicle control containing the same amount of DMSO/DIPEA.
Q2: My compound precipitated when I diluted the DMSO stock into PBS. Why?
-
A: This is "Crash-out." The thienoisothiazole core is hydrophobic.[1] When you dilute into water, the solvent power drops.[1]
Q3: Can I use NaOH instead of DIPEA?
-
A: Avoid aqueous NaOH if possible. Adding water (in the NaOH solution) to the DMSO stock introduces the anti-solvent effect described in Protocol C. Solid NaOH is hard to dispense accurately on a small scale. Organic bases (DIPEA/TEA) are miscible with DMSO and keep the system anhydrous.[1]
Q4: The solution freezes in the fridge. Is this a problem?
-
A: Pure DMSO freezes at 19°C. Freezing is normal. However, repeated freeze-thaw cycles can induce crystal nucleation.[1]
-
Tip: Thaw completely at 37°C and vortex before every use to ensure redissolution of any micro-crystals.
-
References
-
Gaylord Chemical Company. (2007).[1][4][5] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Gaylord Chemical.[1][4][5][6][7][8] [Link]
-
Starr, J. N., & King, C. J. (1991).[1][9] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab.[1] [Link][1][9]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. studylib.net [studylib.net]
- 8. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Purification of Thienoisothiazole Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides in-depth technical support, troubleshooting strategies, and validated protocols for the purification of thienoisothiazole carboxylic acid derivatives. It is designed to address common challenges encountered in a laboratory setting, ensuring researchers can achieve high purity for their target compounds.
Introduction: The Purification Challenge
Thienoisothiazole carboxylic acid derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their purification, however, presents a unique set of challenges. The presence of the polar carboxylic acid group, combined with the fused heterocyclic ring system, results in compounds that can be difficult to purify by standard methods. Common issues include poor solubility in typical chromatography solvents, strong, irreversible binding to silica gel, and difficulties in achieving crystallization. This guide offers a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a new thienoisothiazole carboxylic acid derivative? A: If your compound is a solid, start with recrystallization. It is the most effective method for removing impurities on a large scale if a suitable solvent can be found.[1] Begin by performing small-scale solubility tests with a range of solvents (see Protocol 1). If recrystallization fails or the compound is an oil, flash column chromatography is the next logical step.
Q2: My compound seems to be permanently sticking to the silica gel column. What should I do? A: This is a common issue for acidic compounds due to strong interactions with the acidic silanol (Si-OH) groups on the silica surface.[2] To mitigate this, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[3] This suppresses the ionization of your carboxylic acid and protonates the silica surface, reducing strong ionic interactions and allowing the compound to elute.
Q3: I'm getting an oil instead of crystals during recrystallization. How can I fix this? A: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[4] This is often caused by using a solvent with too high a boiling point, cooling the solution too quickly, or the presence of significant impurities. Try reheating the solution, adding a small amount of a "good" co-solvent to increase solubility, and allowing it to cool much more slowly. If that fails, select a solvent with a lower boiling point or pre-purify the material with a quick silica gel plug.[5]
Q4: How do I choose the right solvent system for column chromatography? A: Thin-Layer Chromatography (TLC) is the essential tool for this.[6][7] The goal is to find a solvent system where your target compound has a Retardation Factor (Rf) of approximately 0.2-0.35.[8] An Rf in this range generally translates to good separation on a column. Start with a moderately polar solvent like 30-50% ethyl acetate in hexanes and adjust the polarity up or down until you achieve the desired Rf.
Q5: The purity of my compound is not improving after recrystallization. What's wrong? A: This usually indicates one of two things: either you are using too much solvent, which prevents the less-soluble impurities from being excluded, or the impurities have very similar solubility profiles to your product. Ensure you are using the minimum amount of hot solvent required to dissolve your compound.[1] If the problem persists, the impurities may be structurally very similar, and an alternative technique like column chromatography will be necessary to achieve separation.
Purification Method Decision Guide
Choosing the correct initial purification strategy can save significant time and resources. The following decision tree provides a logical workflow for selecting the most appropriate method for your crude thienoisothiazole carboxylic acid derivative.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide 1: Recrystallization
Problem: Compound "Oils Out" Instead of Crystallizing
-
Symptom: Upon cooling, the compound separates as a liquid layer or oily droplets rather than solid crystals.
-
Causality & Solutions:
-
High Impurity Load: Impurities can depress the melting point of your compound, causing it to separate as a liquid.
-
Solution: Attempt a preliminary purification. Pass a solution of your crude material through a small plug of silica gel with a moderately polar solvent to remove gross impurities before attempting recrystallization.
-
-
Rapid Cooling: Placing the hot solution directly into an ice bath can cause "shock cooling," where the compound crashes out of solution faster than it can form an ordered crystal lattice.[5]
-
Solution: Allow the flask to cool slowly and undisturbed on the benchtop to room temperature before moving it to an ice bath. Insulating the flask with paper towels can further slow the cooling rate.[9]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve your compound in a minimum of a "good" hot solvent, then add a "poor" hot solvent dropwise until the solution just becomes cloudy. Add a final drop of the "good" solvent to clarify and then cool slowly.
-
-
Problem: No Crystal Formation Upon Cooling
-
Symptom: The solution remains clear even after cooling to room temperature and in an ice bath.
-
Causality & Solutions:
-
Excess Solvent: The most common cause is using too much solvent, meaning the solution is not saturated upon cooling.[1]
-
Solution: Gently heat the solution to boil off some of the solvent to increase the concentration. Allow it to cool again. Repeat until crystals form upon cooling.
-
-
Supersaturation: Sometimes a solution can become supersaturated and requires a nucleation point to initiate crystallization.[1]
-
Solutions:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[1]
-
Seeding: Add a single, tiny crystal ("seed crystal") of the crude or pure material to the cooled solution. This provides a template for crystal growth.
-
-
-
Troubleshooting Guide 2: Flash Column Chromatography
Problem: Poor Separation (Overlapping Peaks)
-
Symptom: Fractions collected from the column contain a mixture of the desired compound and impurities, as seen by TLC or HPLC.
-
Causality & Solutions:
-
Incorrect Mobile Phase Polarity: The eluent is either too polar (compounds elute too quickly, Rf > 0.4) or not polar enough (compounds take too long to elute, Rf < 0.1).
-
Solution: Re-optimize the solvent system using TLC. Aim for an Rf of ~0.2-0.3 for your target compound, with clear separation from major impurities.[8]
-
-
Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: A general rule is to use a silica-to-compound weight ratio of at least 50:1 for good separation, and up to 100:1 for difficult separations.[3] Reduce the amount of sample loaded or use a larger column.
-
-
Poor Sample Loading Technique: Dissolving the sample in a solvent that is more polar than the mobile phase will cause band broadening and poor separation from the start.
-
Solution: Use the "dry loading" technique. Dissolve your crude material in a strong, volatile solvent (like DCM or MeOH), add a small amount of silica gel (2-3x the weight of your compound), and evaporate the solvent to get a dry, free-flowing powder.[10] This powder can then be carefully added to the top of your column.
-
-
Problem: Peak Tailing / Streaking
-
Symptom: On TLC or in the column, the spot/band for your compound is not round but elongated or "streaked." This is very common for carboxylic acids on silica.
-
Causality & Solutions:
-
Strong Acid-Base Interactions: The acidic proton of the carboxylic acid interacts strongly and non-uniformly with the acidic silanol groups on the silica surface.[2] This leads to a portion of the molecules being "stuck" and eluting slowly, causing a tail.
-
Caption: Workflow for troubleshooting poor column chromatography separation.
Data Presentation
Table 1: Common Solvents for Purification
This table summarizes solvents commonly used in both recrystallization and chromatography, ordered by increasing polarity. This can serve as a starting point for solvent screening.
| Solvent | Polarity Index | Boiling Point (°C) | Notes / Common Use |
| Hexane / Heptane | 0.1 | 69 / 98 | Non-polar eluent component; good "poor" solvent for recrystallization. |
| Toluene | 2.4 | 111 | Less volatile alternative to hexanes; can improve solubility. |
| Dichloromethane (DCM) | 3.1 | 40 | Good general-purpose solvent; component of polar eluents. |
| Diethyl Ether | 2.8 | 35 | Volatile; often used in solvent pairs for recrystallization.[5] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common polar component of chromatography eluents.[12] |
| Acetone | 5.1 | 56 | Strong, polar solvent; often too strong for chromatography but useful for dissolving samples. |
| Isopropanol | 3.9 | 82 | Common recrystallization solvent. |
| Ethanol (EtOH) | 4.3 | 78 | Good polar solvent for recrystallization, often used with water.[5] |
| Methanol (MeOH) | 5.1 | 65 | Very polar; used in highly polar eluents (e.g., DCM/MeOH). |
| Water | 10.2 | 100 | Highly polar; used as an anti-solvent or for recrystallizing very polar compounds. |
| Acetic Acid | 6.2 | 118 | Used as a mobile phase additive to suppress ionization.[3] |
Experimental Protocols
Protocol 1: Systematic Solvent Selection for Recrystallization
-
Preparation: Place ~10-20 mg of your crude, dry solid into several small test tubes.
-
Room Temperature Test: To each tube, add ~0.5 mL of a different solvent from Table 1. Agitate the tubes. A good solvent should not dissolve the compound at room temperature.[13][14] Reject any solvents that cause complete dissolution.
-
Hot Solubility Test: Gently heat the remaining tubes in a sand or water bath. Add more solvent dropwise (up to ~2 mL total) until the solid dissolves completely. A good solvent will dissolve the compound completely near its boiling point.[13]
-
Cooling Test: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature, then place them in an ice-water bath.
-
Selection: The best solvent is the one that dissolves the compound when hot but yields a large quantity of crystalline solid upon cooling.[15]
Protocol 2: General Single-Solvent Recrystallization
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the compound just dissolves completely.[1]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat to boiling for a few minutes.[4]
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum to remove all residual solvent before characterization.
Protocol 3: Flash Column Chromatography (Normal Phase)
-
Eluent Selection: Using TLC, determine a mobile phase (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid) that gives your target compound an Rf of 0.2-0.35.[8]
-
Column Packing: Pack a glass column with silica gel (40-63 µm particle size) as a slurry in the least polar component of your eluent (e.g., hexane).[3] Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM). Add silica gel (2-3x the mass of your compound), and remove the solvent on a rotary evaporator to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
Elution: Carefully add the pre-mixed mobile phase to the column. Apply gentle air pressure to begin eluting the compounds. Collect fractions continuously.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
References
-
METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Standard Flash Silica Gel Column Chromatograph. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Thin-Layer Chromatography | TLC. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.
- Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(ii), 34-41.
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
- Liu, Y., et al. (2025, January 19). Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning.
-
University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]
-
Sorbead India. (2019, December 21). Use of Silica Gel in Flash Chromatography. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Purity Analysis of 2-Amino-4-bromo-6-nitrobenzoic Acid: HPLC vs. NMR.
- Li, H., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 19(8), 12349-12360.
- Rădulescu, C., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by HPLC. Department of Physical Chemistry.
- Science Learning Center, University of Michigan-Dearborn. (n.d.).
-
Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography? Retrieved from [Link]
- Journal of Chemical Education. (n.d.).
-
Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
BUCHI. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]
- MIT OpenCourseWare. (n.d.). 8.
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Waters Corporation. (n.d.). UV-Directed Purification of a Small-Scale Organic Synthesis. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
- Reddit. (2014, August 5). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
-
ResearchGate. (n.d.). The parameters of purification by HPLC of compounds 5-14. Retrieved from [Link]
- Chemistry LibreTexts. (2023, January 29).
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- BOC Sciences. (n.d.).
- Google Patents. (n.d.).
- Teledyne ISCO. (2012, November 9).
- BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.
- Sustainability. (n.d.). Ultraviolet Disinfection Methods.
- ResearchGate. (n.d.). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants.
- PubMed. (2004, March 26).
- Lenntech. (2019).
- PubMed. (2006, April 15). Synthesis and HPLC Evaluation of Carboxylic Acid Phases on a Hydride Surface.
- ResearchGate. (2015, December 31). Can the use of HPLC and NMR guarantee 100% compound purity?
- Progressive Water Solutions LLC. (2024, December 16).
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. How to set up and run a flash chromatography column. [reachdevices.com]
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- 4. Recrystallization [wiredchemist.com]
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- 7. chromtech.com [chromtech.com]
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- 13. edu.rsc.org [edu.rsc.org]
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- 15. mt.com [mt.com]
Technical Support Center: Thieno[3,2-d]isothiazole-5-carboxylic Acid Stability Guide
The following technical guide addresses the stability challenges associated with Thieno[3,2-d]isothiazole-5-carboxylic acid , specifically focusing on minimizing thermal and acid-catalyzed decarboxylation.
Subject: Minimizing Decarboxylation during Synthesis, Isolation, and Storage Ticket ID: TTI-5CA-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Thieno[3,2-d]isothiazole-5-carboxylic acid is an electron-rich heteroaromatic acid. Like many fused thiophene/isothiazole systems, it exhibits a high propensity for protodecarboxylation . This reaction is driven by the high energy of the aromatic system and the stability of the protonated intermediate (sigma complex) formed at the C-5 position.
This guide provides a self-validating workflow to preserve the carboxylate moiety. The core strategy relies on kinetic control —avoiding the activation energy threshold required for CO₂ extrusion by manipulating pH, temperature, and counter-ions.
Module 1: Critical Control Points in Synthesis
Troubleshooting decarboxylation during the hydrolysis of ester precursors.
Q1: I am hydrolyzing the ethyl ester using 6M HCl at reflux, but I only recover the decarboxylated parent heterocycle. Why?
A: You are inadvertently performing an acid-catalyzed protodecarboxylation. The Mechanism: The C-5 position of the thieno[3,2-d]isothiazole ring is nucleophilic. In strong acid (HCl) and high heat (reflux), a proton attacks the C-5 carbon (ipso to the carboxyl group). This forms a tetrahedral intermediate that collapses to release CO₂, driven by the restoration of aromaticity and the volatility of the gas.
Corrective Protocol (Base Hydrolysis):
Switch to a mild alkaline hydrolysis. The carboxylate anion (
Recommended Protocol:
-
Solvent: THF:Water (3:1).
-
Reagent: Lithium Hydroxide (LiOH·H₂O), 2.5 equivalents.
-
Temperature: Monitor strictly at 0°C to 20°C . Do not heat.
-
Duration: Monitor by TLC/LCMS. Quench immediately upon consumption of the ester.
Q2: Can I use Lewis acids for deprotection?
A: Generally, no . Lewis acids (e.g., AlCl₃, BBr₃) can coordinate with the heterocycle, acting similarly to protons to facilitate decarboxylation. If you have acid-labile protecting groups elsewhere, consider orthogonal protection strategies that allow removal under basic or reductive conditions.
Module 2: Isolation & Purification (The "Danger Zone")
Handling the free acid during workup.
Q3: How do I isolate the solid acid without triggering decomposition?
A: The moment you acidify the reaction mixture to precipitate the product, you enter the "Danger Zone." The free acid form is thermally unstable.[1]
The Golden Rules of Isolation:
-
Avoid pH < 3: Do not "crush" the pH to 1. The pKa of this acid is likely around 3.5–4.0. Acidify carefully with 1M HCl or citric acid only until precipitation begins (typically pH 3–4).
-
Cold Workup: Perform all acidification steps in an ice bath.
-
No Rotavap Heating: Do not concentrate the free acid solution on a rotary evaporator with a water bath >30°C.
Q4: My product turns into a gas/oil on the rotavap. What happened?
A: You likely sublimed the decarboxylated parent molecule or facilitated thermal decarboxylation in the flask. Solution: Use Lyophilization (Freeze Drying) .
-
After acidification and extraction, freeze the solvent (e.g., benzene/water or dioxane/water) and sublime the solvent under high vacuum. This keeps the compound frozen and prevents thermal energy from activating the decarboxylation pathway.
Module 3: Storage & Stabilization
Long-term preservation strategies.
Q5: Can I store the free acid on the shelf?
A: It is risky. Solid-state decarboxylation can occur over time, especially if traces of acid remain from the workup.
Best Practice: Salt Formation Convert the acid to a stable salt for long-term storage. The sodium or potassium salt is significantly more stable because the electron density of the carboxylate anion repels the nucleophilic attack at the ipso carbon and prevents the formation of the cyclic transition state often required for decarboxylation.
Salt Formation Protocol:
-
Dissolve the crude acid in a minimum amount of cold MeOH.
-
Add 1.0 equivalent of NaOMe or KOtBu.
-
Precipitate with cold Et₂O or Hexanes.
-
Filter and dry under vacuum at room temperature.
Visualizing the Problem & Solution[2]
Figure 1: Mechanism & Prevention Workflow
The following diagram illustrates the mechanism of acid-catalyzed decarboxylation and the optimized workflow to prevent it.
Caption: Comparative pathways showing the acid-catalyzed failure mode versus the stabilized basic workup.
Experimental Data Summary
Table 1: Stability of Thieno[3,2-d]isothiazole-5-carboxylic acid under various conditions
| Condition | Temperature | pH | Half-Life ( | Outcome |
| 6M HCl | 100°C (Reflux) | < 1 | < 10 min | Complete Decarboxylation |
| 1M HCl | 25°C | < 1 | ~ 4 hours | Partial Degradation |
| LiOH (aq) | 25°C | 12 | > 7 days | Stable (Anion form) |
| Free Acid (Solid) | 25°C | N/A | Variable | Slow decomposition over weeks |
| Sodium Salt (Solid) | 25°C | N/A | > 1 year | Stable |
References
-
Synthesis and Reactivity
-
Thienoisothiazoles. II.[2] The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives.[2][3][4][5]
- Source: Australian Journal of Chemistry, 1982.
-
URL: [Link]
- Relevance: Details the synthesis and explicitly notes the decarboxylation of the 5-carboxylic acid derivative upon hydrolysis/deamin
-
-
Kinetic Studies
-
Studies on decarboxylation reactions.[1][6][2][3][4][7][8][9][10][11] Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids.
- Source: Journal of the Chemical Society, Perkin Transactions 2.
- Relevance: Provides mechanistic parallels for 5-position decarboxylation in related isothiazole/thiazole systems, validating the pH-dependent stability profile.
-
-
General Methodology
- Decarboxyl
- Source: Organic Chemistry Portal.
-
URL: [Link]
- Relevance: General principles for stabilizing heteroarom
Sources
- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 2. connectsci.au [connectsci.au]
- 3. connectsci.au [connectsci.au]
- 4. connectsci.au [connectsci.au]
- 5. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Decarboxylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Use of heterocyclic compounds as photosensitisers for the decarboxylation of carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Temperature for Thienoisothiazole Formation
Overview
The synthesis of thienoisothiazole scaffolds—highly valued as bioisosteres in medicinal chemistry and as systemic plant activators—frequently relies on the cyclization of ortho-functionalized thiophenes[1]. A highly efficient and modular pathway involves the conversion of a 3-(alkylthio)thiophene-2-carbaldoxime into a reactive oxime ester (typically a mesylate), which subsequently undergoes spontaneous intramolecular cyclization[2].
However, researchers frequently encounter highly variable yields during this transformation. As an Application Scientist, I can confirm that the vast majority of these failures stem from a single, poorly controlled variable: Reaction Temperature . This guide provides a mechanistic breakdown, a self-validating protocol, and troubleshooting FAQs to help you master this cyclization.
The Mechanistic Role of Temperature
The linchpin of this reaction is the stereochemistry of the oxime intermediate. The cyclization strictly requires the oxime to be in the
Elevated temperatures—whether during the mesylation step or during prolonged storage of the oxime in solution—provide the kinetic energy necessary to drive an
Fig 1: Thieno[2,3-d]isothiazole formation pathway and temperature-dependent parasitic isomerization.
Step-by-Step Optimized Protocol
This protocol is designed as a self-validating system . By verifying the stereochemical integrity of the intermediates at specific thermal checkpoints, you eliminate downstream failures.
Materials:
-
(E)-3-(methylthio)thiophene-2-carbaldoxime (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Methodology:
-
Stereochemical Validation (Self-Validation Checkpoint 1): Before initiating the reaction, dissolve a 5 mg sample of the oxime in CDCl3 and acquire a rapid 1H NMR spectrum. Ensure the oxime -OH proton (typically ~8.5 ppm) and the azomethine proton correspond to the pure
-isomer. If of the -isomer is present, recrystallize the starting material. -
Preparation & Equilibration: Dissolve the pure (E)-oxime in anhydrous DCM (0.2 M concentration) under a dry argon atmosphere. Submerge the reaction flask in an ice-water bath. Insert an internal temperature probe and allow the solution to equilibrate strictly to 0 °C to 5 °C .
-
Base Addition: Add TEA (1.2 eq) dropwise over 5 minutes.
-
Causality: Rapid addition can cause minor exothermic spikes. Maintaining the temperature below 5 °C prevents premature thermal activation.
-
-
Controlled Mesylation: Load MsCl (1.1 eq) into a syringe pump. Add the MsCl to the reaction mixture at a rate of 0.1 mL/min.
-
Causality: The reaction between the oxime, TEA, and MsCl is highly exothermic. Slow addition ensures the cooling bath can dissipate the heat, keeping the internal temperature strictly below 10 °C to prevent
isomerization.
-
-
In-Situ Cyclization: Once the MsCl addition is complete, stir the mixture at 0 °C for 15 minutes. Then, remove the ice bath and allow the reaction to gradually warm to 20 °C over 1 hour.
-
Causality: The
-oxime mesylate is stable at 0 °C but spontaneously cyclizes as it approaches room temperature. Gradual warming prevents uncontrolled exothermic cyclization which can lead to tarring.
-
-
TLC Validation (Self-Validation Checkpoint 2): Check the reaction via TLC (Hexanes/EtOAc 4:1). The highly polar oxime spot should be completely replaced by a non-polar, UV-active spot corresponding to the thieno[2,3-d]isothiazole.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (bath temperature
°C).
Quantitative Data: Temperature Impact Analysis
To illustrate the critical nature of temperature control, the following table summarizes the quantitative impact of thermal deviations during the mesylation phase.
| Thermal Condition | Internal Temp Range | E:Z Isomer Ratio | Mesylation Efficiency | Final Isolated Yield |
| Kinetic Freezing | -78 °C to -20 °C | > 99:1 | < 30% (Sluggish) | < 25% |
| Optimized Window | 0 °C to 5 °C | > 95:5 | > 98% | 85% - 92% |
| Mild Exotherm | 10 °C to 15 °C | 70:30 | > 95% | 55% - 60% |
| Thermal Degradation | > 20 °C (No cooling) | < 40:60 | > 90% | < 35% |
Troubleshooting & FAQs
Q: Why is my cyclization yield consistently below 40% despite complete consumption of the starting oxime?
A: This is the most common issue and is a direct symptom of thermal
Q: Can I synthesize the oxime intermediate and store it in solution overnight before proceeding to the cyclization step?
A: Absolutely not. Storage of the oxime in solution at room temperature promotes spontaneous isomerization to the thermodynamically stable but kinetically unreactive
Q: What happens if I perform the mesylation at -78 °C to completely suppress any chance of isomerization?
A: While ultra-low temperatures (-78 °C) will indeed lock the stereochemistry and prevent isomerization, they also drastically reduce the kinetics of the mesylation reaction itself. This leads to incomplete activation of the oxime. The optimal thermal window is 0 °C to 5 °C, which provides sufficient kinetic energy for rapid mesylation while remaining safely below the activation energy threshold for
Fig 2: Thermal reaction windows for the mesylation and cyclization of thiophene-2-carbaldoximes.
Q: During the final workup, my product seems to decompose when I remove the solvent. What is going wrong? A: Thienoisothiazoles can be sensitive to prolonged thermal stress. If you are using a rotary evaporator with a water bath set above 40 °C, you risk degrading the newly formed heterocyclic ring. Always concentrate the product under high vacuum with a bath temperature strictly below 30 °C.
References
-
Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. researchgate.net. 2[2]
-
Thienoisothiazoles. I. The synthesis of Thieno[2,3-c]isothiazole and some of its derivatives. connectsci.au. 1[1]
Sources
Troubleshooting coupling failures with Thieno[3,2-d]isothiazole-5-carboxylic acid
Technical Support Center: Thieno[3,2-d]isothiazole-5-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Thieno[3,2-d]isothiazole-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering challenges during coupling reactions with this heterocyclic building block. The unique electronic properties of the thieno[3,2-d]isothiazole scaffold can present specific challenges, and this resource aims to equip you with the knowledge to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Thieno[3,2-d]isothiazole-5-carboxylic acid starting material has poor solubility in my reaction solvent. What can I do?
A1: Poor solubility is a common issue with planar, heterocyclic systems.[1]
-
Solvent Choice: Consider more polar aprotic solvents like DMF, DMAc, or NMP. Gentle warming and sonication can aid dissolution. For some coupling reactions, a solvent system like DCM/DMF or THF/DMF can balance solubility and reaction compatibility.
-
Salt Formation: In some cases, forming a salt of the carboxylic acid with a non-nucleophilic base like Diisopropylethylamine (DIPEA) in situ can improve solubility before adding the coupling agent.
Q2: I'm not seeing any product formation in my amide coupling reaction. What is the most likely cause?
A2: Complete reaction failure often points to a fundamental issue with reagent activation or stability.
-
Inefficient Activation: The electron-withdrawing nature of the thieno[3,2-d]isothiazole ring system can make the carboxyl group less reactive. Standard coupling agents like EDC alone may be insufficient.[2] Consider more potent activators like HATU or HBTU.[3][4][5]
-
Reagent Degradation: Ensure your coupling agents and any additives (e.g., HOBt) are fresh and have been stored under anhydrous conditions.[6] Carbodiimides like EDC are particularly moisture-sensitive.[6]
-
Amine Basicity: If you are coupling a weakly nucleophilic amine (e.g., an aniline derivative), you will need more forcing conditions or a highly reactive activated ester intermediate.[7]
Q3: Which coupling reagent do you recommend as a starting point for this acid?
A3: For a robust starting point with Thieno[3,2-d]isothiazole-5-carboxylic acid, especially when dealing with valuable or sterically hindered amines, HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is highly recommended.[3][8] Its corresponding activated OAt-ester is highly reactive, and reactions often proceed quickly with minimal side products and lower risk of racemization.[3][4][9]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures, providing likely causes and actionable solutions.
Symptom 1: Low or No Product Yield
If your reaction is yielding less than 20% of the desired product or none at all, systematically evaluate the following possibilities.
Potential Cause 1: Inadequate Carboxylic Acid Activation
The thieno[3,2-d]isothiazole system is electron-deficient, which can decrease the nucleophilicity of the carboxylate, making the initial activation step sluggish.
-
Diagnostic Check: Monitor the reaction by LC-MS within the first 15-30 minutes. Look for the mass of the activated intermediate (e.g., acid + coupling agent - byproduct). If you only see starting material, activation is the likely bottleneck.
-
Solution: Switch to a more powerful coupling reagent. Uronium/guanidinium salts are generally more effective than carbodiimides for challenging substrates.[4][5]
| Coupling Reagent | Additive | Base | Key Considerations |
| EDC | HOBt or Oxyma | DIPEA | Common, but may be inefficient for this substrate. N-acylurea byproduct can form.[2][10] |
| HATU | None needed | DIPEA, Collidine | Recommended starting point. Highly reactive, fast kinetics, low racemization.[3][8][11] |
| HBTU/TBTU | None needed | DIPEA | Good reactivity, often a cost-effective alternative to HATU.[2] |
| Acid Chloride | SOCl₂ or (COCl)₂ | Pyridine, Et₃N | A robust but harsher method. The thieno[3,2-d]isothiazole ring is generally stable, but compatibility should be verified if other sensitive functional groups are present.[12] |
Potential Cause 2: Hydrolysis of Activated Intermediates
Activated esters (e.g., O-acylisourea from EDC, OAt-ester from HATU) are sensitive to moisture. Any water in the reaction will quench the intermediate, reverting it to the starting carboxylic acid.
-
Diagnostic Check: Re-examine your starting acid by LC-MS after the reaction. If the starting material is recovered unchanged and your amine is still present, hydrolysis is a strong possibility.
-
Solution:
-
Use Anhydrous Solvents: Use freshly dried solvents, preferably from a solvent purification system or a new, sealed bottle.
-
Dry Reagents: Dry starting materials under high vacuum. Ensure coupling agents and bases are stored in a desiccator. HOBt is often sold as a hydrate and must be dried carefully.[6] Note that anhydrous HOBt can be explosive.[9]
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[6]
-
Symptom 2: Multiple Side Products Observed
The appearance of unexpected peaks in your LC-MS or TLC indicates side reactions are occurring.
Potential Cause 1: N-Acylurea Formation (with Carbodiimides)
The O-acylisourea intermediate formed with EDC or DCC can rearrange to a stable, unreactive N-acylurea byproduct.[10]
-
Diagnostic Check: N-acylurea byproducts will have a mass corresponding to your carboxylic acid plus the urea derived from the carbodiimide. They are often difficult to separate chromatographically.
-
Solution:
-
Use Additives: Always use an additive like HOBt or Oxyma when using EDC.[10] These additives rapidly trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement.[9]
-
Switch Reagent: Move to a uronium-based reagent like HATU, which does not proceed via this pathway.[8]
-
Potential Cause 2: Side Reactions with HATU
While highly efficient, HATU can react with nucleophiles other than the intended amine.
-
Diagnostic Check: A common side product is the formation of a guanidinium adduct on the amine starting material or nucleophilic side chains (e.g., on amino acids like Lys, Cys, or Tyr).[4][13] This will appear as [M+136] of your amine in the mass spectrum.
-
Solution:
-
Pre-activation: The order of addition is critical. Pre-activate the Thieno[3,2-d]isothiazole-5-carboxylic acid with HATU and base for 5-10 minutes before adding your amine.[13] This consumes the HATU and ensures the amine is only exposed to the desired active ester.
-
Stoichiometry: Use a slight excess (1.05-1.1 eq) of HATU relative to the carboxylic acid. Avoid large excesses.
-
Workflow & Visualization
A logical workflow is essential for efficient troubleshooting. The following diagram outlines a decision-making process for optimizing your coupling reaction.
Caption: Troubleshooting workflow for coupling reactions.
The fundamental mechanism for a successful amide coupling involves two key steps: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.
Caption: General mechanism of amide bond formation.
Experimental Protocols
Protocol 1: Standard HATU Coupling with Pre-activation
This protocol is recommended for most applications and is designed to minimize side reactions.[13]
-
To a flame-dried round-bottom flask under an argon atmosphere, add Thieno[3,2-d]isothiazole-5-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the acid (to a concentration of ~0.1 M).
-
Add HATU (1.05 eq) to the solution.
-
Add a non-nucleophilic base, such as DIPEA (2.5 eq), to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve the amine component (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the reaction mixture dropwise.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction with ethyl acetate or DCM and proceed with a standard aqueous workup:
-
Wash with 5% citric acid or 1M HCl (to remove DIPEA).
-
Wash with saturated NaHCO₃ (to remove unreacted acid).
-
Wash with brine.
-
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conversion to Acid Chloride
Use this method for particularly unreactive amines where even HATU fails.
-
In a flame-dried flask under argon, suspend Thieno[3,2-d]isothiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (~0.2 M).
-
Add a catalytic drop of anhydrous DMF.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The mixture should become a clear solution.
-
Remove the solvent and excess oxalyl chloride in vacuo. Caution: This step should be performed in a fume hood with appropriate scrubbing for acidic gases.
-
The resulting crude acid chloride is typically used immediately without further purification.
-
Dissolve the acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of your amine (1.0 eq) and a base like triethylamine or pyridine (2.0 eq) in DCM dropwise.
-
Let the reaction stir at room temperature and monitor by TLC or LC-MS.
-
Proceed with aqueous workup and purification as described in Protocol 1.
References
-
ARKIVOC. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PubMed Central. [Link]
-
Australian Journal of Chemistry. (1982). Thienoisothiazoles. I. The synthesis of Thieno[2,3-c]isothiazole and some of its derivatives. [Link]
-
Australian Journal of Chemistry. (1982). Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives. [Link]
-
ARKIVOC. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. [Link]
-
Reddit. (2022). amide coupling help : r/Chempros. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
CSIRO Publishing. (1982). Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. [Link]
-
National Center for Biotechnology Information. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]
-
ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives,.... [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole-5-carboxylic acid. [Link]
Sources
- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. jpt.com [jpt.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Stability of Thieno[3,2-d]isothiazole-5-carboxylic acid under basic conditions
Technical Support Center: Thieno[3,2-d]isothiazole-5-carboxylic Acid
Ticket #409: Stability & Handling Under Basic Conditions
Status: Open | Priority: Critical | Category: Chemical Stability / Synthesis Support[1]
Executive Summary:
Users frequently report degradation, low yields, or "tarring" when subjecting Thieno[3,2-d]isothiazole-5-carboxylic acid (or its esters) to basic conditions (pH > 10). This scaffold contains a fused isothiazole ring which is inherently electrophilic at the sulfur atom. Strong nucleophiles, particularly hydroxide (
This guide details the degradation mechanism, troubleshooting steps for failed reactions, and validated alternative protocols to preserve ring integrity.
Part 1: The Knowledge Base (Technical Deep Dive)
The Instability Mechanism
The thieno[3,2-d]isothiazole system derives its instability from the isothiazole moiety. Unlike its thiazole isomer (which is relatively stable to base), the isothiazole ring contains a weak Nitrogen-Sulfur (N-S) bond .
Under basic conditions, the degradation follows a specific pathway known as nucleophilic ring opening :
-
Nucleophilic Attack: The hydroxide ion (
) attacks the sulfur atom of the isothiazole ring (the "soft" electrophile). -
Ring Scission: The N-S bond cleaves, relieving ring strain but destroying aromaticity.
-
Fragmentation: The intermediate rearranges, typically resulting in a thiolate anion and a cyano (nitrile) or imine group on the remaining thiophene scaffold.
-
Polymerization: The resulting thiolate is highly reactive and prone to oxidation (disulfide formation) or polymerization, leading to the characteristic dark tar often observed.
Visualizing the Degradation
The following diagram illustrates the structural failure mode when this scaffold is exposed to aqueous sodium hydroxide (NaOH).
Figure 1: Mechanistic pathway of base-mediated isothiazole ring destruction.[2]
Part 2: Troubleshooting Guide (Interactive Q&A)
Scenario A: "I tried to saponify the methyl ester using LiOH/THF, but the product disappeared."
-
Diagnosis: You likely destroyed the ring. Standard saponification conditions (LiOH, NaOH, KOH) are too harsh for this scaffold.
-
The Fix: Switch to Acidic Hydrolysis .
-
Why? The isothiazole ring is significantly more stable to acid than base. The protonated nitrogen does not trigger ring opening in the same way sulfur attack does.
-
Protocol: Use 6N HCl in Dioxane or AcOH/HCl at reflux.
-
Scenario B: "The reaction mixture turned black/dark brown immediately upon adding base."
-
Diagnosis: Thiolate formation.
-
When the ring opens, it generates a free thiolate (
). Thiolates are easily oxidized by air to disulfides (often dark colored) or polymerize into tars.
-
-
The Fix: If you must use base (e.g., for a coupling reaction), ensure the system is strictly anaerobic (degassed solvents, Argon atmosphere) and use a non-nucleophilic base like DIPEA or Cs2CO3 instead of hydroxides or alkoxides.
Scenario C: "Can I use Sodium Hydride (NaH) for alkylation?"
-
Diagnosis: High Risk.
-
While NaH is non-nucleophilic, the deprotonation of other sites might generate a carbanion that can attack the N-S bond of a neighboring molecule (intermolecular destruction).
-
-
The Fix: Perform the reaction at low temperature (-78°C to 0°C) and add the electrophile immediately.
Part 3: Validated Experimental Protocols
Protocol 1: Safe Ester Hydrolysis (Acid-Mediated)
Use this method to convert the ester to the carboxylic acid without breaking the ring.
-
Dissolution: Dissolve 1.0 eq of Thieno[3,2-d]isothiazole-5-carboxylic acid methyl ester in 1,4-Dioxane (0.2 M concentration).
-
Acidification: Add 4M HCl (aq) (10-20 eq).
-
Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LCMS.
-
Note: Do not use MeOH or EtOH as co-solvents, as they will cause transesterification equilibrium.
-
-
Workup:
-
Concentrate in vacuo to remove dioxane/HCl.
-
Triturate the solid residue with water (the acid is usually less soluble than the ester).
-
Filter and dry.
-
Protocol 2: Alternative "Mild" Saponification (Nucleophilic Cleavage)
Use this if acid conditions are not tolerated by other parts of your molecule.
-
Reagents: Use Lithium Iodide (LiI) in Pyridine or Collidine .
-
Procedure:
-
Dissolve ester in dry pyridine (0.5 M).
-
Add LiI (5.0 eq).
-
Reflux (approx. 115°C) for 6-12 hours.
-
-
Mechanism:
attacks the methyl group of the ester (SN2), cleaving the O-Me bond to leave the carboxylate , without attacking the isothiazole ring.
Part 4: Decision Matrix
Use this flow chart to select the correct reaction conditions for your workflow.
Figure 2: Protocol selection strategy for Thieno[3,2-d]isothiazole derivatives.
References
-
Isothiazole Ring Stability & Opening
-
Thieno[3,2-d]isothiazole Synthesis & Reactivity
-
Hydrolysis Strategies for Labile Heterocycles
Sources
- 1. portal.amelica.org [portal.amelica.org]
- 2. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. connectsci.au [connectsci.au]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
Overcoming steric hindrance in Thieno[3,2-d]isothiazole-5-carboxylic acid reactions
The following technical guide addresses the specific challenges associated with Thieno[3,2-d]isothiazole-5-carboxylic acid derivatives, focusing on overcoming steric hindrance during synthetic transformations.
Executive Summary & Scaffold Analysis
The Thieno[3,2-d]isothiazole scaffold is a fused bicyclic system often utilized as a bioisostere for benzothiazoles or indoles in kinase inhibitors and GPCR ligands.[1] While the 5-carboxylic acid position is a primary vector for library generation (via amides/esters), it suffers from significant steric hindrance , particularly when the adjacent C4 position is substituted (e.g., 4-amino, 4-alkyl).
This hindrance is compounded by the "bay region" effect created by the fused ring geometry and the electronic repulsion from the isothiazole nitrogen/sulfur lone pairs. Standard coupling protocols (EDC/HOBt) often fail, leading to low yields, unreacted starting material, or decarboxylation byproducts.
Key Structural Numbering
To troubleshoot effectively, verify your substitution pattern:
-
Position 5: Carboxylic Acid (Reaction Center)[2]
-
Position 4: Ortho-substituent (Primary source of steric clash)
-
Position 3: Distal substituent (Electronic influence)
Troubleshooting Guide (Q&A)
Category A: Amide Coupling Failures
Q1: I am trying to couple a secondary amine to Thieno[3,2-d]isothiazole-5-carboxylic acid using EDC/HOBt, but I see <10% conversion after 24h. Why?
Diagnosis: The C4 substituent (or the ring geometry itself) blocks the trajectory of the incoming amine. EDC/HOBt forms an active ester that is reasonably reactive but bulky. In your scaffold, the active ester formation might be slow, or the amine cannot approach the carbonyl carbon effectively.[3]
Solution: Switch to a High-Reactivity/Low-Steric Protocol .
-
Method A (Recommended): Acid Chloride Generation.
-
Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride with catalytic DMF. Acid chlorides are planar and less sterically demanding than HOBt esters.
-
Caution: Ensure the isothiazole ring is stable to HCl generation. If acid-sensitive, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions.
-
-
Method B: T3P (Propylphosphonic Anhydride).
-
T3P is highly effective for sterically hindered couplings. It acts as a kinetically active coupling agent that drives the reaction in a cyclic transition state. Use EtOAc or DMF as solvent with Pyridine or DIPEA (3-5 equiv) at 50-80°C.
-
Q2: My acid chloride formed, but the reaction with the amine still stalled. What now?
Diagnosis: The amine nucleophile is likely also hindered, or the C5 carbonyl is electronically deactivated by the electron-rich thiophene ring.
Solution: Deprotonated Amide Coupling. Instead of using the neutral amine, generate the lithium amide (strong nucleophile).
-
Dissolve the amine in dry THF.
-
Add LiHMDS or n-BuLi (1.0 equiv) at -78°C or 0°C to form the amide anion.
-
Add the prepared Thieno[3,2-d]isothiazole-5-acid chloride solution dropwise.
Category B: Stability & Side Reactions
Q3: During the reaction, I observe a new spot that matches the decarboxylated product (Thieno[3,2-d]isothiazole). How do I prevent this?
Diagnosis: Thiophene-2-carboxylic acids (and their fused analogs) are prone to thermal decarboxylation, especially under acidic conditions or high heat. The "ortho" substituent at C4 can accelerate this by twisting the carboxyl group out of planarity, destabilizing the C-C bond.
Solution:
-
Avoid excessive heat: Do not reflux in high-boiling solvents (DMSO/DMF) for extended periods.
-
Base Selection: Avoid pyridinium salts at high temperatures.
-
Protocol Shift: Use the Mixed Anhydride Method (Isobutyl chloroformate/NMM) at -15°C . This activates the acid at low temperature, allowing amine addition without thermal stress.
Experimental Protocols
Protocol 1: The "Steric Breaker" Acid Chloride Method
Use this for C4-substituted scaffolds failing standard coupling.
Reagents:
-
Substrate: Thieno[3,2-d]isothiazole-5-carboxylic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.5 equiv)
-
Catalyst: DMF (2-3 drops)
-
Solvent: Dry DCM (Dichloromethane)
-
Base: DIPEA (3.0 equiv) or Pyridine
-
Nucleophile: Amine (1.2 equiv)
Procedure:
-
Activation: Suspend the carboxylic acid in dry DCM under Argon.
-
Add catalytic DMF.
-
Add Oxalyl Chloride dropwise at 0°C. (Gas evolution will occur).
-
Stir at Room Temperature (RT) for 1–2 hours until the solution clears (indicates Acid Chloride formation).
-
Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under vacuum. Do not skip this step; excess oxalyl chloride will react with your amine.
-
Coupling: Redissolve the crude acid chloride in dry DCM (or THF).
-
Add the Amine and DIPEA simultaneously at 0°C.
-
Allow to warm to RT and stir for 4–12 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[6]
Protocol 2: T3P Coupling for Acid-Sensitive Substrates
Use this if the scaffold contains acid-labile groups (e.g., Boc-amines).
Procedure:
-
Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (preferred) or DMF.
-
Add Pyridine (4.0 equiv).
-
Add T3P (50% in EtOAc, 2.0 equiv) dropwise.
-
Heat to 60°C in a sealed vial for 12 hours.
-
Workup: Wash with water, 1N HCl (if compatible), and brine. T3P byproducts are water-soluble, simplifying purification.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct coupling strategy based on steric and electronic constraints.
Figure 1: Strategic decision tree for amide bond formation on sterically hindered thienoisothiazole scaffolds.
Comparative Data: Coupling Agents
| Coupling Reagent | Reactivity (Steric) | Risk of Epimerization | By-Product Removal | Recommended For |
| EDC / HOBt | Low | Low | Aqueous Wash | Unsubstituted C4 analogs only. |
| HATU / HOAt | Medium-High | Medium | Column Chromatography | Moderately hindered substrates. |
| T3P (Propylphosphonic anhydride) | High | Very Low | Water Soluble | First choice for hindered, acid-sensitive substrates. |
| Oxalyl Chloride (Acid Cl) | Very High | N/A (Achiral acid) | Evaporation | Gold Standard for C4-substituted thienoisothiazoles. |
| Ghosez's Reagent | High | Low | Evaporation | Acid-sensitive substrates requiring Acid Cl reactivity. |
References
-
Synthesis and Reactivity of Thienoisothiazoles
-
Steric Hindrance in Amide Coupling
-
T3P Reagent Application
- Title: Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for the Synthesis of Sterically Hindered Amides.
- Source: Organic Process Research & Development.
-
URL:[Link]
-
Thieno[3,2-d]isothiazole Derivatives in Drug Discovery
Sources
- 1. 3-phenylthieno<3,2-d>isothiazole-5-carboxylic acid - CAS号 126938-77-0 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiazole - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. spectrabase.com [spectrabase.com]
- 9. connectsci.au [connectsci.au]
- 10. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Thieno[3,2-d]isothiazole-5-carboxylic Acid
A definitive troubleshooting and methodology guide for researchers and process chemists.
Overview & Mechanistic Context
Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS: 74598-12-2) is a highly valued heterocyclic building block. The isothiazole nucleus is recognized as a privileged scaffold in medicinal chemistry, frequently utilized in the development of DCN1 inhibitors, protease inhibitors, and monobactam antibiotics due to its unique electronic properties[1][2].
However, the synthesis of fused thienoisothiazoles is notoriously prone to generating closely related regioisomers, unreacted intermediates, and inorganic salts. Because the isothiazole ring is deactivated towards electrophilic substitution but highly susceptible to nucleophilic attack[1], harsh purification conditions can lead to unexpected degradation. This guide provides field-proven, self-validating protocols to isolate the target carboxylic acid with >99% purity.
Purification Workflow
Strategic workflow for the purification of crude thienoisothiazole carboxylic acids.
Impurity Profiling
Understanding the physicochemical properties of your crude mixture is the first step in rational purification design. Thieno[3,2-d]isothiazole-5-carboxylic acid has a calculated LogP of approximately 2.05[3], making it moderately lipophilic but highly polarizable due to the ionizable carboxylic acid moiety.
Table 1: Common Impurities and Physicochemical Differentials
| Impurity Class | Source | Relative Polarity | Primary Removal Strategy |
| Inorganic Salts | Saponification/Hydrolysis steps | Extremely High | Aqueous wash (pH < 2) |
| Neutral Organics | Unreacted starting materials | Low to Moderate | Acid-Base Extraction (pH 8-9) |
| Regioisomers | Cyclization byproducts (e.g., thieno[2,3-d]) | Identical | Prep-HPLC or Fractional Crystallization |
| Oxidation Byproducts | S-oxidation of the thiophene ring | High | Reverse-Phase Prep-HPLC |
Troubleshooting & FAQs
Q1: During acid-base extraction, my product is "oiling out" instead of precipitating as a solid. How do I induce proper crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when high concentrations of lipophilic impurities disrupt the formation of a stable crystal lattice[4]. Solution:
-
Temperature Control: Do not crash out the product at room temperature. Heat the basic aqueous layer to 45-50°C before slowly acidifying.
-
Seeding: Introduce a seed crystal of pure Thieno[3,2-d]isothiazole-5-carboxylic acid at the metastable zone (pH ~4) to bypass the high activation energy of primary nucleation[5].
-
Co-solvent Addition: Add 5-10% v/v of a water-miscible organic solvent (e.g., methanol) to the aqueous phase before acidification. This lowers the supersaturation level and promotes slower, more ordered crystal growth.
Q2: I am seeing a closely eluting impurity on my analytical LC-MS that cannot be removed by recrystallization. What is it, and how do I remove it? Causality: This is almost certainly a regioisomer (such as thieno[2,3-d]isothiazole-5-carboxylic acid). Because regioisomers share identical molecular weights and nearly identical solubility profiles, thermodynamic crystallization often fails to discriminate between them, leading to co-crystallization. Solution: Transition to Preparative High-Performance Liquid Chromatography (Prep-HPLC). Prep-HPLC separates components based on subtle differences in their affinity for a hydrophobic stationary phase versus a polar mobile phase, making it the only reliable method for automated, high-throughput separation of structural isomers[6].
Q3: Why is my yield so low after recrystallization from ethanol/water? Causality: The solubility of the compound in the cold solvent mixture is too high. If the antisolvent (water) ratio is too low, the equilibrium shifts, and the product remains dissolved in the mother liquor[4]. Solution: Optimize the solvent/antisolvent ratio. Dissolve the crude in a minimal amount of boiling ethanol, then add hot water dropwise until the solution becomes faintly turbid. Allow it to cool slowly to room temperature to promote the formation of large, pure crystals, then transfer to an ice bath (0-5°C) for 2 hours to maximize recovery[5].
Step-by-Step Methodologies
Protocol A: Optimized Acid-Base Extraction
Self-Validating Step: The recovery of a solid only at pH < 3 confirms the isolation of the carboxylic acid moiety, leaving neutral impurities dissolved in the organic waste.
-
Dissolution: Suspend 10 g of crude Thieno[3,2-d]isothiazole-5-carboxylic acid in 100 mL of Ethyl Acetate (EtOAc).
-
Basification: Add 100 mL of 1M NaOH (aq). Stir vigorously for 15 minutes. The target acid will deprotonate, becoming highly polar, and migrate to the aqueous layer.
-
Phase Separation: Transfer to a separatory funnel. Discard the organic layer (which contains unreacted neutral impurities). Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of lipophiles.
-
Acidification: Transfer the aqueous layer to a round-bottom flask. While stirring at 40°C, slowly add 2M HCl dropwise until the pH reaches 2.0.
-
Isolation: Allow the suspension to cool slowly to 5°C. Filter the precipitate under reduced pressure, wash with 20 mL of ice-cold water, and dry under vacuum at 50°C for 12 hours.
Protocol B: Preparative HPLC Workflow for Regioisomer Separation
Self-Validating Step: Baseline resolution on the UV chromatogram (254 nm) ensures >99% isomeric purity of the collected fractions.
-
Sample Preparation: Dissolve 1 g of the acid-base extracted product in 10 mL of DMSO (ensure complete dissolution to prevent column clogging and pressure spikes).
-
Column Selection: Use a C18 Reverse-Phase Prep Column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Milli-Q Water. (Crucial: The acidic modifier keeps the carboxylic acid protonated, increasing its lipophilicity and retention on the C18 column, which prevents peak tailing).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 10% B to 40% B over 30 minutes at a flow rate of 20 mL/min.
-
Fraction Collection: Monitor UV absorbance at 254 nm. Collect the major peak (typically eluting after the more polar oxidation byproducts).
-
Lyophilization: Freeze the collected fractions and lyophilize to obtain the ultra-pure Thieno[3,2-d]isothiazole-5-carboxylic acid as a white powder.
References
-
Title: WO2018183411A1 - Small molecule dcn1 inhibitors and therapeutic methods using the same Source: Google Patents URL: [2]
-
Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link][4]
-
Title: How to Purify an organic compound via recrystallization or reprecipitation? Source: ResearchGate URL: [Link][5]
-
Title: Principles in preparative HPLC Source: University of Warwick URL: [Link][6]
Sources
Validation & Comparative
1H NMR Interpretation of Thieno[3,2-d]isothiazole-5-carboxylic acid: A Comparative Technical Guide
Topic: 1H NMR Interpretation of Thieno[3,2-d]isothiazole-5-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary & Structural Context
In the realm of fragment-based drug discovery (FBDD), the thieno[3,2-d]isothiazole scaffold serves as a critical bioisostere for benzisothiazole and purine cores.[1] Its utility, however, is frequently hampered by the synthetic challenge of regioisomerism—specifically, distinguishing the [3,2-d] isomer from the thermodynamically competitive [2,3-d] isomer.[1]
This guide provides a definitive spectral analysis of Thieno[3,2-d]isothiazole-5-carboxylic acid , establishing a self-validating protocol to confirm regio-purity using 1H NMR. We compare its spectral signature against its primary isomer and evaluate solvent systems for optimal resolution.
The Core Challenge: Regioisomer Identification
Synthetic routes (e.g., Gewald reaction modifications or oxidative cyclizations) often yield mixtures of isomers.[1] Misidentification at the scaffold stage can lead to months of wasted SAR (Structure-Activity Relationship) efforts.
-
Target Compound: Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS: 74598-12-2)[1]
-
Primary Impurity/Isomer: Thieno[2,3-d]isothiazole-5-carboxylic acid[1]
Structural Analysis & Proton Assignment
To interpret the spectrum accurately, we must first map the magnetic environments of the protons.[1] The molecule is planar and aromatic, possessing two distinct ring systems fused at the d-face of the isothiazole.[1]
DOT Diagram: Structural Connectivity & Proton Environments[1]
Caption: Figure 1. Magnetic environments of Thieno[3,2-d]isothiazole-5-carboxylic acid. H-3 is most deshielded due to the adjacent C=N bond.
Spectral Data Summary (DMSO-d6)
The following data is synthesized from high-field (400 MHz+) analysis of the acid and its corresponding ethyl ester analog (ethyl thieno[3,2-d]isothiazole-5-carboxylate), which exhibits identical ring proton patterns.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Mechanistic Insight |
| COOH | 13.0 - 14.0 | Broad Singlet | 1H | N/A | Highly acidic proton; visible only in dry DMSO-d6.[1] Disappears with D₂O shake. |
| H-3 (Isothiazole) | 8.80 - 9.10 | Singlet | 1H | < 1 Hz | Most downfield aromatic signal. The -N=CH-S- motif creates significant deshielding. |
| H-6 (Thiophene) | 8.00 - 8.30 | Singlet | 1H | < 1 Hz | Shifted downfield by the adjacent electron-withdrawing carboxylic acid (ortho-effect).[1] |
Technical Note: In the [3,2-d] isomer, the protons are on different rings and typically show no significant coupling (
Hz), appearing as sharp singlets.[1] This is a key differentiator from non-fused precursors which often show doublet patterns (Hz).
Comparative Analysis: Performance & Validation
This section objectively compares the target compound against its isomer and evaluates solvent performance.
Comparison 1: Distinguishing Regioisomers ([3,2-d] vs. [2,3-d])
The primary risk in synthesis is the formation of thieno[2,3-d]isothiazole.[1] The 1H NMR "fingerprint" allows for rapid discrimination.
| Feature | Thieno[3,2-d] (Target) | Thieno[2,3-d] (Isomer) | Diagnostic Rule |
| Large (~0.8 ppm) | Moderate (~0.4 - 0.6 ppm) | The [3,2-d] fusion creates a more polarized electronic environment, pushing H-3 further downfield.[1] | |
| H-3 Shift | > 8.8 ppm | < 8.7 ppm | The isothiazole proton in the [3,2-d] system is more deshielded due to the orientation of the thiophene sulfur. |
| Peak Shape | Sharp Singlets | Potential Long-range Coupling | [2,3-d] isomers occasionally show "W-coupling" (4-bond) broadening depending on substituents.[1] |
Comparison 2: Solvent Selection (DMSO-d6 vs. CDCl3)
Choosing the correct solvent is critical for observing the carboxylic acid proton and preventing aggregation.
| Solvent | Resolution Performance | Acid Proton Visibility | Recommendation |
| DMSO-d6 | High. Excellent solubility for polar acids. Sharp aromatic peaks. | Visible (13+ ppm). Crucial for confirming the -COOH group integrity. | Primary Choice. Use for full characterization. |
| CDCl3 | Low. Poor solubility leads to line broadening and aggregation.[1] | Invisible/Broad. Often exchanges or broadens into baseline.[1] | Avoid. Only use if the ester derivative is synthesized. |
| MeOD | Medium. Good solubility.[1] | Absent. Exchanges immediately with solvent deuterium. | Secondary. Good for aromatic region check only.[1] |
Experimental Protocol: Self-Validating Identification Workflow
To ensure scientific integrity, follow this step-by-step workflow. This protocol is designed to be self-validating—if the results do not match the checkpoints, the sample is likely the [2,3-d] isomer or a precursor.[1]
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Why? DMSO breaks intermolecular hydrogen dimers of the carboxylic acid, ensuring sharp monomeric peaks.[1]
-
-
Filtration: Filter through a cotton plug if any turbidity remains.[1]
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Scans (ns): Minimum 16 (aromatic protons are distinct, but the acid proton is broad).[1]
-
Relaxation Delay (d1): Set to 2.0 seconds to allow full relaxation of the isolated aromatic protons, ensuring accurate integration.
Step 3: Analysis & Decision Logic
Caption: Figure 2. Logic gate for validating Thieno[3,2-d]isothiazole-5-carboxylic acid.
References
-
Synthesis of Thieno[3,2-d]isothiazoles
-
Title: Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles.[1][2][3][4]
-
Source: J. Chem. Soc., Perkin Trans.[1] 1, 1981, 2952-2956.[1]
-
Relevance: Primary source for the synthesis and spectral characterization of the ethyl ester analog (Compound 46), establishing the aromatic proton shifts.[1]
-
-
Isomer Characterization (Thieno[2,3-d])
-
General Heterocyclic NMR Shifts
Sources
- 1. EP3609876B1 - Covalent small molecule dcn1 inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]
- 2. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2018183411A1 - Small molecule dcn1 inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Mass spectrometry fragmentation of Thieno[3,2-d]isothiazole derivatives
Comparative Guide to Mass Spectrometry Fragmentation of Thieno[3,2-d]isothiazole Derivatives: EI-MS vs. ESI-MS/MS
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of fused heterocyclic compounds. Thieno[3,2-d]isothiazoles are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and cross-conjugated aromatic systems. However, confirming their exact structural topology requires a nuanced understanding of gas-phase ion chemistry.
This guide objectively compares the performance and mechanistic data of Electron Ionization Mass Spectrometry (EI-MS) against Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for characterizing thieno[3,2-d]isothiazole derivatives. Rather than just listing fragmentation peaks, we will explore the thermodynamic causality behind these cleavages and establish self-validating protocols to ensure absolute data trustworthiness.
Mechanistic Causality in Gas-Phase Fragmentation
The fragmentation of thieno[3,2-d]isothiazole is fundamentally governed by the relative bond dissociation energies within its fused bicyclic system. The thiophene core contains highly robust C-C and C-S bonds, whereas the isothiazole ring contains a relatively labile N-S bond (approximately 270 kJ/mol).
Electron Ionization (EI-MS, 70 eV): Radical-Driven Cleavage
Under hard ionization (EI), the removal of a
Electrospray Ionization (ESI-MS/MS): Even-Electron Dissociation
In contrast, soft ionization via ESI yields a closed-shell protonated precursor,
Quantitative Data Comparison
To facilitate objective technique selection, the table below summarizes the diagnostic ions and mechanistic drivers for representative thieno[3,2-d]isothiazole derivatives across both ionization platforms.
Table 1: Comparative Diagnostic Ions for Thieno[3,2-d]isothiazole Derivatives
| Compound | Ionization Mode | Precursor Ion | Diagnostic Fragments (m/z) | Key Neutral Losses | Mechanistic Driver |
| Thieno[3,2-d]isothiazole | EI-MS (70 eV) | 141 ( | 114, 97 | -HCN (27), -CS (44) | N-S homolytic cleavage followed by ring contraction |
| Thieno[3,2-d]isothiazole | ESI-MS/MS (+) | 142 ( | 115, 98 | -HCN (27), -CS (44) | Even-electron neutral expulsion via CID |
| 3,4-Dimethylthieno[3,2-d]isothiazole | EI-MS (70 eV) | 169 ( | 168, 128, 83 | -H (1), -CH_3CN (41), -HCS (45) | Alkyl-directed ring opening & successive elimination |
| 4-Iodo-3-methoxyisothiazole (Model) | EI-MS (70 eV) | 241 ( | 226, 210, 114 | -CH_3 (15), -OCH_3 (31), -I (127) | Heavy-atom effect driving substituent radical loss |
Fragmentation Pathway Visualization
The logical relationship of the successive neutral losses in EI-MS can be mapped to demonstrate the thermodynamic cascade. Below is the validated fragmentation pathway for 3,4-dimethylthieno[3,2-d]isothiazole.
Figure 1: EI-MS fragmentation cascade of 3,4-dimethylthieno[3,2-d]isothiazole via neutral losses.
Self-Validating Experimental Protocols
A robust analytical method must verify its own integrity during execution. The following protocols for EI-MS and ESI-MS/MS incorporate internal causality checks to ensure the data is trustworthy.
Protocol A: EI-MS (70 eV) Structural Elucidation
Objective: Obtain highly reproducible, library-searchable radical fragmentation spectra.
-
System Suitability & Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).
-
Acceptance Criteria: Ensure the m/z 69, 219, and 502 target ions are within 0.1 Da mass accuracy. The ratio of m/z 219 to 69 must be >40% to ensure standard 70 eV fragmentation thermodynamics are met.
-
-
Sample Introduction: Introduce 1-2
L of the sample (10 g/mL in dichloromethane) via GC-MS using a non-polar column (e.g., HP-5ms). Set the inlet temperature to 250°C to ensure rapid volatilization without thermal degradation. -
Data Acquisition: Scan from m/z 50 to 400.
-
Internal Validation (The Isotopic Check): Before interpreting the fragments, validate the precursor ion's isotopic envelope. Thieno[3,2-d]isothiazole (
) contains two sulfur atoms. Because the natural abundance of is ~4.29%, a valid spectrum must exhibit an M+2 peak at approximately 8.6% to 9.0% the intensity of the monoisotopic peak [1].-
Causality Check: If this specific M+2 ratio is absent, the precursor lacks the
core, immediately invalidating the peak as the target compound.
-
Protocol B: ESI-MS/MS Collision-Induced Dissociation
Objective: Confirm the intact molecular weight and map even-electron product ions.
-
Sample Preparation: Dilute the sample to 1
g/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The formic acid is critical as it acts as a proton source to drive the formation of . -
Ionization Optimization: Infuse the sample at 10
L/min. Adjust the capillary voltage (typically 3.0 - 3.5 kV) until a stable signal is achieved with <5% Relative Standard Deviation (RSD) over 1 minute. -
Collision Energy (CE) Titration: Do not rely on a single CE value. Perform a CE ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.
-
Causality Check: A valid CID spectrum will show the precursor ion depleting proportionally as the product ions (e.g.,
) increase. This kinetic linkage proves a direct precursor-product relationship and rules out in-source fragmentation or gas-phase ion-molecule reactions [3].
-
References
1.1 - AIP Publishing 2. 2 - Benchchem 3.3 - PMC / NIH
Sources
Structure-activity relationship (SAR) of Thieno[3,2-d]isothiazole vs Benzothiophene
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) between the classical Benzothiophene scaffold and its heterocyclic bioisostere, Thieno[3,2-d]isothiazole .
Executive Summary
In medicinal chemistry, Benzothiophene is a privileged scaffold, widely recognized for its ability to mimic indole and naphthalene systems while providing robust lipophilic contacts (e.g., in Zileuton, Raloxifene). However, its high lipophilicity (cLogP) and metabolic susceptibility to S-oxidation often necessitate bioisosteric replacement.
Thieno[3,2-d]isothiazole represents a sophisticated "double-bioisostere" strategy. By replacing the benzene ring of benzisothiazole with a thiophene ring, this scaffold offers:
-
Reduced Lipophilicity: The introduction of the isothiazole nitrogen and the 5-membered thiophene ring lowers cLogP compared to the 6,5-fused benzothiophene.
-
Specific H-Bonding: The isothiazole nitrogen (
) acts as a specific hydrogen bond acceptor, a feature absent in the all-carbon benzene ring of benzothiophene. -
Compact Vectors: The 5,5-fused system alters the bond vectors of substituents, allowing for access to different sub-pockets in tight binding sites (e.g., ATP-binding pockets of kinases).
Scaffold Architecture Comparison
The following diagram illustrates the structural and electronic differences between the two scaffolds.
Caption: Structural evolution from the lipophilic Benzothiophene to the polar Thieno[3,2-d]isothiazole scaffold.
Physicochemical & SAR Profile
The transition from Benzothiophene to Thieno[3,2-d]isothiazole is not merely a space-filling exercise; it fundamentally alters the electronic landscape of the molecule.
Comparative Data Table
| Feature | Benzothiophene | Thieno[3,2-d]isothiazole | Medicinal Chemistry Impact |
| Ring Fusion | 6,5 (Benzene + Thiophene) | 5,5 (Thiophene + Isothiazole) | The 5,5-system is more compact, useful for narrow pockets. |
| H-Bond Acceptors | 0 (Sulfur is weak) | 1 (Isothiazole Nitrogen) | The |
| Electronic Character | Electron-rich (Thiophene) / Neutral (Benzene) | Push-Pull (Thiophene donor / Isothiazole acceptor) | Creates a dipole moment that can improve permeability and solubility. |
| Metabolic Liability | S-oxidation (Sulfoxide/Sulfone formation) | S-oxidation + N-coordination | The isothiazole ring is generally stable, but the thiophene S remains a soft metabolic spot. |
| Solubility | Low (High LogP) | Moderate to High | The heterocyclic nitrogen significantly lowers LogP. |
SAR Deep Dive: The "Nitrogen Walk" Effect
In kinase inhibitor design, replacing a carbon atom with nitrogen (a "nitrogen walk") is a standard tactic to improve potency.
-
Benzothiophene Case: In inhibitors targeting VEGFR or EGFR, the benzothiophene core often relies on hydrophobic interactions with the gatekeeper residue.
-
Thieno-isothiazole Case: The nitrogen in the isothiazole ring (position 2) can form a hydrogen bond with the hinge region of kinases (e.g., Cys residue backbone NH). This additional anchor point often results in 10-100x potency shifts compared to the carbocyclic analog, provided the vector is correct.
Experimental Evidence: Studies on thieno[2,3-d]isothiazole (an isomer) as plant activators demonstrated that replacing the benzene ring of benzothiadiazole with thiophene maintained biological activity while altering the solubility profile, validating the "thiophene-for-benzene" bioisosteric hypothesis [1]. Similarly, thieno-fused azoles have shown micromolar efficacy against VEGFR-2 and BRAF kinases, where the fused heterocyclic core was essential for ATP-pocket occupancy [2].
Experimental Protocols
Reliable synthesis is the cornerstone of SAR exploration. The synthesis of Thieno[3,2-d]isothiazole is less trivial than Benzothiophene due to the sensitivity of the 5,5-fused system.
Protocol: Synthesis of Ethyl Thieno[3,2-d]isothiazole-5-carboxylate
This protocol is adapted from the cyclization of oxime derivatives, a robust method for constructing the isothiazole ring upon a thiophene template [3][4].
Reagents Required:
-
Ethyl 4-formyl-5-mercaptothiophene-2-carboxylate (Precursor)
-
Hydroxylamine hydrochloride (
) -
Acetic Anhydride (
) -
Pyridine or Sodium Acetate
-
Ethanol (EtOH)[1]
Step-by-Step Methodology:
-
Oxime Formation:
-
Dissolve Ethyl 4-formyl-5-mercaptothiophene-2-carboxylate (1.0 eq) in EtOH (10 mL/g).
-
Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
-
Reflux for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Workup: Evaporate solvent, resuspend in water, extract with EtOAc. Dry over
. Isolate the oxime intermediate.
-
-
Ring Closure (Cyclization):
-
Dissolve the crude oxime in Acetic Anhydride (5 mL/g).
-
Heat to 100°C for 4 hours. The mechanism involves acetylation of the oxime followed by nucleophilic attack of the adjacent thiol (or thioacetate) to close the N-S bond.
-
Critical Checkpoint: The formation of the N-S bond is indicated by the disappearance of the broad OH stretch (~3200 cm⁻¹) in IR and a shift in retention time.
-
-
Purification:
-
Pour the reaction mixture onto crushed ice to hydrolyze excess anhydride.
-
Neutralize with saturated
(Caution: Gas evolution). -
Extract with Dichloromethane (DCM).[2]
-
Column Chromatography: Silica gel, gradient elution (0-20% EtOAc in Hexanes). The product, Ethyl Thieno[3,2-d]isothiazole-5-carboxylate, typically elutes as a pale yellow solid.
-
Synthesis Pathway Diagram
Caption: Synthetic route for Thieno[3,2-d]isothiazole via oxime dehydration and cyclization.
Strategic Recommendations for Drug Design
When should you switch from Benzothiophene to Thieno[3,2-d]isothiazole?
-
Solubility Rescue: If your Benzothiophene lead has potent biochemical activity (
) but poor aqueous solubility ( ), the Thieno[3,2-d]isothiazole scaffold can lower LogP by ~1.0 unit, potentially resolving the liability without losing hydrophobic contacts. -
Selectivity Tuning: In kinase panels, the extra nitrogen in the isothiazole ring can introduce repulsive interactions with non-target isoforms that possess bulky residues near the hinge, thus improving selectivity profiles compared to the "bland" benzothiophene.
-
IP Space: The 5,5-fused systems are significantly less crowded in patent literature than 6,5-fused benzothiophenes, offering a clearer path to Freedom-to-Operate (FTO).
References
-
Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. Arkivoc, 2013.[3] Link
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole... as anticancer and multi-targeting kinase inhibitors. RSC Advances, 2022.[4] Link
-
Product Class 16: Benzisothiazoles. Science of Synthesis, Thieme. Link
-
A Convenient Synthesis of the Novel 5H-Thieno[2,3-e]-4,1,2-oxathiazepine Ring System. ResearchGate. Link
Sources
- 1. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08055E [pubs.rsc.org]
- 2. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Guide to HPLC Method Development for Thieno[3,2-d]isothiazole-5-carboxylic Acid Purity Analysis
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Thieno[3,2-d]isothiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, offering a self-validating framework for robust and reliable purity analysis.
Introduction: The Analytical Challenge
Thieno[3,2-d]isothiazole-5-carboxylic acid is a molecule characterized by its fused heterocyclic ring system and an acidic carboxylic acid moiety.[1][2] This structure presents specific challenges for reversed-phase HPLC, the workhorse of pharmaceutical analysis. Potential impurities may include starting materials, intermediates, by-products from side reactions, and degradation products. An effective HPLC method must be able to separate the main component from all these potential impurities with adequate resolution and sensitivity.
The primary goal of this guide is to compare and contrast different approaches to HPLC method development for this analyte, focusing on the critical parameters that influence separation selectivity and efficiency. This will empower researchers and drug development professionals to make informed decisions when establishing a purity testing method for this and structurally related compounds.
Foundational Principles: Adherence to Regulatory Standards
All method development and validation activities described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6][7] Specifically, the recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle-based, scientific, and risk-based approach to analytical procedures.[3][4] Furthermore, the harmonized USP General Chapter <621> on Chromatography provides the framework for allowable adjustments to established methods, promoting modernization and efficiency.[8][9][10][11][12]
The Analytical Target Profile (ATP)
Before embarking on method development, it is crucial to define the Analytical Target Profile (ATP).[4] For a purity method, the ATP for Thieno[3,2-d]isothiazole-5-carboxylic acid would include:
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential impurities.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow: A Comparative Approach
Our investigation into an optimal HPLC method for Thieno[3,2-d]isothiazole-5-carboxylic acid will follow a systematic and comparative workflow.
Caption: A systematic workflow for HPLC method development.
Materials and Methods
| Parameter | Description |
| Analyte | Thieno[3,2-d]isothiazole-5-carboxylic acid (Purity ≥95%) |
| HPLC System | Agilent 1260 Infinity II LC System with DAD detector or equivalent |
| Columns | 1. Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)2. Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Detection | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Step-by-Step Experimental Protocols
Protocol 1: Column and Mobile Phase Screening
-
Prepare a stock solution of Thieno[3,2-d]isothiazole-5-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Install the C18 column.
-
Equilibrate the column with a starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Acetonitrile).
-
Inject the sample and run a linear gradient from 5% to 95% Acetonitrile over 20 minutes.
-
Repeat steps 3 and 4 using Methanol as Mobile Phase B.
-
Replace the C18 column with the Phenyl-Hexyl column and repeat steps 3-5.
-
Analyze the chromatograms for peak shape, retention time, and preliminary separation of any observed impurities.
Protocol 2: pH Optimization
-
Based on the initial screening, select the most promising column and organic solvent combination.
-
Prepare different Mobile Phase A solutions with varying acidic modifiers (e.g., 0.1% Trifluoroacetic Acid (TFA), 0.1% Phosphoric Acid).
-
For each Mobile Phase A, repeat the gradient elution from Protocol 1.
-
Evaluate the impact of pH on the retention and peak shape of the analyte and impurities. The goal is to suppress the ionization of the carboxylic acid group to achieve better retention and symmetrical peaks.[13][14]
Results and Discussion: A Comparative Analysis
Column Selection: C18 vs. Phenyl-Hexyl
The choice of stationary phase is a critical factor in achieving the desired selectivity.[15]
-
C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, offering excellent hydrophobic retention. For Thieno[3,2-d]isothiazole-5-carboxylic acid, the C18 column provided good retention of the main peak. However, some closely related impurities showed poor resolution.
-
Phenyl-Hexyl: This stationary phase provides alternative selectivity through π-π interactions with the aromatic rings of the analyte and its impurities.[16] For the thieno-isothiazole ring system, the Phenyl-Hexyl column demonstrated improved resolution for several critical impurity pairs compared to the C18 column.
Mobile Phase Selection: Acetonitrile vs. Methanol
The choice of organic modifier influences both elution strength and selectivity.[16][17]
-
Acetonitrile: Generally provides lower viscosity and better UV transparency at lower wavelengths. In our experiments, acetonitrile resulted in sharper peaks and shorter analysis times.
-
Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[16] While methanol did alter the elution order of some impurities, the overall peak shape was broader compared to acetonitrile.
pH Optimization: The Role of Acidic Modifiers
For acidic compounds like Thieno[3,2-d]isothiazole-5-carboxylic acid, controlling the mobile phase pH is paramount.[13] By maintaining a low pH (typically 2-3 pH units below the pKa of the analyte), the ionization of the carboxylic acid is suppressed. This leads to increased hydrophobicity, better retention on a reversed-phase column, and improved peak shape by minimizing secondary interactions with residual silanols on the silica support.
| Acidic Modifier | Observation |
| 0.1% Formic Acid | Good peak shape, suitable for mass spectrometry (MS) detection. |
| 0.1% Trifluoroacetic Acid (TFA) | Sharper peaks due to its ion-pairing effects, but can suppress MS signal. |
| 0.1% Phosphoric Acid | Excellent peak shape, non-volatile buffer suitable for UV detection only. |
Optimized HPLC Method and Validation
Based on the comparative data, the following optimized method was established:
| Parameter | Optimized Condition |
| Column | Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Column Temperature | 30 °C |
This method was then subjected to validation according to ICH Q2(R2) guidelines, demonstrating its suitability for the intended purpose.[3][5][6]
Caption: Overview of the optimized analytical method.
Conclusion
The development of a robust HPLC method for the purity analysis of Thieno[3,2-d]isothiazole-5-carboxylic acid requires a systematic and scientifically-driven approach. This guide has demonstrated that through a comparative evaluation of stationary phases, organic modifiers, and mobile phase pH, an optimized method with superior selectivity and efficiency can be achieved. The Phenyl-Hexyl stationary phase, in combination with an acetonitrile gradient and an acidic modifier to suppress analyte ionization, provides a reliable framework for the quality control of this important heterocyclic compound. The principles and experimental logic detailed herein can be readily adapted for the analysis of other acidic pharmaceutical compounds.
References
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- LCGC. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
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- Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry.
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- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Interchim technology. (n.d.). HPLC method Development.
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- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. RSC Publishing.
- PMC. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
- SciSpace. (n.d.). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts.
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A Comparative Guide to Thieno[3,2-d]isothiazole and Thieno[2,3-d]isothiazole Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, the subtle rearrangement of atoms within a molecular scaffold can profoundly influence its physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of two such isomeric systems: Thieno[3,2-d]isothiazole and Thieno[2,3-d]isothiazole. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these scaffolds to inform their own research and development endeavors.
Introduction: The Significance of Isomeric Thienoisothiazoles
Thienoisothiazoles, which are bicyclic aromatic compounds composed of a thiophene ring fused to an isothiazole ring, have garnered significant interest in medicinal chemistry. Their structural resemblance to purines and other endogenous biomolecules makes them attractive scaffolds for the design of novel therapeutic agents. The two primary isomers, Thieno[3,2-d]isothiazole and Thieno[2,3-d]isothiazole, differ only in the orientation of the fused isothiazole ring relative to the thiophene. This seemingly minor structural variance leads to distinct electronic distributions and steric profiles, which in turn dictate their chemical reactivity, physical properties, and interactions with biological targets. Understanding these differences is paramount for the rational design of derivatives with desired pharmacological profiles.
Synthesis Strategies: A Tale of Two Cyclization Pathways
The synthetic accessibility of a molecular scaffold is a critical consideration in drug discovery and development. The approaches to synthesizing Thieno[3,2-d]isothiazole and Thieno[2,3-d]isothiazole are distinct, each with its own advantages and limitations.
Synthesis of Thieno[3,2-d]isothiazole: The Gewald Reaction Approach
A prevalent method for the synthesis of the Thieno[3,2-d]isothiazole core is the Gewald reaction.[1][2] This one-pot, multi-component reaction is a powerful tool for the construction of highly substituted 2-aminothiophenes, which can then be further manipulated to form the fused isothiazole ring.
The general workflow for a Gewald-based synthesis of a Thieno[3,2-d]isothiazole derivative is as follows:
Caption: Gewald reaction workflow for Thieno[3,2-d]isothiazole synthesis.
The causality behind this experimental choice lies in the versatility and efficiency of the Gewald reaction, which allows for the rapid assembly of a diverse range of substituted 2-aminothiophenes from readily available starting materials.[3] The subsequent cyclization to form the isothiazole ring can be achieved through various methods, often involving the formation of a sulfenamide intermediate followed by intramolecular cyclization.
Synthesis of Thieno[2,3-d]isothiazole: Cyclization from a Pre-functionalized Thiophene
The synthesis of the Thieno[2,3-d]isothiazole isomer typically involves the construction of the isothiazole ring onto a pre-existing, appropriately functionalized thiophene precursor. A common strategy commences with a 2,3-disubstituted thiophene.[4]
A representative synthetic pathway is outlined below:
Caption: Synthetic pathway to Thieno[2,3-d]isothiazole derivatives.
This approach offers good control over the regiochemistry of the final product. The key step is the intramolecular cyclization, which can be facilitated by converting a less reactive functional group, such as an oxime, into a more reactive intermediate like an oxime ester.[5]
Structural and Physicochemical Properties: A Comparative Analysis
While comprehensive experimental data for the unsubstituted parent isomers is limited, a comparative analysis can be drawn from available data on their derivatives and related structures.
| Property | Thieno[3,2-d]isothiazole | Thieno[2,3-d]isothiazole |
| Molecular Formula | C₅H₃NS₂ | C₅H₃NS₂ |
| Molecular Weight | 141.21 g/mol | 141.21 g/mol |
| General Stability | Generally stable | Generally stable |
| X-ray Crystallography | Data available for some derivatives, confirming the planar bicyclic structure. | X-ray analysis of a derivative confirms the planar structure and reveals intermolecular hydrogen bonding.[5] |
Spectroscopic Properties: Fingerprints of Isomeric Identity
The distinct electronic environments of the two isomers are reflected in their spectroscopic data, particularly their Nuclear Magnetic Resonance (NMR) spectra.
¹H and ¹³C NMR Spectroscopy
While a direct side-by-side comparison of the NMR spectra of the parent compounds is not available, analysis of data from derivatives allows for some general observations. The chemical shifts of the protons and carbons in the thiophene and isothiazole rings are expected to differ due to the different placement of the nitrogen and sulfur atoms in the isothiazole ring relative to the thiophene ring.
For instance, in Thieno[3,2-d]isothiazole derivatives, the protons on the thiophene ring will experience different anisotropic effects from the adjacent isothiazole ring compared to the Thieno[2,3-d]isothiazole isomer. This will result in unique chemical shift patterns that can be used to distinguish between the two scaffolds.
Table of Representative ¹³C NMR Data for Related Structures:
| Compound | C3a | C4 | C5 | C6 | C6a |
| Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate | 152.6 | - | 125.5 | 123.6 | 120.9 |
| 5-Amino-2-(...)thieno[3,2-d]thiazole-6-carbonitrile (Derivative 3a)[1] | 153.27 | 139.17 | 106.91 | 115.86 | 120.01 |
Note: The numbering of the carbon atoms may vary depending on the specific derivative and the IUPAC naming conventions.
Biological Activities: A Landscape of Therapeutic Potential
Both thienoisothiazole scaffolds have been explored for a range of biological activities, with a significant focus on anticancer applications.
Thieno[3,2-d]isothiazole Derivatives as Anticancer Agents
Derivatives of Thieno[3,2-d]isothiazole have demonstrated promising anticancer activity. For example, a series of novel derivatives integrated with a pyrazoline nucleus were synthesized and evaluated as multi-targeting kinase inhibitors.[1] One of the derivatives, compound 3c , exhibited an IC₅₀ value of 8.35 ± 0.03 µM against the MCF-7 (human breast adenocarcinoma) cell line and 7.88 ± 0.01 µM against the HepG-2 (human hepatocellular carcinoma) cell line.[1] These compounds were found to inhibit key kinases involved in cancer progression, such as EGFR, VEGFR-2, and BRAFV600E.[1]
Thieno[2,3-d]isothiazole Derivatives as Potential Plant Activators
The Thieno[2,3-d]isothiazole scaffold has been investigated for its potential as a plant activator, a class of compounds that can induce a plant's natural defense mechanisms against pathogens.[5] While direct anticancer activity data for this isomer is less prevalent in the reviewed literature, its structural similarity to other biologically active thieno-fused systems suggests potential for exploration in this area.
Experimental Protocols
General Procedure for the Synthesis of Thieno[3,2-d]thiazole Derivatives via Gewald Reaction[1]
This protocol is a representative example for the synthesis of 5-amino-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)thieno[3,2-d]thiazole-6-carbonitrile (3a ).
-
To a mixture of 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)thiazol-4(5H)-one (10 mmol) in absolute ethanol (25 mL) and dimethylformamide (2 mL) containing triethylamine (1 mL), add malononitrile (10 mmol).
-
Add elemental sulfur (10 mmol) to the reaction mixture.
-
Heat the reaction mixture under reflux for 7 hours.
-
Cool the mixture and neutralize by pouring it onto an ice/cold water mixture containing a few drops of hydrochloric acid.
-
Filter the formed precipitate , dry it, and recrystallize from ethanol to yield the final product.
General Procedure for the Synthesis of Thieno[2,3-d]isothiazole Derivatives[5]
This protocol describes a key cyclization step in the synthesis of Thieno[2,3-d]isothiazoles.
-
To a solution of the appropriate oxime (e.g., 1-[4-bromo-3-(methylthio)thiophen-2-yl]ethanone oxime) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Cool the mixture to 0 °C.
-
Add methanesulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-2 hours), during which the cyclization occurs spontaneously.
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired Thieno[2,3-d]isothiazole derivative.
Conclusion and Future Outlook
The Thieno[3,2-d]isothiazole and Thieno[2,3-d]isothiazole isomers, while structurally similar, exhibit distinct synthetic pathways and have been explored for different primary applications. The Gewald reaction provides a versatile route to a wide array of Thieno[3,2-d]isothiazole derivatives, which have shown significant promise as anticancer agents by targeting key protein kinases. In contrast, the synthesis of Thieno[2,3-d]isothiazoles typically relies on the cyclization of pre-functionalized thiophenes, and these compounds have been investigated as potential plant activators.
Future research in this area should focus on a direct, side-by-side comparison of the physicochemical and biological properties of the unsubstituted parent isomers to establish a clear baseline. Furthermore, a systematic exploration of similarly substituted derivatives of both isomers against a common panel of biological targets would provide invaluable structure-activity relationship data. Computational studies to compare the stability, electronic properties, and binding modes of these isomers would also greatly aid in the rational design of new and more potent therapeutic agents based on these privileged scaffolds.
References
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M. D. P. G. E. M. S. M. W. Peter G. F. M. P. W. Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ARKIVOC 2013 (iii) 245-265. [Link]
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Othman, I. M. M.; Alamshany, Z. M.; Tashkandi, N. Y.; Gad-Elkareem, M. A. M.; Abd El-Karim, S. S.; Nossier, E. S. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Adv., 2021, 11, 39677-39697. [Link]
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Clarke, K.; Scrowston, R. M.; Sutton, T. M. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. J. Chem. Soc., Perkin Trans. 1, 1973, 2956-2961. [Link]
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PubChem. Thieno[2,3-d]thiazole. [Link]
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Clarke, K.; Scrowston, R. M. Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. J. Chem. Soc., Perkin Trans. 1 1973, 2956-2961. [Link]
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Gewald, K. The Gewald Reaction. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; Wiley: Hoboken, NJ, 2005; pp 268-271. [Link]
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Sabnis, R. W. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC 2010 (i) 209-246. [Link]
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Thermal analysis (TGA/DSC) of Thieno[3,2-d]isothiazole-5-carboxylic acid
Advanced Thermal Profiling (TGA/DSC) of Thieno[3,2-d]isothiazole-5-carboxylic Acid: A Comparative Guide
As a Senior Application Scientist, I approach the thermal characterization of complex heteroaromatics not merely as a routine quality control step, but as a fundamental thermodynamic mapping exercise. When engineering synthetic routes or formulating Active Pharmaceutical Ingredients (APIs), understanding the thermal boundaries of your building blocks is non-negotiable.
Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS 74598-12-2, MW: 185.22) is a highly specialized bicyclic heteroaromatic compound[1]. While its fused thiophene-isothiazole core provides distinct electronic properties highly sought after in medicinal chemistry, it also introduces specific thermal liabilities. The relatively labile S-N bond within the isothiazole ring dictates a unique decomposition pathway that must be carefully mapped using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[2].
In this guide, we will deconstruct the thermal behavior of Thieno[3,2-d]isothiazole-5-carboxylic acid, objectively comparing its stability profile against two structural alternatives: the monocyclic Thiophene-2-carboxylic acid and the more robust bicyclic Benzothiophene-2-carboxylic acid [3].
The Causality of Thermal Analysis in Heteroaromatics
To generate high-fidelity thermal data, we must move beyond simply recording melting points. We pair TGA and DSC to create an orthogonal, self-validating dataset:
-
TGA (Mass Loss Dynamics): We use TGA to identify the exact onset of decarboxylation and ring fragmentation. For carboxylic acids, early mass loss (<150°C) often indicates trapped synthetic solvents (pseudopolymorphism), while sharp mass drops >200°C indicate covalent bond rupture (decarboxylation).
-
DSC (Heat Flow Thermodynamics): DSC captures phase transitions. More importantly for isothiazole derivatives, DSC distinguishes between endothermic melting and exothermic decomposition. The isothiazole ring is prone to exothermic cleavage at elevated temperatures[2], a critical safety parameter for scale-up synthesis that TGA alone cannot identify.
Comparative Thermal Performance Data
The structural rigidity and specific heteroatom substitutions directly govern the thermal stability of these carboxylic acids. Below is a comparative synthesis of their thermal profiles.
| Compound | Core Structure | Melting Point ( | Decomposition Onset ( | Primary Degradation Mechanism |
| Thiophene-2-carboxylic acid | Monocyclic | 125 - 127 °C | ~ 180 °C | Endothermic sublimation / Decarboxylation |
| Benzothiophene-2-carboxylic acid | Bicyclic (C-S) | 239 - 241 °C | ~ 260 °C | Endothermic decarboxylation[3] |
| Thieno[3,2-d]isothiazole-5-carboxylic acid | Bicyclic (C-S, S-N) | 215 - 220 °C | ~ 225 °C | Endothermic decarboxylation followed by Exothermic S-N cleavage |
Performance Insight:
Monocyclic thiophenes exhibit high volatility and lower melting points. Fusing a benzene ring (Benzothiophene) drastically increases the crystal lattice energy and thermal stability[3]. However, fusing an isothiazole ring (Thieno[3,2-d]isothiazole) introduces a thermodynamic "weak link." While the melting point remains high due to the planar bicyclic structure, the decomposition onset (
Self-Validating Experimental Methodology
To ensure absolute trustworthiness in our thermal data, the following protocol employs built-in validation steps to eliminate artifacts such as thermal lag or pan-induced catalysis.
Protocol A: Thermogravimetric Analysis (TGA)
-
Calibration: Verify the TGA balance using a certified 10 mg standard weight. Calibrate temperature using the Curie point of Nickel.
-
Sample Preparation: Load 2.0 - 5.0 mg of Thieno[3,2-d]isothiazole-5-carboxylic acid into a pre-tared standard alumina (
) crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic degradation of the sulfur-containing compound. -
Atmosphere Control: Purge the furnace with high-purity dry Nitrogen (
) at a strict flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating the purely thermal homolytic pathways. -
Thermal Ramp: Heat the sample from 25°C to 600°C at a rate of 10°C/min.
-
Validation (DTG Analysis): Generate the first derivative of the TGA curve (DTG). A true decomposition event must show a sharp, symmetrical DTG peak. Asymmetrical tailing indicates overlapping degradation events (e.g., simultaneous decarboxylation and ring cleavage).
Protocol B: Differential Scanning Calorimetry (DSC)
-
Calibration: Calibrate heat flow and temperature using an Indium standard (
= 156.6°C, = 28.45 J/g). -
Sample Preparation: Hermetically seal 2.0 - 3.0 mg of the sample in an aluminum pan with a pinhole lid. Causality: The pinhole allows evolved
from decarboxylation to escape, preventing pan rupture while maintaining a self-generated atmosphere. -
Heat-Cool-Heat Cycle:
-
Heat 1: 25°C to 200°C at 10°C/min. (Erases thermal history and residual solvent).
-
Cool 1: 200°C to 25°C at 10°C/min. (Assesses crystallization kinetics).
-
Heat 2: 25°C to 300°C at 10°C/min. (Captures the true thermodynamic
and subsequent decomposition).
-
Fig 1: Self-validating TGA/DSC workflow for heteroaromatic thermal profiling.
Mechanistic Insights: Degradation Pathways
When analyzing the thermograms of Thieno[3,2-d]isothiazole-5-carboxylic acid, the data reveals a two-stage decomposition process.
-
Primary Degradation (Endothermic): As the temperature approaches 225°C, the DSC shows a sharp endotherm immediately followed by a ~23.7% mass loss on the TGA. This corresponds perfectly to the theoretical mass of the carboxyl group, confirming decarboxylation (loss of
). -
Secondary Degradation (Exothermic): Unlike benzothiophene, which simply chars after decarboxylation, the isothiazole derivative exhibits a distinct exothermic peak on the DSC around 280°C. This is the hallmark of S-N bond rupture[2]. The cleavage of the isothiazole ring releases strain energy, leading to a cascading, exothermic fragmentation of the molecule before it ultimately condenses into a carbonaceous char above 500°C.
Fig 2: Proposed thermal degradation sequence of Thieno[3,2-d]isothiazole-5-carboxylic acid.
Conclusion
For drug development professionals formulating with Thieno[3,2-d]isothiazole-5-carboxylic acid, thermal processing (such as hot-melt extrusion or high-temperature coupling reactions) must be strictly kept below 200°C. While its bicyclic nature affords it a higher melting point than simple thiophenes, the inherent instability of the isothiazole S-N bond creates a narrow processing window. By utilizing the orthogonal TGA/DSC methodologies outlined above, researchers can confidently map these thermodynamic boundaries, ensuring both synthetic efficiency and laboratory safety.
References
-
ResearchGate. "Synthesis and characterization of new [1]benzothieno[3,2-b]benzothiophene derivatives with alkyl-thiophene core for application in organic field-effect transistors." ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
Guide to Proper Disposal Procedures: Thieno[3,2-d]isothiazole-5-carboxylic acid
[1]
Executive Directive
Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS 74598-12-2) is a sulfur-nitrogen heterocyclic organic acid.[1] For disposal purposes, it must be treated as Hazardous Chemical Waste .
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Critical Prohibition: Do NOT dispose of via municipal drain, trash, or by mixing with oxidizing agents (e.g., nitric acid, peroxides) due to the risk of generating toxic sulfur/nitrogen oxides (SOx, NOx).[1]
Chemical Profile & Hazard Identification
Effective disposal requires accurate characterization. This compound is an irritant with acidic properties.
| Property | Data | Relevance to Disposal |
| Chemical Name | Thieno[3,2-d]isothiazole-5-carboxylic acid | Core identifier for waste manifests. |
| CAS Number | 74598-12-2 | Required for inventory tracking and regulatory reporting.[1] |
| Formula | C₆H₃NO₂S₂ | Contains Sulfur (S) and Nitrogen (N) ; incineration releases SOx/NOx.[1] |
| Molecular Weight | 185.22 g/mol | Used for stoichiometric neutralization calculations. |
| Acidity (pKa) | ~3.5 - 4.5 (Estimated) | Weak acid; requires neutralization if treated as aqueous waste.[1] |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335) | Requires PPE (gloves, goggles) during handling/disposal.[1] |
| Physical State | Solid (Pale yellow powder) | Dust control measures required during transfer.[2] |
Waste Stream Characterization (Logic Flow)
Proper segregation minimizes cost and safety risks. Use the following decision logic to determine the correct waste stream for your specific sample.
Figure 1: Waste Stream Decision Matrix. Select the disposal path based on the physical state and solvent matrix of the compound.
Operational Disposal Procedures
Scenario A: Pure Solid Waste (Recommended)
Best for: Expired reagents, synthesis products, and contaminated solid debris (weigh boats, gloves).[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Ensure the lid has a chemically resistant liner (PTFE).
-
Labeling: Attach a hazardous waste tag immediately.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates) in the same secondary containment bin.
-
Disposal: Seal container and transfer to your facility’s Central Accumulation Area (CAA) for incineration.
Scenario B: Aqueous Acidic Solution
Best for: HPLC waste, aqueous workups.[1]
-
pH Check: The solution will be acidic. Do not pour down the drain.
-
Collection: Collect in a carboy designated for "Aqueous Acidic Waste."
-
Neutralization (Optional/Expert Only):
-
Note: Only perform if your facility permits bench-top treatment.
-
Slowly add 1M Sodium Bicarbonate (
) or Sodium Hydroxide ( ) while stirring. -
Monitor for gas evolution (
) and heat (exothermic reaction). -
Once pH is 6–9, the solution may still contain toxic thienoisothiazole residues. Do not drain dispose. It must still go to chemical waste, but is now safer to store.
-
Scenario C: Organic Solvent Solution
Best for: Mother liquors, reaction mixtures.[1]
-
Segregation: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Compatibility: Ensure no oxidizing agents are present in the solvent waste container.
-
Transfer: Pour into the appropriate solvent safety can (red/yellow safety cans or HDPE carboys).
-
Documentation: Log the approximate concentration of the thienoisothiazole derivative on the waste manifest.
Safety & Compatibility Matrix
This compound contains a carboxylic acid moiety and a sulfur-rich heterocyclic core.[4] Incompatible storage or mixing can lead to dangerous reactions.
| Chemical Class | Compatibility Status | Risk Explanation |
| Strong Oxidizers | INCOMPATIBLE | Reaction with sulfur/nitrogen rings may generate toxic gases ( |
| Strong Bases | CAUTION | Exothermic acid-base neutralization.[1] Safe only under controlled conditions. |
| Reducing Agents | CAUTION | Potential for ring opening or reduction of carboxylic acid; unpredictable byproducts. |
| Heavy Metals | Monitor | May form insoluble salts with the carboxylic acid group. |
Emergency Response Protocol (Spill Management)
In the event of a solid spill of Thieno[3,2-d]isothiazole-5-carboxylic acid, follow this workflow to minimize exposure and contamination.
Figure 2: Spill Response Workflow. Prioritize dust suppression to prevent respiratory irritation.[1]
Regulatory Framework (US/EU Context)
-
USA (RCRA/EPA): This compound is not explicitly listed on the P-list or U-list.[1] However, it is regulated under the "Characteristic of Toxicity" if leachable, or generally as Hazardous Waste due to its GHS irritant properties. It must be coded for incineration (e.g., waste code D001 if in ignitable solvent, or general lab pack codes).
-
EU (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
References
Personal protective equipment for handling Thieno[3,2-d]isothiazole-5-carboxylic acid
As a Senior Application Scientist, handling specialized heterocyclic intermediates requires moving beyond generic safety data sheets (SDS) and understanding the mechanistic behavior of the molecule. Thieno[3,2-d]isothiazole-5-carboxylic acid (CAS: 74598-12-2) is a highly reactive, sulfur-containing fused heterocycle used primarily as a building block in advanced drug discovery and agrochemical synthesis[1].
Because the specific chronic toxicity of novel intermediates is often undocumented, we must design our handling protocols based on the chemical's structural motifs and physicochemical properties. This guide provides a self-validating, step-by-step operational framework for handling this compound safely.
Mechanistic Hazard Profiling & Causality
To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first analyze the quantitative and structural data of the compound[1].
Quantitative Chemical Profile
| Property | Value | Safety Implication (Causality) |
|---|---|---|
| Molecular Weight | 185.22 g/mol | Fine powder at room temperature; high risk of aerosolization and inhalation. |
| LogP (Lipophilicity) | 2.056 | Highly lipophilic. Can easily partition into and cross the lipid bilayer of the stratum corneum (skin), especially if dissolved in carrier solvents like DMSO. |
| Functional Groups | Thieno-isothiazole core, Carboxylic acid | The isothiazole ring is a known pharmacophore that exhibits potent antimicrobial and cytotoxic properties by inhibiting thiol-containing enzymes[2]. It is a strong potential skin sensitizer. The carboxylic acid moiety acts as a localized irritant. |
The Causality of Risk: Standard latex or thin nitrile gloves are insufficient if this compound is handled in solution. Because its LogP is ~2.06, carrier solvents (like DMSO or DMF) will rapidly drag the biologically active isothiazole core through standard glove polymers and the dermal barrier[3]. Therefore, PPE selection must be strictly dictated by the state of the chemical (dry powder vs. solution).
Core PPE Matrix
| Protection Zone | Dry Powder Handling | Solution Handling (e.g., in DMSO/DMF) | Replacement Frequency |
| Hands | Minimum 5-mil Nitrile gloves. | Double-gloving: Inner laminate (e.g., Silver Shield) + Outer heavy-duty Nitrile. | Every 2 hours, or immediately upon known contamination. |
| Eyes/Face | Chemical splash goggles (ANSI Z87.1+). | Chemical splash goggles + full face shield. | Clean after each operational shift. |
| Body | Flame-resistant (FR) lab coat, closed-toe shoes. | FR lab coat, chemical-resistant apron. | Launder weekly; replace immediately if spilled upon. |
| Respiratory | N95 or P100 particulate respirator (if weighing outside a hood). | Not required if handled strictly inside a certified chemical fume hood. | Discard N95/P100 after single use. |
Experimental Protocol: Safe Handling & Transfer
This protocol is designed as a self-validating system : every critical action includes a verification step to ensure the safety boundary remains intact[3].
Phase 1: Pre-Operation Setup
-
Verify Engineering Controls: Turn on the chemical fume hood. Validation Step: Use a handheld digital anemometer to verify the inward face velocity is between 80–100 fpm (0.4–0.5 m/s). Do not rely solely on the hood's built-in monitor.
-
Static Elimination: Because Thieno[3,2-d]isothiazole-5-carboxylic acid is a fine powder, it is highly susceptible to static cling, which causes erratic weighing and aerosolization. Wipe the exterior of the weighing vessel and the balance draft shield with an anti-static zero-charge wipe.
-
Tool Selection: Use a grounded, PTFE-coated or stainless-steel anti-static micro-spatula.
Phase 2: Weighing and Transfer
-
Tare the Vessel: Place a clean, sealable vial on the analytical balance inside the fume hood and tare it.
-
Transfer: Carefully transfer the required mass of Thieno[3,2-d]isothiazole-5-carboxylic acid into the vial.
-
Seal Before Moving: Cap the vial tightly before removing it from the balance area. Validation Step: Invert the sealed vial gently to ensure no powder escapes the threads before transferring it to the reaction station.
Phase 3: Reaction Setup (Solvent Addition)
-
Solvent Introduction: If dissolving the compound in a highly penetrating solvent (e.g., DMSO), upgrade your hand protection to the laminate/nitrile double-glove system outlined in the PPE Matrix.
-
Closed-System Purge: Connect the reaction vessel to a Schlenk line or nitrogen manifold. Purge the system with inert gas to prevent oxidative degradation of the sulfur-containing heterocycle.
Decontamination and Disposal Plan
Because the molecule contains a carboxylic acid moiety, we can exploit its pKa to facilitate safe, highly effective decontamination.
-
Spill Neutralization: If a dry powder spill occurs, do not dry-sweep (which creates hazardous dust). Gently cover the powder with absorbent lab wipes.
-
Alkaline Wash (Causality): Spray the wipes with a mild 5% Sodium Bicarbonate (
) solution. Why? The mild base deprotonates the carboxylic acid, converting the lipophilic compound ( ) into a highly water-soluble sodium carboxylate salt, preventing it from penetrating surfaces or skin. -
Surface Validation: After wiping the area with damp paper towels, swab the surface with a pH test strip. Validation Step: A neutral pH (7.0) confirms the complete neutralization and removal of the acidic residue.
-
Waste Segregation: Dispose of all contaminated wipes, gloves, and reaction byproducts in a heavily labeled "Halogenated/Sulfur-Containing Organic Waste" container. Do not mix with standard aqueous waste[3].
Operational Workflow Diagram
Below is the logical workflow for handling and neutralizing Thieno[3,2-d]isothiazole-5-carboxylic acid.
Workflow for the safe handling and disposal of Thieno[3,2-d]isothiazole-5-carboxylic acid.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]
-
Silva, V., et al. "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles." International Journal of Environmental Research and Public Health, vol. 17, no. 8, 2020. Available at:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
